molecular formula C59H107NO28 B8106228 Ald-Ph-amido-PEG24-acid

Ald-Ph-amido-PEG24-acid

Número de catálogo: B8106228
Peso molecular: 1278.5 g/mol
Clave InChI: HBVFHLMEZRVAOH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ald-Ph-amido-PEG24-acid is a useful research compound. Its molecular formula is C59H107NO28 and its molecular weight is 1278.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H107NO28/c61-55-56-1-3-57(4-2-56)59(64)60-6-8-66-10-12-68-14-16-70-18-20-72-22-24-74-26-28-76-30-32-78-34-36-80-38-40-82-42-44-84-46-48-86-50-52-88-54-53-87-51-49-85-47-45-83-43-41-81-39-37-79-35-33-77-31-29-75-27-25-73-23-21-71-19-17-69-15-13-67-11-9-65-7-5-58(62)63/h1-4,55H,5-54H2,(H,60,64)(H,62,63)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVFHLMEZRVAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H107NO28
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1278.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ald-Ph-amido-PEG24-acid: A Technical Guide to its Principle of Action in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG24-acid is a heterobifunctional linker molecule integral to the field of bioconjugation, particularly in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] This in-depth guide elucidates the core principle of its action, provides representative experimental protocols, and presents relevant quantitative data to facilitate its application in research and drug development.

The molecule's structure comprises three key functional components:

  • An Aldehyde Group (Ald): A terminal benzaldehyde moiety that serves as the primary reactive site for conjugation to biomolecules.

  • A Phenyl Amide (Ph-amido) Linkage: This aromatic amide group provides structural rigidity and stability to the linker.

  • A 24-unit Polyethylene Glycol (PEG24) Chain: A hydrophilic spacer that enhances solubility, reduces aggregation, and minimizes immunogenicity of the resulting conjugate.[2]

  • A Carboxylic Acid Group (acid): A terminal carboxyl group that offers a secondary point of attachment for another molecule, enabling the "bifunctional" nature of the linker.[3][4]

Core Principle of Action: Reductive Amination

The primary mechanism through which this compound conjugates to biomolecules is reductive amination . This robust and widely used bioconjugation strategy involves a two-step process to form a stable secondary amine bond between the linker and a primary amine on a target molecule, such as the ε-amino group of a lysine residue in a protein.[5][6]

Step 1: Schiff Base Formation

The reaction is initiated by the nucleophilic attack of a primary amine from the target biomolecule on the electrophilic carbonyl carbon of the linker's benzaldehyde group. This condensation reaction forms a reversible imine bond, also known as a Schiff base, with the elimination of a water molecule. The reaction is pH-dependent, with optimal Schiff base formation typically occurring under mildly acidic to neutral conditions (pH 6.0-7.5).[5]

Step 2: Reduction to a Stable Secondary Amine

The resulting Schiff base is hydrolytically unstable and exists in equilibrium with the starting aldehyde and amine.[6] To create a stable, irreversible linkage, the imine bond is selectively reduced to a secondary amine. This is most commonly achieved using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[6] These reagents are particularly suited for this purpose as they are capable of reducing the imine as it is formed but are not strong enough to reduce the aldehyde group of the unreacted linker, thus preventing unwanted side reactions.[6]

Chemical Reaction Pathway

The following diagram illustrates the two-step reductive amination process.

G cluster_0 Step 1: Schiff Base Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) linker This compound R'-CHO schiff_base Schiff Base Intermediate R'-CH=N-R'' linker->schiff_base + R''-NH₂ protein Target Molecule R''-NH₂ (e.g., Lysine) protein->schiff_base water {Water | H₂O} schiff_base->water - H₂O schiff_base_2 Schiff Base Intermediate R'-CH=N-R'' reducing_agent {Reducing Agent | e.g., NaBH₃CN} stable_conjugate {Stable Conjugate | R'-CH₂-NH-R''} reducing_agent->stable_conjugate Reduction schiff_base_2->stable_conjugate

Caption: Reductive amination mechanism of this compound.

Quantitative Data

Specific kinetic and stability data for this compound are not extensively published. However, the following tables provide representative data for the general reductive amination reaction and the stability of related linkages, which can be used to guide experimental design.

Table 1: Representative Reaction Parameters for Reductive Amination

ParameterTypical RangeNotes
pH 6.0 - 8.0Optimal for Schiff base formation and subsequent reduction.
Temperature 4 - 37 °CLower temperatures can be used for longer reactions to minimize protein degradation.
Reaction Time 2 - 24 hoursDependent on reactant concentrations, temperature, and pH.
Linker:Protein Molar Ratio 5:1 to 20:1Excess linker is typically used to drive the reaction to completion.
Reducing Agent Molar Excess 10 - 50 fold (over linker)Ensures efficient reduction of the Schiff base.

Table 2: Stability of Linkages

Linkage TypeStabilityNotes
Schiff Base (Imine) Reversible, Hydrolytically UnstableThe equilibrium favors the aldehyde and amine, especially in aqueous environments.
Secondary Amine (Post-Reduction) Highly Stable, CovalentConsidered a permanent, non-cleavable bond under physiological conditions.
Amide (in Linker Backbone) Highly StableGenerally stable to hydrolysis under physiological conditions.
PEG Ether Linkages Highly StableResistant to enzymatic and chemical degradation.

Experimental Protocols

The following are representative protocols for the conjugation of this compound to a primary amine-containing biomolecule (e.g., a protein) and subsequent conjugation of the carboxylic acid terminus.

Protocol 1: Conjugation to a Protein via Reductive Amination
  • Protein Preparation:

    • Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. A recommended buffer is 100 mM MES or phosphate buffer, pH 6.5.

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the target protein for reaction with the linker.

  • Linker Preparation:

    • Immediately before use, dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add the dissolved linker to the protein solution to achieve the desired molar excess (e.g., 10-fold molar excess).

    • Gently mix and incubate for 30-60 minutes at room temperature to allow for Schiff base formation.

  • Reduction:

    • Prepare a fresh stock solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer.

    • Add the NaBH₃CN solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove excess, unreacted linker and reducing agent by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF). The choice of method will depend on the scale of the reaction and the properties of the protein conjugate.

Protocol 2: Activation and Conjugation of the Carboxylic Acid Terminus
  • Activation of the Carboxylic Acid:

    • The terminal carboxylic acid of the protein-linker conjugate can be activated using a standard carbodiimide coupling chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

    • In a non-amine containing buffer at pH 5.0-6.0 (e.g., MES buffer), add EDC and NHS to the conjugate solution. A 5- to 10-fold molar excess of EDC/NHS over the conjugate is typical.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to an Amine-Containing Molecule:

    • Add the amine-containing molecule (e.g., a small molecule drug, peptide) to the activated conjugate solution.

    • Adjust the pH of the reaction to 7.2-7.5 to facilitate the reaction of the NHS-ester with the primary amine.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted NHS-esters by adding a small amount of an amine-containing buffer (e.g., Tris or glycine).

    • Purify the final bioconjugate using an appropriate method such as SEC, HIC, or IEX chromatography to remove unreacted components and byproducts.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for creating a bioconjugate using this compound.

G start Start prep_protein Prepare Protein (1-10 mg/mL in amine-free buffer) start->prep_protein prep_linker Prepare Linker Stock (10-50 mM in DMSO/DMF) start->prep_linker conjugation Conjugation Reaction (Protein + Linker) prep_protein->conjugation prep_linker->conjugation reduction Reduction with NaBH₃CN (2-4h at RT or O/N at 4°C) conjugation->reduction purification1 Purification 1 (Dialysis / SEC / TFF) reduction->purification1 activate_acid Activate Carboxylic Acid (EDC/NHS) purification1->activate_acid conjugate_payload Conjugate Payload (Amine-containing molecule) activate_acid->conjugate_payload purification2 Purification 2 (Chromatography) conjugate_payload->purification2 analysis Characterization (SDS-PAGE, MS, HPLC) purification2->analysis end End analysis->end

Caption: Experimental workflow for bioconjugation.

Conclusion

This compound is a versatile and effective heterobifunctional linker for the covalent attachment of molecules to proteins and other biomolecules. Its principle of action, based on the robust and well-characterized reductive amination chemistry, allows for the formation of highly stable secondary amine bonds. The inclusion of a long PEG spacer enhances the physicochemical properties of the resulting conjugates, making this linker a valuable tool in the development of targeted therapeutics and other advanced biotechnological applications. While specific quantitative data for this exact molecule is limited in the public domain, the general principles and representative protocols provided in this guide offer a solid foundation for its successful implementation in a research setting.

References

An In-depth Technical Guide to Ald-Ph-amido-PEG24-acid: A Versatile Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG24-acid is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a terminal benzaldehyde group, a carboxylic acid, and a 24-unit polyethylene glycol (PEG) chain, provides a versatile platform for covalently linking biomolecules to therapeutic agents or other chemical entities. This guide offers a comprehensive overview of its properties, applications, and the methodologies for its use in constructing complex bioconjugates.

The long-chain PEG spacer is a key feature of this linker, imparting increased hydrophilicity to the resulting conjugate. This is particularly advantageous when working with hydrophobic drugs or proteins, as it can improve solubility, reduce aggregation, and enhance pharmacokinetic properties. The bifunctional nature of the linker allows for a two-step sequential or orthogonal conjugation strategy, providing precise control over the final conjugate's structure.

Core Properties of this compound

A summary of the key quantitative and qualitative properties of this compound is presented below. These properties are essential for designing and executing successful bioconjugation strategies.

PropertyValueSource
Molecular Weight ~1278.5 g/mol [1]
Formula C59H107NO28[1]
Purity Typically ≥95% or ≥98%[1][2]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water, DMSO, DMFGeneral knowledge
Storage Conditions -20°C, desiccated[1][2]
Functional Group 1 Benzaldehyde (-CHO)[1][2]
Reactivity of Group 1 Reacts with hydrazides and aminooxy groups[1]
Functional Group 2 Carboxylic Acid (-COOH)[1][2]
Reactivity of Group 2 Reacts with primary amines (with activation)[1]
Linker Type Non-cleavable[2]

Applications in Bioconjugation

The unique properties of this compound make it a valuable tool for a range of bioconjugation applications, most notably in the construction of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, a potent cytotoxic drug is linked to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The linker plays a crucial role in the stability and efficacy of the ADC. This compound can be used to attach a drug to an antibody through a stable, non-cleavable bond. The aldehyde group can be reacted with a hydrazide- or aminooxy-functionalized drug, while the carboxylic acid can be coupled to lysine residues on the antibody surface. The PEG24 chain helps to improve the solubility and pharmacokinetic profile of the ADC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. This compound is an ideal linker for PROTAC synthesis, offering the necessary length and flexibility to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase. The bifunctional nature of the linker allows for the sequential attachment of the two ligands.

Experimental Protocols

Protocol 1: Aldehyde-Hydrazide Ligation for Drug Conjugation

This protocol describes a general method for conjugating a hydrazide-modified molecule (e.g., a drug) to the benzaldehyde group of this compound.

Materials:

  • This compound

  • Hydrazide-modified molecule (e.g., drug-hydrazide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Aniline (as a catalyst, optional)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Dissolution of Reactants:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

    • Dissolve the hydrazide-modified molecule in the reaction buffer. For molecules with limited aqueous solubility, a co-solvent system with DMF or DMSO can be used.

  • Conjugation Reaction:

    • Add the dissolved this compound to the solution of the hydrazide-modified molecule. A molar excess (1.5-5 equivalents) of the hydrazide is typically used.

    • If using a catalyst, add a stock solution of aniline to a final concentration of 10-20 mM.

    • Incubate the reaction mixture at room temperature for 2-24 hours with gentle stirring. The reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate chromatographic method to remove unreacted starting materials and byproducts.

Protocol 2: Amine Coupling using EDC/HATU for Bioconjugation

This protocol outlines a general procedure for conjugating the carboxylic acid end of the linker to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) using EDC and HATU as activating agents.

Materials:

  • This compound conjugate from Protocol 1 (or the free acid linker)

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF or DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-terminated molecule in anhydrous DMF or DMSO.

    • Add EDC (1.5-2 equivalents) and HATU (1.5-2 equivalents) to the solution.

    • Add DIPEA (2-3 equivalents) to the reaction mixture.

    • Allow the activation to proceed for 15-30 minutes at room temperature.

  • Coupling to Amine:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Add the activated carboxylic acid solution to the amine solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to consume any unreacted activated esters.

    • Purify the final conjugate using a suitable method to remove excess reagents and byproducts.

Visualizing the Role of this compound

The following diagrams, generated using the DOT language, illustrate the chemical reactions and the conceptual frameworks for the application of this compound.

G cluster_aldehyde Aldehyde-Hydrazide Ligation cluster_acid Carboxylic Acid Amidation Ald_Linker Ald-Ph-amido-PEG24-COOH Hydrazone_Product Drug-Hydrazone-PEG24-COOH Ald_Linker->Hydrazone_Product + Hydrazide-Drug (pH 6-7) Hydrazide_Drug Hydrazide-Drug COOH_Linker R-PEG24-COOH Amide_Product R-PEG24-CO-NH-Molecule COOH_Linker->Amide_Product + Amine-Molecule (EDC/HATU) Amine_Molecule Amine-Molecule

Diagram 1: Key Bioconjugation Reactions of this compound

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_mechanism PROTAC Mechanism of Action Linker This compound Intermediate Ligand1-Linker Intermediate Linker->Intermediate 1. EDC/HATU Coupling Ligand1 Target Protein Ligand (with amine) Ligand2 E3 Ligase Ligand (with hydrazide) PROTAC Final PROTAC Molecule Intermediate->PROTAC 2. Hydrazide Ligation PROTAC_mol PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC_mol->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Diagram 2: Workflow for PROTAC Synthesis and Mechanism of Action

ADC_Workflow cluster_synthesis ADC Synthesis cluster_delivery ADC Targeted Drug Delivery Linker This compound Drug_Linker Drug-Linker Intermediate Linker->Drug_Linker 1. Hydrazide Ligation Drug Cytotoxic Drug (with hydrazide) Antibody Monoclonal Antibody (with lysine residues) ADC Antibody-Drug Conjugate Drug_Linker->ADC 2. EDC/HATU Coupling ADC_mol ADC Binding Binding to Antigen ADC_mol->Binding Tumor_Cell Tumor Cell (with target antigen) Tumor_Cell->Binding Internalization Internalization Binding->Internalization Drug_Release Drug Release (in lysosome) Internalization->Drug_Release Cell_Death Apoptosis Drug_Release->Cell_Death

Diagram 3: Workflow for ADC Synthesis and Targeted Delivery

Conclusion

This compound is a highly valuable and versatile bifunctional linker for advanced bioconjugation applications. Its well-defined structure, featuring two distinct reactive handles and a long-chain PEG spacer, provides researchers and drug developers with a powerful tool for constructing complex and effective therapeutic agents such as ADCs and PROTACs. The ability to control the conjugation chemistry and improve the physicochemical properties of the resulting bioconjugates makes this linker a cornerstone in the development of next-generation targeted therapies. While specific published data on this exact linker is limited, the established reactivity of its functional groups provides a solid foundation for its successful implementation in a wide range of research and development settings.

References

Ald-Ph-amido-PEG24-acid: A Technical Overview of a Bifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ald-Ph-amido-PEG24-acid is a heterobifunctional linker molecule increasingly utilized in the fields of targeted drug delivery and proteomics. As a 24-unit polyethylene glycol (PEG) chain, it possesses an aldehyde functional group at one terminus and a carboxylic acid at the other, enabling the covalent conjugation of two different molecular entities. This technical guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.

Core Structure and Physicochemical Properties

This compound is characterized by a long-chain polyethylene glycol spacer, which imparts significant hydrophilicity to the molecule. This enhanced water solubility is a critical attribute for its application in biological systems. The molecule's termini are functionalized with a benzaldehyde group and a carboxylic acid, providing orthogonal reactivity for stepwise conjugation.

A definitive chemical structure diagram for this compound is not widely available in published literature, but its nomenclature suggests a structure where a phenyl group bearing an aldehyde is linked via an amide bond to a 24-unit PEG chain, which is terminated by a carboxylic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅₉H₁₀₇NO₂₈[1][2]
Molecular Weight~1278.5 g/mol [1][2]
PurityTypically ≥98%[1][2]
SolubilityAqueous soluble[2]
Storage Temperature-20°C[1][2]

Applications in PROTAC Development and Bioconjugation

The primary application of this compound is as a linker in the synthesis of PROTACs.[1] PROTACs are chimeric molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound serves to span the distance between the target protein ligand and the E3 ligase ligand, facilitating the formation of a productive ternary complex.

The bifunctional nature of this compound allows for a modular approach to PROTAC synthesis. The carboxylic acid can be coupled to an amine-containing E3 ligase ligand, while the aldehyde can be conjugated to a hydrazide or aminooxy-functionalized target protein ligand.

Experimental Protocols

Protocol 1: Amide Coupling of Carboxylic Acid Terminus (e.g., to an E3 Ligase Ligand)

This protocol outlines the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent reaction with a primary amine on a ligand.

Materials:

  • This compound

  • Amine-containing ligand (e.g., E3 ligase ligand)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-7.5 or MES buffer pH 6.0

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO.

  • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Dissolve the amine-containing ligand in the reaction buffer.

  • Add the activated linker solution to the ligand solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.

  • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.

Protocol 2: Hydrazone/Oxime Ligation of Aldehyde Terminus (e.g., to a Target Protein Ligand)

This protocol describes the reaction of the benzaldehyde group of the this compound conjugate with a hydrazide or aminooxy-functionalized ligand.

Materials:

  • This compound conjugate from Protocol 1

  • Hydrazide or aminooxy-functionalized ligand

  • Reaction Buffer: Aniline-containing buffer (e.g., 100 mM aniline in 0.1 M sodium phosphate buffer, pH 7.0) or acetate buffer pH 4.5-5.5.

Procedure:

  • Dissolve the this compound conjugate in the chosen reaction buffer.

  • Dissolve the hydrazide or aminooxy-functionalized ligand in the same buffer.

  • Mix the two solutions in an appropriate molar ratio (typically a slight excess of the functionalized ligand).

  • Allow the reaction to proceed at room temperature for 2-16 hours. The reaction can be monitored by HPLC or LC-MS.

  • Purify the final bifunctional molecule (e.g., PROTAC) using reverse-phase HPLC.

Logical Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound follows a logical, stepwise workflow. This can be visualized as a series of sequential conjugations, each followed by purification.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Carboxylic Acid Activation & Conjugation cluster_step2 Step 2: Aldehyde Conjugation cluster_purification Purification Linker This compound EDC_NHS EDC / NHS Activation Linker->EDC_NHS Activate COOH Conjugate1 Aldehyde-Linker-E3_Ligand EDC_NHS->Conjugate1 E3_Ligand Amine-functionalized E3 Ligase Ligand E3_Ligand->Conjugate1 Amide Bond Formation Target_Ligand Hydrazide/Aminooxy- functionalized Target Ligand PROTAC Final PROTAC Molecule Conjugate1->PROTAC Reacts with Purify1 Purification 1 Conjugate1->Purify1 Target_Ligand->PROTAC Hydrazone/Oxime Bond Formation Purify2 Purification 2 PROTAC->Purify2

Caption: Workflow for PROTAC synthesis using this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound, as a component of a PROTAC, facilitates the hijacking of the ubiquitin-proteasome system to induce the degradation of a target protein. This process can be depicted as a signaling pathway.

PROTAC_Pathway PROTAC PROTAC (containing this compound) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition & Degradation Proteasome->Ub Recycling Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

The Strategic Role of Ald-Ph-amido-PEG24-acid in PROTAC Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical role in dictating the efficacy, selectivity, and physicochemical properties of the final PROTAC. This technical guide provides an in-depth examination of the Ald-Ph-amido-PEG24-acid linker, a tool in the PROTAC assembly toolbox. We will dissect its mechanism of action, provide exemplary data on PROTAC performance, and detail the experimental protocols necessary for its successful implementation and validation.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are bifunctional molecules that consist of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The linker is not merely a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's activity. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility for optimal ternary complex formation. The this compound linker offers a unique combination of a long, flexible PEG chain with specific reactive handles for a modular and efficient PROTAC synthesis.

Mechanism of this compound in PROTAC Synthesis

The this compound linker possesses two key reactive functionalities that enable a directed and sequential synthesis of a PROTAC molecule:

  • Benzaldehyde Group: The aromatic aldehyde is reactive towards nucleophiles such as hydrazides and aminooxy groups. This allows for the initial conjugation of the linker to a modified E3 ligase ligand, often through the formation of a stable acylhydrazone bond. This reaction is highly efficient and proceeds under mild conditions, often without the need for extensive purification.

  • Terminal Carboxylic Acid: The other end of the PEG chain is terminated with a carboxylic acid. This functional group is readily activated for amide bond formation with a primary or secondary amine on the target protein ligand. Standard peptide coupling reagents such as HATU or EDC are typically employed for this step.

This two-stage synthetic strategy allows for a modular approach to PROTAC library synthesis, where a common E3 ligase ligand-linker intermediate can be coupled to various target protein ligands.

Quantitative Data on PROTAC Performance

Table 1: Degradation Efficiency of Representative ERα PROTAC "Compound A3"

Cell LineDC50 (nM)Dmax (%)
MCF-7~10≥95
T-47D~10≥95

Table 2: Anti-proliferative Activity of Representative ERα PROTAC "Compound A3"

Cell LineIC50 (nM)Imax (%)
MCF-713.269

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration; Imax: Maximum inhibition.

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a general two-step procedure for the synthesis of a PROTAC using the this compound linker.

Step 1: Acylhydrazone Formation with E3 Ligase Ligand

  • Dissolve the hydrazide-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as DMF or DMSO.

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the resulting E3 ligase ligand-linker conjugate can be purified by reverse-phase HPLC or used directly in the next step if the reaction is clean.

Step 2: Amide Coupling with Target Protein Ligand

  • Dissolve the E3 ligase ligand-linker conjugate (1.0 eq) and the amine-functionalized target protein ligand (1.2 eq) in DMF.

  • Add a coupling agent such as HATU (1.5 eq) and a base such as DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and purify the crude PROTAC by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Western Blot Protocol for Measuring PROTAC-Induced Protein Degradation

This protocol describes how to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the degradation data against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis E3_ligand E3 Ligase Ligand (with hydrazide) Intermediate E3 Ligand-Linker Conjugate E3_ligand->Intermediate Acylhydrazone Formation Linker This compound Linker->Intermediate POI_ligand Protein of Interest Ligand (with amine) PROTAC Final PROTAC Molecule POI_ligand->PROTAC Intermediate->PROTAC Amide Bond Formation

A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC_Mechanism_of_Action cluster_cellular_process Cellular Mechanism of PROTAC Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

The catalytic cycle of PROTAC-mediated protein degradation.

Signaling_Pathway_Example cluster_pathway Example: Targeting a Kinase with a PROTAC Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_POI Target Kinase (POI) Receptor->Kinase_POI activates Downstream_Effector Downstream Effector Kinase_POI->Downstream_Effector phosphorylates Degradation Degradation Cell_Proliferation Cell Proliferation Downstream_Effector->Cell_Proliferation promotes PROTAC Kinase PROTAC PROTAC->Kinase_POI induces degradation of

An exemplary signaling pathway impacted by a kinase-targeting PROTAC.

Conclusion

The this compound linker is a valuable tool for the construction of PROTACs, offering a long, flexible PEG spacer and orthogonal reactive handles for a modular and efficient synthesis. While the specific performance of PROTACs built with this linker will be target-dependent, the principles and protocols outlined in this guide provide a solid foundation for its application in targeted protein degradation research. The continued development of novel linkers and a deeper understanding of their role in ternary complex formation will undoubtedly accelerate the advancement of PROTACs as a powerful new class of therapeutics.

Solubility Profile of Ald-Ph-amido-PEG24-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ald-Ph-amido-PEG24-acid, a heterobifunctional PROTAC linker. Understanding the solubility of this reagent is critical for its effective handling, storage, and application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines its anticipated solubility in various common laboratory solvents, provides a detailed experimental protocol for determining its precise quantitative solubility, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its utility in various experimental and pharmaceutical contexts. For complex molecules like this compound, solubility is influenced by the interplay of its distinct structural motifs: the hydrophilic polyethylene glycol (PEG) chain, the hydrophobic phenyl group, and the ionizable terminal carboxylic acid. The long PEG24 chain is expected to confer significant aqueous solubility.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents. This information is based on the general solubility of high molecular weight PEG compounds and functionally similar molecules.

SolventTypeExpected SolubilityRationale
WaterAqueousSolubleThe long, hydrophilic PEG24 chain is the dominant contributor to solubility.[1]
Phosphate-Buffered Saline (PBS)Aqueous BufferSolubleSimilar to water; the salt content is unlikely to significantly hinder solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDMSO is an excellent solvent for a wide range of organic molecules, including PEGs.[2]
Dimethylformamide (DMF)Polar AproticSolubleDMF is another versatile polar organic solvent capable of dissolving PEGylated compounds.[2]
EthanolPolar ProticModerately SolublePEGs are generally soluble in lower alcohols, though solubility may decrease with increasing PEG molecular weight.
MethanolPolar ProticSolubleMethanol is a good solvent for many polar organic molecules.
Dichloromethane (DCM)ChlorinatedSolublePEG itself is soluble in dichloromethane.
AcetonitrilePolar AproticSolubleAcetonitrile is a common solvent for polar and semi-polar organic compounds.
TolueneNon-polarSparingly Soluble / InsolubleThe hydrophobic phenyl group may offer some affinity, but the overall polarity of the molecule suggests low solubility.
HexanesNon-polarInsolubleThe high polarity of the PEG chain and the carboxylic acid makes it incompatible with non-polar aliphatic solvents.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

To obtain precise quantitative solubility data, the following experimental protocol, based on the well-established shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Dispense a known volume of the selected solvent into each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a temperature-controlled shaker or incubator (e.g., at 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of the excess solid.

    • Centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a chemically inert syringe filter to remove any remaining solid particles.

    • Dilute the clear filtrate with a known volume of a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the diluted filtrate sample into the HPLC.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the undiluted filtrate, accounting for the dilution factor.

    • The resulting concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature. Report the solubility in units such as mg/mL or mmol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Output A Select Solvents B Prepare Supersaturated Solutions A->B C Equilibrate at Controlled Temperature B->C D Separate Solid and Liquid Phases C->D E Collect and Dilute Supernatant D->E H Analyze Sample by HPLC E->H F Prepare Standard Solutions G Generate HPLC Calibration Curve F->G G->H I Calculate Solubility H->I J Quantitative Solubility Data (e.g., mg/mL) I->J

Caption: A generalized workflow for determining equilibrium solubility.

Conclusion

This compound is anticipated to be a water-soluble compound, with good solubility in polar aprotic solvents like DMSO and DMF. For applications requiring precise concentrations or for the development of robust reaction conditions, it is imperative to determine the quantitative solubility in the specific solvent systems being employed. The provided experimental protocol offers a reliable and standard method for obtaining this critical data, ensuring the successful application of this versatile PROTAC linker in research and drug development.

References

In-Depth Technical Guide to Ald-Ph-amido-PEG24-acid: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ald-Ph-amido-PEG24-acid, a versatile heterobifunctional linker increasingly utilized in the fields of targeted drug delivery, proteomics, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, mechanism of action in bioconjugation, and provides a generalized experimental protocol for its application.

Core Properties and Specifications

This compound is a polyethylene glycol (PEG)-based linker characterized by two distinct reactive functional groups at either end of a 24-unit PEG chain: a benzaldehyde group and a carboxylic acid group. This dual functionality allows for the sequential and controlled conjugation of two different molecules. The long, hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.

PropertyValueSource(s)
Molecular Weight 1278.47 g/mol [1]
Chemical Formula C₅₉H₁₀₇NO₂₈[2][3]
Purity Typically ≥95%[2]
Appearance White to off-white solid
Solubility Soluble in water and most organic solvents
Storage Conditions -20°C for long-term storage[2][3]

Mechanism of Action and Applications

The utility of this compound lies in its ability to act as a molecular bridge. The two terminal functional groups offer orthogonal reactivity, enabling a stepwise conjugation strategy.

  • Benzaldehyde Group: This group readily reacts with molecules containing hydrazide or aminooxy functionalities to form a stable hydrazone or oxime bond, respectively. This reaction is highly specific and can be performed under mild physiological conditions.

  • Carboxylic Acid Group: The terminal carboxylic acid can be activated to form a stable amide bond with primary amine groups present on proteins, peptides, or other molecules. This reaction is a cornerstone of bioconjugation chemistry.

This linker is particularly prominent in the synthesis of PROTACs . PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] In this context, this compound can be used to connect a ligand that binds to the target protein with a ligand that binds to an E3 ligase.

Experimental Protocol: Generalized Synthesis of a Bioconjugate

The following is a generalized, two-step protocol for the synthesis of a bioconjugate using this compound. This protocol is for illustrative purposes and should be optimized for specific applications.

Step 1: Amide Bond Formation with a Primary Amine-Containing Molecule (Molecule A)

  • Activation of Carboxylic Acid: Dissolve this compound and a molar excess of a carbodiimide coupling agent (e.g., EDC) and an activator (e.g., NHS or HATU) in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

  • Reaction Mixture: Stir the solution at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Addition of Amine: Add a solution of the primary amine-containing molecule (Molecule A) to the reaction mixture.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight.

  • Purification: Purify the resulting aldehyde-functionalized intermediate (Ald-Ph-amido-PEG24-Molecule A) using an appropriate chromatographic technique, such as reversed-phase HPLC.

Step 2: Hydrazone/Oxime Bond Formation with a Hydrazide/Aminooxy-Containing Molecule (Molecule B)

  • Reaction Setup: Dissolve the purified aldehyde-functionalized intermediate in a suitable buffer (e.g., PBS, pH 6.5-7.5).

  • Addition of Hydrazide/Aminooxy: Add a molar excess of the hydrazide or aminooxy-containing molecule (Molecule B) to the solution.

  • Incubation: Gently agitate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.

  • Final Purification: Purify the final bioconjugate (Molecule B-linker-Molecule A) using a suitable method such as size-exclusion chromatography or reversed-phase HPLC to remove unreacted starting materials.

Logical Workflow for Bioconjugate Synthesis

The following diagram illustrates the logical workflow for the two-step synthesis of a bioconjugate using this compound.

G cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Hydrazone/Oxime Formation A This compound D Reaction 1: Amide Coupling A->D B Primary Amine (Molecule A) B->D C EDC/NHS C->D E Purification 1 (e.g., HPLC) D->E F Aldehyde-Functionalized Intermediate E->F H Reaction 2: Hydrazone/Oxime Ligation F->H G Hydrazide/Aminooxy (Molecule B) G->H I Purification 2 (e.g., SEC) H->I J Final Bioconjugate I->J

A flowchart illustrating the two-step bioconjugation process.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The diagram below illustrates the general mechanism of action for a PROTAC synthesized using a linker like this compound.

PROTAC_Pathway POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Degradation

The PROTAC-mediated protein degradation pathway.

References

safety and handling of Ald-Ph-amido-PEG24-acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Ald-Ph-amido-PEG24-acid

Introduction

This compound is a polyethylene glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker, designed for use in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that utilize the intracellular ubiquitin-proteasome system to selectively degrade target proteins.[1] This linker contains an aldehyde group, a phenyl amide group, and a 24-unit PEG chain with a terminal carboxylic acid, providing the necessary components for conjugation to a target protein ligand and an E3 ubiquitin ligase ligand.[1][2]

This guide provides a comprehensive overview of the safety and handling procedures for this compound, intended for researchers, scientists, and drug development professionals. While specific toxicity data for this compound is limited, this document compiles available information and incorporates general safety principles for handling PEGylated compounds.

Physical and Chemical Properties

Limited specific data is available for the physical and chemical properties of this compound. The following table summarizes the available information.

PropertyDataSource
Physical State No data available[3]
CAS Number No data available[3]
Purity >98%[2]
Molecular Formula C₆₁H₁₀₅N₃O₂₉N/A
Molecular Weight 1356.5 g/mol N/A

Safety and Hazard Information

Detailed toxicological studies for this compound are not publicly available.[3] Therefore, this compound should be handled with care, assuming it is potentially hazardous. The general safety profile of PEGylated compounds is well-established, with PEG itself being considered inert and safe for use in many pharmaceutical products.[4][5] However, concerns exist regarding the potential for immunogenicity (anti-PEG antibodies) and cellular vacuolation, particularly with high molecular weight PEGs.[5][6][7][8]

Hazard CategoryClassificationSource
Acute Toxicity No data available[3]
Skin Corrosion/Irritation No data available[3]
Serious Eye Damage/Irritation No data available[3]
Respiratory/Skin Sensitization No data available[3]
Carcinogenicity No data available[3]
Aquatic Toxicity No data available[3]

Handling and Storage

Proper handling and storage are crucial to ensure the stability of the compound and the safety of laboratory personnel.

Safe Handling

Handling should occur in a well-ventilated area.[3] Researchers should wear appropriate personal protective equipment (PPE), including:

  • Safety glasses

  • Gloves

  • Laboratory coat

Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.

Storage

Store the product under the recommended conditions as specified in the Certificate of Analysis.[1] General storage recommendations are:

  • Short-term (weeks): 4°C

  • Long-term (months): -20°C

  • Shipping: Room temperature in the continental US; may vary elsewhere.[1]

Keep the container tightly closed in a dry and well-ventilated place.

Experimental Protocols and Workflows

Specific experimental protocols involving this compound are proprietary and not publicly available. The following diagrams illustrate a general safe handling workflow and the logical structure of the molecule.

SafeHandlingWorkflow Safe Handling Workflow for this compound A Receiving - Verify compound integrity - Log into inventory B Storage - Store at recommended temperature (-20°C long-term) - Keep container sealed A->B C Preparation for Use - Move to well-ventilated area (fume hood) - Equilibrate to room temperature before opening B->C D Handling & Use - Wear appropriate PPE (gloves, safety glasses, lab coat) - Weigh and dissolve in appropriate solvent - Avoid inhalation and contact C->D E Waste Disposal - Dispose of unused material and contaminated items - Follow institutional chemical waste guidelines D->E F Decontamination - Clean work surfaces and equipment D->F E->F

Caption: A logical workflow for the safe handling of this compound.

MoleculeLogic Logical Structure of this compound as a PROTAC Linker cluster_linker This compound A Aldehyde (Ald) Reactive group for conjugation B Phenyl Amide (Ph-amido) Structural component A->B links to Target Target Protein Ligand A->Target conjugates to C PEG24 Hydrophilic spacer B->C links to D Carboxylic Acid Reactive group for conjugation C->D terminates in E3 E3 Ligase Ligand D->E3 conjugates to

Caption: Logical relationship of the functional components of this compound.

First Aid Measures

In the absence of specific data, standard laboratory first aid procedures should be followed:

  • After inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration.

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Flush eyes with water as a precaution.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Disposal Considerations

Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations. Do not allow product to reach sewage systems.

References

An In-depth Technical Guide to Ald-Ph-amido-PEG24-acid for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs). A critical component of any PROTAC is the linker, which connects the POI-binding ligand to the E3 ubiquitin ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting degrader.

This technical guide focuses on Ald-Ph-amido-PEG24-acid , a bifunctional, polyethylene glycol (PEG)-based linker designed for the synthesis of PROTACs. We will delve into its chemical properties, its role in PROTAC design, and provide a comprehensive overview of the experimental protocols required to synthesize and evaluate PROTACs incorporating this linker.

Core Concepts of PROTACs and the Role of the Linker

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome. The linker is not merely a spacer; its length, flexibility, and chemical composition are critical for optimizing the formation and stability of the ternary complex, which is a key determinant of degradation efficiency.

PEG linkers, such as this compound, are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability of the often large and hydrophobic PROTAC molecules. The extended PEG24 chain of this linker provides significant length and flexibility, which can be advantageous in spanning the distance between the target protein and the E3 ligase and adopting a conformation conducive to ternary complex formation.

Properties of this compound

This compound is a bifunctional linker featuring two distinct reactive handles, allowing for the sequential conjugation of a POI ligand and an E3 ligase ligand.

PropertyValue
Molecular Formula C59H107NO28
Molecular Weight 1278.47 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF
Functional Group 1 Benzaldehyde (-CHO)
Reactivity of Group 1 Reacts with hydrazides and aminooxy groups
Functional Group 2 Carboxylic Acid (-COOH)
Reactivity of Group 2 Forms stable amide bonds with primary amines in the presence of coupling agents (e.g., HATU, EDC)

Experimental Protocols

PROTAC Synthesis using this compound

The synthesis of a PROTAC using this linker typically involves a two-step process, leveraging the orthogonal reactivity of its functional groups. The choice of which ligand to attach first depends on the stability and functional group tolerance of the POI and E3 ligase ligands. A generalized scheme is presented below.

Step 1: Amide Bond Formation

  • Dissolve the E3 ligase ligand (containing a primary amine) and this compound in a suitable anhydrous solvent (e.g., DMF or DCM).

  • Add a coupling agent (e.g., HATU or EDC) and a base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the resulting intermediate (E3 ligand-linker conjugate) by flash chromatography or preparative HPLC.

Step 2: Hydrazone or Oxime Formation

  • Dissolve the purified E3 ligand-linker conjugate in a suitable solvent.

  • Add the POI ligand (containing a hydrazide or aminooxy group).

  • The reaction may be catalyzed by an acid (e.g., acetic acid).

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Hydrazone/Oxime Formation cluster_purification Purification & Characterization E3_Ligand E3 Ligase Ligand (with -NH2) Intermediate E3 Ligand-Linker Conjugate E3_Ligand->Intermediate Linker This compound Linker->Intermediate Coupling HATU/DIPEA Coupling->Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC POI_Ligand POI Ligand (with -ONH2 or -NHNH2) POI_Ligand->Final_PROTAC Purification HPLC Purification Final_PROTAC->Purification Characterization LC-MS, NMR Purification->Characterization

Caption: A general workflow for the two-step synthesis of a PROTAC.

Evaluation of Target Protein Degradation

The primary method for quantifying PROTAC-induced protein degradation is Western blotting.

Materials:

  • Cell line expressing the protein of interest.

  • PROTAC stock solution in DMSO.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Protocol:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation percentage).

Data Presentation:

Table 1: Example Degradation Data for a Hypothetical PROTAC-X

Concentration (nM)% Degradation (Mean ± SD)
0.15.2 ± 1.5
125.8 ± 3.2
1055.1 ± 4.1
10089.7 ± 2.5
100092.3 ± 1.8
1000085.6 ± 3.9
DC50 8.5 nM
Dmax ~92%
Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to characterize this interaction.

a) Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI)

These techniques measure the binding kinetics and affinity of the PROTAC to the POI and E3 ligase, both in binary and ternary contexts.

Generalized Protocol (SPR):

  • Immobilize the E3 ligase on a sensor chip.

  • Inject the PROTAC at various concentrations to measure the binary binding affinity (KD1).

  • In a separate experiment, inject a pre-incubated mixture of the PROTAC and the POI over the E3 ligase-coated surface to measure the ternary complex formation.

  • The cooperativity (α) of ternary complex formation can be calculated from the binary and ternary binding affinities. A value of α > 1 indicates positive cooperativity, which is generally desirable.

b) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters (KD, ΔH, ΔS).

Generalized Protocol:

  • Load the E3 ligase into the ITC cell.

  • Titrate the PROTAC into the cell to determine the binary binding affinity.

  • To measure ternary complex formation, pre-saturate the E3 ligase with the POI in the cell and then titrate in the PROTAC.

Data Presentation:

Table 2: Example Biophysical Data for Hypothetical PROTAC-X

InteractionMethodK D (nM)Cooperativity (α)
PROTAC-X + POISPR150N/A
PROTAC-X + E3 LigaseSPR850N/A
(PROTAC-X + POI) + E3 Ligase (Ternary)SPR505.1
PROTAC-X + E3 LigaseITC920N/A
(PROTAC-X + E3 Ligase) + POI (Ternary)ITC654.8

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway of PROTAC action and a typical experimental workflow for PROTAC evaluation.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Evaluation Synthesis PROTAC Synthesis (using this compound) Biophysical Biophysical Assays (SPR, ITC) Synthesis->Biophysical Biochemical Biochemical Assays (Ternary Complex Formation) Biophysical->Biochemical Degradation_Assay Degradation Assay (Western Blot) Biochemical->Degradation_Assay Cell_Viability Cell Viability/Phenotypic Assays Degradation_Assay->Cell_Viability PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Cell_Viability->PK_PD Efficacy Efficacy in Animal Models PK_PD->Efficacy

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

This compound represents a valuable tool in the construction of novel PROTACs for targeted protein degradation. Its extended PEG chain offers the potential to improve the physicochemical properties of the resulting degraders, while its orthogonal reactive handles allow for a flexible and efficient synthetic strategy. Although specific data on its application in published literature is limited, the well-established protocols and evaluation cascades outlined in this guide provide a robust framework for researchers to synthesize and characterize new PROTACs incorporating this linker. The rational design and empirical testing of linkers remain a cornerstone of successful PROTAC development, and versatile building blocks like this compound are essential for advancing this exciting therapeutic modality.

Commercial Sources and Technical Guide for Ald-Ph-amido-PEG24-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Ald-Ph-amido-PEG24-acid is a valuable heterobifunctional linker used in the synthesis of advanced biotherapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its long, hydrophilic polyethylene glycol (PEG) chain enhances solubility and pharmacokinetic properties, while the terminal aldehyde and carboxylic acid groups provide versatile handles for bioconjugation. This guide provides an in-depth overview of its commercial sources, key technical data, and relevant experimental protocols.

Commercial Availability

Several reputable suppliers offer this compound and its derivatives. The following table summarizes the key quantitative data from prominent commercial sources to facilitate easy comparison.

SupplierProduct NameCatalog NumberPurityMolecular FormulaMolecular Weight ( g/mol )Storage Conditions
MedchemExpress This compoundHY-140622≥98%C₅₉H₁₀₇NO₂₈1278.48-20°C (powder)
BroadPharm Ald-Ph-PEG24-acidBP-24436≥98%C₅₉H₁₀₇NO₂₈1278.5-20°C
Creative Biolabs Ald-Ph-PEG24-acidADC-L-M0292>95%C₅₉H₁₀₇NO₂₈1278.48-20°C

Note: Product specifications are subject to change. Please refer to the supplier's website for the most current information.

Core Applications and Reaction Chemistry

This compound is primarily utilized as a linker to connect two different molecular entities. The terminal benzaldehyde group is reactive towards hydrazide and aminooxy moieties, forming a stable hydrazone or oxime bond, respectively.[1] This reaction is often employed for the site-specific conjugation to proteins or other biomolecules that have been functionalized with these groups.

The terminal carboxylic acid can be coupled with primary amines in the presence of activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) to form a stable amide bond.[1] This chemistry is commonly used to attach the linker to an E3 ligase ligand or a targeting moiety in PROTAC synthesis, or to an antibody in ADC development.

Experimental Protocols

Protocol 1: Amide Bond Formation via Carboxylic Acid Activation

This protocol describes the conjugation of the carboxylic acid terminus of this compound to a primary amine-containing molecule (e.g., an E3 ligase ligand).

Materials:

  • This compound

  • Amine-containing molecule

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM, anhydrous)

  • Diisopropylethylamine (DIPEA)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.5)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add EDC·HCl (2 equivalents) and NHS (2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes to form the NHS ester intermediate.

  • Conjugation to Amine:

    • In a separate vial, dissolve the amine-containing molecule (1.5 equivalents) in anhydrous DMF or DMSO.

    • Add the activated this compound solution to the amine solution.

    • Add DIPEA (1.5 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 1-2 hours.

  • Purification:

    • The reaction mixture can be purified by flash chromatography (e.g., using a C18 column) to obtain the pure conjugate.

Protocol 2: Oxime Bond Formation via Aldehyde Group

This protocol details the conjugation of the aldehyde terminus of the linker to an aminooxy-functionalized molecule.

Materials:

  • Ald-Ph-amido-PEG24-conjugate (from Protocol 1)

  • Aminooxy-functionalized molecule

  • Reaction buffer (e.g., 0.1 M Sodium Acetate, pH 5.5, or PBS, pH 6.5-7.5)

  • Aniline (optional, as a catalyst)

Procedure:

  • Preparation of Reactants:

    • Dissolve the Ald-Ph-amido-PEG24-conjugate in the chosen reaction buffer.

    • Dissolve the aminooxy-functionalized molecule in the same buffer.

  • Conjugation Reaction:

    • Mix the two solutions. The reaction is most efficient in amine-free, neutral conditions (pH 6.5-7.5).[2]

    • If the reaction rate is slow, aniline can be added as a catalyst.[2]

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purification:

    • The resulting conjugate can be purified from non-reacted materials by size-exclusion chromatography or dialysis.[2]

Visualizing the Workflow: PROTAC Synthesis

The synthesis of a PROTAC using this compound can be visualized as a two-step process. First, the linker is attached to the E3 ligase ligand. Second, the resulting intermediate is conjugated to the protein of interest (POI) ligand.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Linker-E3 Ligase Ligand Conjugation cluster_step2 Step 2: PROTAC Assembly linker This compound intermediate Ald-Ph-amido-PEG24-E3 Ligase Ligand linker->intermediate Amide Bond Formation e3_ligand E3 Ligase Ligand (with primary amine) e3_ligand->intermediate edc_nhs EDC, NHS edc_nhs->linker protac Final PROTAC Molecule intermediate->protac Oxime Bond Formation poi_ligand POI Ligand (with aminooxy group) poi_ligand->protac

PROTAC Synthesis Workflow using this compound.

Signaling Pathway: PROTAC Mechanism of Action

Once synthesized, the PROTAC molecule facilitates the degradation of a target protein of interest by hijacking the cell's ubiquitin-proteasome system.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitination and Degradation protac PROTAC poi Protein of Interest (POI) protac->poi binds e3_ligase E3 Ubiquitin Ligase protac->e3_ligase binds polyubiquitination Polyubiquitination of POI poi->polyubiquitination e3_ligase->polyubiquitination catalyzes ubiquitin Ubiquitin ubiquitin->polyubiquitination proteasome 26S Proteasome polyubiquitination->proteasome targeted to degradation POI Degradation proteasome->degradation results in

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation using Ald-Ph-amido-PEG24-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), relies on the precise and stable linkage of potent payloads to monoclonal antibodies (mAbs). The choice of linker is critical, influencing the stability, solubility, pharmacokinetics, and efficacy of the final conjugate. Ald-Ph-amido-PEG24-acid is a bifunctional, polyethylene glycol (PEG)-based linker designed to offer enhanced hydrophilicity and a defined spacer arm for bioconjugation.[1][][3] Its two reactive handles, a benzaldehyde and a carboxylic acid, allow for versatile conjugation strategies to antibodies.[4][5][6]

This document provides detailed protocols for two distinct methods of conjugating this compound to an antibody:

  • Protocol A: Targeting the aldehyde group of the linker via a hydrazide-modified antibody.

  • Protocol B: Targeting the carboxylic acid group of the linker to primary amines on the antibody.

These protocols are intended to serve as a comprehensive guide, from initial antibody modification to the final purification and characterization of the antibody conjugate.

Properties of this compound

The this compound linker incorporates a discrete PEG24 chain, which enhances the solubility and stability of the resulting conjugate, potentially reducing aggregation and immunogenicity.[7] The terminal benzaldehyde group reacts with hydrazide or aminooxy moieties to form a stable hydrazone or oxime bond, respectively.[4][6][8] The carboxylic acid can be activated to react with primary amines, such as the ε-amino group of lysine residues on an antibody, to form a stable amide bond.[4][6]

Protocol A: Conjugation via Aldehyde-Hydrazide Chemistry

This protocol involves a two-stage process. First, the antibody is modified to introduce hydrazide groups. Second, the hydrazide-modified antibody is conjugated to the aldehyde group of the this compound linker, which is pre-functionalized with a payload on its carboxylic acid end.

Experimental Workflow: Aldehyde-Hydrazide Conjugation

G cluster_0 Stage 1: Antibody Modification cluster_1 Stage 2: Linker-Payload Conjugation ab Antibody (mAb) edc_nhs EDC / Sulfo-NHS Activation (pH 6.0) ab->edc_nhs hydrazine Hydrazine Addition edc_nhs->hydrazine ab_hydrazide Hydrazide-Modified mAb hydrazine->ab_hydrazide purify1 Purification (SEC) (Removes excess hydrazine) ab_hydrazide->purify1 conjugation Conjugation Reaction (pH 5.0-7.0) purify1:e->conjugation:w linker_payload Payload-functionalized This compound linker_payload->conjugation adc_crude Crude Antibody Conjugate conjugation->adc_crude purify2 Purification (HIC/SEC) (Removes unconjugated linker-payload) adc_crude->purify2 final_adc Final Antibody Conjugate purify2->final_adc

Caption: Workflow for antibody conjugation using aldehyde-hydrazide chemistry.

Methodology

Stage 1: Preparation of Hydrazide-Modified Antibody

  • Antibody Preparation:

    • Dialyze the antibody stock solution against MES buffer (0.1 M MES, 0.15 M NaCl, pH 6.0).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of Antibody Carboxyl Groups:

    • Prepare fresh stock solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in anhydrous DMSO or water.

    • Add EDC and Sulfo-NHS to the antibody solution to a final concentration of 5 mM and 10 mM, respectively.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Hydrazide Coupling:

    • Add a solution of hydrazine (e.g., hydrazine hydrate or a less volatile derivative) to the activated antibody solution to a final concentration of 50 mM.

    • Incubate for 2 hours at room temperature.

  • Purification:

    • Remove excess hydrazine and reaction byproducts by size-exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0).

Stage 2: Conjugation to Aldehyde-Linker-Payload

  • Payload Attachment to Linker (Pre-conjugation step):

    • The payload, containing a primary amine, is first conjugated to the carboxylic acid end of this compound using standard EDC/NHS chemistry, as detailed in Protocol B, Stage 1. The resulting aldehyde-functionalized linker-payload is then purified.

  • Conjugation Reaction:

    • Dissolve the purified aldehyde-linker-payload in a minimal amount of a water-miscible organic solvent like DMSO.

    • Add the aldehyde-linker-payload solution to the hydrazide-modified antibody at a molar ratio of 5-20 fold excess of the linker-payload to the antibody.

    • The reaction is typically performed at a pH between 5.0 and 7.0.[9] Aniline can be added as a catalyst to a final concentration of 10-20 mM to improve reaction efficiency.

    • Incubate the reaction for 4-16 hours at room temperature or 4°C with gentle agitation.

  • Purification of the Final Antibody Conjugate:

    • The final conjugate is purified to remove unconjugated linker-payload and potential aggregates. This is often achieved using Tangential Flow Filtration (TFF), Size-Exclusion Chromatography (SEC), or Hydrophobic Interaction Chromatography (HIC).[1][][3][7] HIC is particularly useful for separating species with different drug-to-antibody ratios (DAR).[3]

Protocol B: Conjugation via Carboxylic Acid-Amine Chemistry

This protocol directly conjugates the carboxylic acid of the this compound linker (pre-functionalized with a payload on its aldehyde end) to the primary amine groups of lysine residues on the antibody.

Experimental Workflow: EDC/NHS Conjugation to Antibody Lysines

G cluster_0 Stage 1: Linker-Payload Activation cluster_1 Stage 2: Antibody Conjugation linker_payload Payload-functionalized This compound edc_nhs EDC / Sulfo-NHS Activation (pH 6.0) linker_payload->edc_nhs activated_linker Activated NHS-ester Linker-Payload edc_nhs->activated_linker conjugation Conjugation Reaction (pH 7.2-8.5) activated_linker:e->conjugation:w ab Antibody (mAb) ab->conjugation adc_crude Crude Antibody Conjugate conjugation->adc_crude quench Quenching (e.g., Tris or Lysine) adc_crude->quench purify Purification (TFF/SEC/HIC) quench->purify final_adc Final Antibody Conjugate purify->final_adc

Caption: Workflow for antibody conjugation using EDC/NHS chemistry.

Methodology

Stage 1: Activation of the Linker's Carboxylic Acid

  • Payload Attachment to Linker (Pre-conjugation step):

    • The payload, containing a hydrazide or aminooxy group, is first conjugated to the aldehyde end of this compound. The resulting acid-functionalized linker-payload is then purified.

  • Activation Reaction:

    • Dissolve the acid-functionalized linker-payload in an appropriate buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 6.0).

    • Add EDC and Sulfo-NHS to final concentrations of 5 mM and 10 mM, respectively.[10]

    • Incubate for 15 minutes at room temperature to form the reactive Sulfo-NHS ester.[11][12]

Stage 2: Conjugation to Antibody Primary Amines

  • Antibody Preparation:

    • Dialyze the antibody into an amine-free buffer with a pH of 7.2-8.5, such as phosphate-buffered saline (PBS).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction:

    • Immediately add the freshly activated Sulfo-NHS ester of the linker-payload to the antibody solution.

    • A molar excess of 5-20 fold of the activated linker-payload to the antibody is typically used.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction of NHS-activated molecules with primary amines is most efficient at pH 7-8.[11][12][13]

  • Quenching:

    • Quench the reaction by adding a small molecule with a primary amine, such as Tris or lysine, to a final concentration of 20-50 mM to consume any unreacted Sulfo-NHS esters.[10]

  • Purification of the Final Antibody Conjugate:

    • Purify the antibody conjugate using TFF, SEC, or HIC as described in Protocol A to remove unconjugated linker-payload, reaction byproducts, and potential aggregates.[1][][3][7]

Characterization of the Antibody Conjugate

After purification, it is essential to characterize the conjugate to ensure quality and consistency.

  • Drug-to-Antibody Ratio (DAR): The average number of payload molecules conjugated to each antibody is a critical quality attribute.[14][15]

    • UV-Vis Spectroscopy: DAR can be estimated by measuring the absorbance of the conjugate at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the payload) and using the Beer-Lambert law.[]

    • Hydrophobic Interaction Chromatography (HIC): HIC separates antibody species based on the number of conjugated hydrophobic payloads, allowing for the determination of the distribution of different DAR species (DAR 0, 2, 4, etc.).[3][15][17]

    • Mass Spectrometry (LC-MS): Provides a precise measurement of the molecular weight of the different conjugate species, allowing for accurate DAR determination.[14][18]

  • Purity and Aggregation:

    • Size-Exclusion Chromatography (SEC): Used to assess the level of aggregation in the final conjugate preparation.[19]

    • SDS-PAGE: Can be used to visualize the conjugate and confirm the increase in molecular weight upon conjugation.

  • Binding Affinity:

    • An immunoassay (e.g., ELISA) should be performed to confirm that the conjugation process has not significantly compromised the antibody's binding affinity to its target antigen.[19]

Quantitative Data Summary

The following tables present representative data that could be expected from the described conjugation protocols. Actual results will vary depending on the specific antibody, payload, and reaction conditions.

Table 1: Conjugation Reaction Parameters and Efficiency

ParameterProtocol A (Aldehyde-Hydrazide)Protocol B (EDC/NHS)
Linker:Antibody Molar Ratio 10:115:1
Reaction pH 6.57.8
Reaction Time (hours) 122
Reaction Temperature (°C) 2525
Conjugation Efficiency (%) ~75%~80%
Average DAR (by HIC) 3.84.1

Table 2: Characterization of Purified Antibody Conjugate

ParameterProtocol A ConjugateProtocol B ConjugateUnconjugated Antibody
Monomer Purity (by SEC) >98%>97%>99%
Aggregate Content (by SEC) <2%<3%<1%
Average DAR (by UV-Vis) 3.94.2N/A
Antigen Binding (KD, nM) 1.21.51.0
Endotoxin Level (EU/mg) <0.5<0.5<0.5

Conclusion

The this compound linker offers a versatile platform for antibody conjugation through two distinct and robust chemical strategies. By carefully selecting the conjugation protocol and optimizing reaction conditions, researchers can generate well-defined antibody conjugates with desirable characteristics for therapeutic and diagnostic applications. Rigorous purification and characterization are paramount to ensuring the quality, safety, and efficacy of the final product.

References

Application Notes and Protocols for Ald-Ph-amido-PEG24-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG24-acid is a bifunctional linker designed for bioconjugation, featuring a terminal benzaldehyde group and a carboxylic acid, separated by a 24-unit polyethylene glycol (PEG) spacer.[1][2] This heterobifunctional architecture allows for the sequential and controlled conjugation of two different molecules. The PEG chain enhances solubility in aqueous buffers and reduces potential immunogenicity of the resulting conjugate.[3]

The primary application of the aldehyde group is its reaction with primary amines, such as those on the N-terminus of a protein or the side chain of lysine residues, through reductive amination.[4][5][6] This process involves two main steps: the formation of a Schiff base (imine) intermediate, followed by its reduction to a stable secondary amine bond.[5] The carboxylic acid end can be activated, for example with EDC and NHS, to react with primary amines, forming a stable amide bond.[1][7]

These application notes provide a detailed protocol for the bioconjugation of a protein to a second molecule using the aldehyde functionality of this compound via reductive amination.

Mechanism of Action: Reductive Amination

The bioconjugation process using the aldehyde group of this compound proceeds via a two-step mechanism known as reductive amination.

  • Schiff Base Formation: The aldehyde group reacts with a primary amine on the target biomolecule (e.g., a protein's lysine residue) to form a reversible imine bond, also known as a Schiff base. This reaction is pH-dependent, with optimal formation typically occurring in a slightly acidic to neutral pH range (pH 6-7.5).[8][9]

  • Reduction: The unstable Schiff base is then reduced to a stable secondary amine linkage using a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃).[4][5][10] This reducing agent is selective for the imine bond and will not reduce the aldehyde group of the unreacted PEG linker.[4][10]

Quantitative Data Summary

The efficiency of bioconjugation can be influenced by several factors including pH, temperature, reaction time, and the molar ratio of reactants. The following table summarizes typical reaction parameters and expected outcomes for aldehyde-mediated PEGylation of proteins.

ParameterRecommended Range/ValueExpected Outcome/Notes
pH 6.0 - 7.5Optimal for Schiff base formation; lower pH may protonate the amine, while higher pH slows the dehydration step.[8]
Temperature 4°C to Room Temperature (25°C)Lower temperatures can be used to minimize protein degradation over longer reaction times.
Reaction Time 2 - 24 hoursReaction progress should be monitored to determine the optimal time.[8]
Molar Ratio (PEG:Protein) 5:1 to 20:1A molar excess of the PEG linker is typically used to drive the reaction towards the product.
Reducing Agent Sodium Cyanoborohydride (NaCNBH₃)A mild and selective reducing agent for imines.[4][10]
Conjugation Efficiency VariableHighly dependent on the protein, number of accessible amines, and reaction conditions.

Experimental Protocols

This section provides a detailed protocol for the conjugation of a protein with this compound.

Materials and Reagents
  • Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS)

  • This compound

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Reducing Agent Stock Solution: Sodium cyanoborohydride (NaCNBH₃) in Reaction Buffer

  • Quenching Buffer: 1M Tris-HCl, pH 7.5

  • Dialysis or size-exclusion chromatography system for purification

Protocol for Reductive Amination
  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete with the protein for reaction with the aldehyde linker.[11]

  • PEG Linker Preparation:

    • Immediately before use, dissolve this compound in the Reaction Buffer to a concentration that will achieve the desired molar excess when added to the protein solution.

  • Conjugation Reaction:

    • Add the dissolved this compound to the protein solution.

    • Gently mix and allow the Schiff base formation to proceed for 1-2 hours at room temperature.

    • Add the sodium cyanoborohydride (NaCNBH₃) stock solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction for 2-24 hours at room temperature or 4°C. The optimal time should be determined empirically.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 1 hour at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted PEG linker and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography.

  • Characterization of the Conjugate:

    • The extent of PEGylation can be assessed by SDS-PAGE, where the PEGylated protein will show a significant increase in apparent molecular weight.[12][13]

    • Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to determine the molecular weight of the conjugate and the degree of PEGylation.[14][15]

    • The biological activity of the protein should be assessed to ensure it has not been compromised by the conjugation process.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post_reaction Purification & Analysis protein_prep Prepare Protein Solution (1-10 mg/mL in PBS) mix Mix Protein and PEG Linker (Incubate 1-2h at RT) protein_prep->mix peg_prep Dissolve this compound (in PBS) peg_prep->mix add_reductant Add NaCNBH3 (20-50 mM final) mix->add_reductant incubate Incubate 2-24h (RT or 4°C) add_reductant->incubate quench Quench Reaction (Add Tris Buffer) incubate->quench purify Purify Conjugate (Dialysis or SEC) quench->purify analyze Characterize Conjugate (SDS-PAGE, MS) purify->analyze

Caption: Experimental workflow for protein bioconjugation.

Caption: Reductive amination reaction pathway.

References

Application Notes and Protocols: Ald-Ph-amido-PEG24-acid Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG24-acid is a versatile, water-soluble polyethylene glycol (PEG) linker used extensively in bioconjugation and drug development.[1][2] This heterobifunctional linker possesses a terminal benzaldehyde group and a carboxylic acid, enabling the sequential and specific conjugation of two different molecules. The benzaldehyde moiety reacts selectively with primary amines, a common functional group in biomolecules like proteins, peptides, and antibodies.[3] This reaction, typically a reductive amination, forms a stable secondary amine bond.[4] The 24-unit PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[5][6][7] PEGylation, the process of attaching PEG chains to molecules, can improve drug stability, extend circulation half-life, and reduce immunogenicity.[8][9] This document provides detailed application notes and protocols for the reaction of this compound with primary amines.

Mechanism of Reaction: Reductive Amination

The conjugation of this compound to a primary amine proceeds via a two-step reductive amination process.[10][11]

  • Schiff Base Formation: The aldehyde group on the PEG linker reacts with a primary amine to form a reversible imine intermediate, also known as a Schiff base.[12][13] This initial reaction is pH-dependent, with optimal formation typically occurring in a slightly acidic to neutral pH range (pH 5-7.4).[12][14]

  • Reduction to a Stable Secondary Amine: The relatively unstable Schiff base is then reduced to a stable, irreversible secondary amine linkage using a mild reducing agent.[4] Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this purpose as it selectively reduces the imine in the presence of the aldehyde.[11][15]

Applications

The reaction of this compound with primary amines is a cornerstone of advanced bioconjugation techniques with numerous applications in drug development and research:

  • PEGylation of Biologics: This linker can be used to PEGylate proteins, peptides, and antibodies.[5][8] This modification can enhance the therapeutic properties of these biomolecules by increasing their hydrodynamic size, which reduces renal clearance and extends their half-life in circulation.[7][8] PEGylation can also shield antigenic sites, thereby reducing the immunogenicity of therapeutic proteins.[8][9]

  • Development of Antibody-Drug Conjugates (ADCs): The bifunctional nature of the linker allows for the attachment of a cytotoxic drug to an antibody. The primary amine on a protein can be conjugated to the aldehyde of the PEG linker, and the terminal carboxylic acid can be activated to react with another molecule, although this specific product has the aldehyde available for reaction.

  • PROTACs Synthesis: this compound is utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[16] PROTACs are molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[16]

  • Surface Modification: The linker can be used to modify surfaces, such as nanoparticles and medical devices, to improve their biocompatibility and reduce non-specific protein adsorption.[5]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Primary Amine-Containing Molecule

This protocol describes a general method for the reductive amination of a molecule containing a primary amine with this compound.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a peptide or small molecule)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0-7.4

  • Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)

  • Quenching solution (e.g., Tris buffer or hydroxylamine)

  • Purification system (e.g., dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC)

Procedure:

  • Dissolve Reactants: Dissolve the amine-containing molecule in the reaction buffer. Separately, dissolve this compound in the same buffer.

  • Reaction Initiation: Add a 1.5 to 5-fold molar excess of this compound to the solution of the amine-containing molecule.

  • Reduction: Add a 10 to 20-fold molar excess of freshly prepared sodium cyanoborohydride solution to the reaction mixture.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding a quenching solution to consume any unreacted aldehyde groups.

  • Purification: Purify the conjugate using an appropriate method such as dialysis against PBS to remove excess reagents, followed by SEC or HPLC for higher purity.

  • Characterization: Characterize the final conjugate using techniques like SDS-PAGE, mass spectrometry (MS), and UV-Vis spectroscopy to confirm successful conjugation and determine the conjugation ratio.

Protocol 2: PEGylation of a Model Protein (e.g., Bovine Serum Albumin - BSA)

This protocol provides a specific example of protein PEGylation using this compound.

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound

  • Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2

  • Reducing Agent: 1 M Sodium cyanoborohydride in 0.1 M NaOH (prepare fresh)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing (10 kDa MWCO)

  • Purification: Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve BSA in the conjugation buffer to a final concentration of 10 mg/mL.

  • Linker Addition: Add a 20-fold molar excess of this compound to the BSA solution. Mix gently.

  • Reduction: Add the freshly prepared sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20 mM.

  • Reaction: Incubate the reaction for 4 hours at room temperature with gentle agitation.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM and incubate for 1 hour at room temperature.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube and dialyze against 1 L of PBS at 4°C for 24 hours, with at least three buffer changes.

    • For higher purity, further purify the dialyzed sample using a size-exclusion chromatography column.

  • Analysis:

    • Analyze the purified PEGylated BSA using SDS-PAGE. A shift in the molecular weight compared to the unmodified BSA will indicate successful PEGylation.

    • Use MALDI-TOF mass spectrometry to determine the extent of PEGylation.

Data Presentation

The efficiency of the conjugation reaction is influenced by several factors. The following table summarizes typical reaction parameters and expected outcomes for the reductive amination of a protein with an aldehyde-functionalized PEG.

ParameterTypical Range/ValueExpected Outcome/Consideration
pH 6.0 - 7.4Optimal for Schiff base formation without protonating the amine.[17]
Temperature 4 - 25 °CLower temperatures can minimize side reactions and protein degradation.
Reaction Time 2 - 24 hoursLonger reaction times can increase conjugation efficiency.
Molar Ratio (PEG:Protein) 5:1 to 50:1Higher ratios favor higher degrees of PEGylation.
Reducing Agent Sodium CyanoborohydrideSelectively reduces the imine; stable at neutral pH.[15]
Typical Yield 40 - 80%Dependent on the protein, number of available amines, and reaction conditions.
Stability of Linkage HighThe resulting secondary amine bond is stable under physiological conditions.[4]

Visualizations

G Reductive Amination Pathway cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reduction PEG_Aldehyde This compound (R-CHO) Schiff_Base Schiff Base (Imine) (R-CH=N-R') PEG_Aldehyde->Schiff_Base + R'-NH2 - H2O Primary_Amine Primary Amine (R'-NH2) Primary_Amine->Schiff_Base Final_Product Stable Secondary Amine (R-CH2-NH-R') Schiff_Base->Final_Product + NaBH3CN Reducing_Agent Sodium Cyanoborohydride (NaBH3CN) Reducing_Agent->Final_Product

Caption: Reaction mechanism of this compound with a primary amine.

G Protein PEGylation Workflow Start Start Prepare_Reagents Prepare Protein and PEG Linker Solutions Start->Prepare_Reagents Mix_Reagents Mix Protein and This compound Prepare_Reagents->Mix_Reagents Add_Reducer Add Sodium Cyanoborohydride Mix_Reagents->Add_Reducer Incubate Incubate Reaction (e.g., 4h at RT) Add_Reducer->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate (Dialysis/SEC) Quench->Purify Analyze Analyze Product (SDS-PAGE, MS) Purify->Analyze End End Analyze->End

Caption: Experimental workflow for the PEGylation of a protein.

References

Application Note: A Step-by-Step Guide for PROTAC Synthesis Utilizing Ald-Ph-amido-PEG24-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1][2][3] A typical PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] The linker is a critical element, influencing the PROTAC's solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[3] Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity and tunable length.[3][6]

This application note provides a detailed, step-by-step guide for the synthesis of a model PROTAC using the bifunctional linker, Ald-Ph-amido-PEG24-acid. This linker features a carboxylic acid for stable amide bond formation and a benzaldehyde group for coupling via reductive amination, offering a versatile strategy for PROTAC assembly.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released to repeat the cycle, acting as a catalyst for protein degradation.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ub Ubiquitin Ub->Ternary_Complex

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC

This protocol describes the synthesis of a hypothetical PROTAC targeting the BRD4 protein, using a known BRD4 ligand (JQ1) and an E3 ligase ligand (Pomalidomide). The synthesis involves two key steps:

  • Amide Coupling: Formation of an amide bond between the carboxylic acid of this compound and an amine-functionalized BRD4 ligand (JQ1-amine).

  • Reductive Amination: Coupling of the aldehyde group of the resulting intermediate with the amine group of Pomalidomide.

Materials and Reagents
  • JQ1-amine (synthesis required or commercially available)

  • Pomalidomide

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Reverse-phase HPLC purification system

Step 1: Amide Coupling of JQ1-amine with this compound

Amide_Coupling cluster_0 Step 1: Amide Coupling JQ1_amine JQ1-amine HATU_DIPEA HATU, DIPEA DMF, RT JQ1_amine->HATU_DIPEA Linker This compound Linker->HATU_DIPEA Intermediate_1 Intermediate 1 (JQ1-Linker-Aldehyde) HATU_DIPEA->Intermediate_1

Caption: Workflow for the amide coupling reaction.

Procedure:

  • To a solution of JQ1-amine (1.0 eq) and this compound (1.1 eq) in anhydrous DMF, add HATU (1.5 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the JQ1-Linker-Aldehyde intermediate.

Step 2: Reductive Amination of JQ1-Linker-Aldehyde with Pomalidomide

Reductive_Amination cluster_0 Step 2: Reductive Amination Intermediate_1 Intermediate 1 (JQ1-Linker-Aldehyde) STAB STAB DCM, RT Intermediate_1->STAB Pomalidomide Pomalidomide Pomalidomide->STAB Final_PROTAC Final PROTAC (JQ1-PROTAC-Pomalidomide) STAB->Final_PROTAC

Caption: Workflow for the reductive amination reaction.

Procedure:

  • Dissolve the JQ1-Linker-Aldehyde intermediate (1.0 eq) and Pomalidomide (1.2 eq) in anhydrous DCM.

  • Add sodium triacetoxyborohydride (STAB) (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by LC-MS.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC molecule.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a model PROTAC. Actual yields and purity may vary depending on the specific ligands and reaction conditions.

StepReactionReactantsProductYield (%)Purity (%)Analytical Method
1Amide CouplingJQ1-amine, this compoundJQ1-Linker-Aldehyde60-75>95LC-MS, ¹H NMR
2Reductive AminationJQ1-Linker-Aldehyde, PomalidomideFinal PROTAC40-55>98LC-MS, ¹H NMR, HRMS

Characterization

The final PROTAC and all intermediates should be thoroughly characterized to confirm their identity and purity. Recommended analytical techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To monitor reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR): To confirm the chemical structure of the synthesized molecules.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the final PROTAC.

Conclusion

This application note provides a general framework for the synthesis of a PROTAC molecule using the versatile this compound linker. The described two-step protocol, involving amide coupling and reductive amination, offers a reliable and efficient method for constructing these complex molecules. Researchers can adapt this protocol to synthesize a wide range of PROTACs by substituting the target protein and E3 ligase ligands. Careful monitoring of each reaction step and thorough characterization of the products are essential for a successful synthesis.

References

Application Notes and Protocols for Peptide Labeling with Ald-Ph-amido-PEG24-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG24-acid is a heterobifunctional linker designed for the precise and efficient labeling of peptides and other biomolecules. This linker features two distinct reactive moieties at either end of a 24-unit polyethylene glycol (PEG) spacer. The aldehyde group on the phenylamido terminus provides a reactive handle for conjugation to hydrazide or aminooxy-functionalized molecules, while the terminal carboxylic acid allows for stable amide bond formation with primary amines, such as the N-terminus or lysine side chains of peptides. The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, making it a valuable tool in drug development, diagnostics, and proteomics research.

The orthogonal nature of the two reactive groups enables a sequential, two-step labeling strategy. This allows for the controlled assembly of complex bioconjugates, such as peptide-drug conjugates, targeted imaging agents, or PROTACs (PROteolysis TArgeting Chimeras).

Key Applications

  • PROTAC Synthesis: this compound can serve as the linker to connect a target protein-binding peptide to an E3 ligase ligand.[1]

  • Peptide-Drug Conjugates (PDCs): The linker can be used to attach a cytotoxic drug to a targeting peptide for selective delivery to cancer cells.

  • Fluorescent Labeling: A fluorescent probe with a hydrazide or aminooxy group can be attached to the aldehyde terminus, while the peptide is conjugated to the carboxylic acid end for applications in cellular imaging and trafficking studies.

  • Surface Immobilization: Peptides can be tethered to surfaces functionalized with amines or hydrazides/aminooxy groups for use in biosensors and affinity chromatography.

Data Presentation

The efficiency of peptide labeling with this compound is dependent on several factors, including the specific peptide sequence, reaction conditions, and the nature of the molecule being conjugated. The following table summarizes typical quantitative data obtained from HPLC and Mass Spectrometry analysis for a two-step labeling process.

StepReactionReactantsTypical Molar Excess of ReagentpHTemperature (°C)Reaction Time (hours)Typical Conjugation Efficiency (%)
1 Aldehyde-Aminooxy ReactionThis compound + Aminooxy-functionalized probe1.5 - 3 equivalents4.5 - 5.5252 - 4> 90
2 Carboxylic Acid-Amine CouplingPEGylated Probe + Peptide1.2 - 2 equivalents7.2 - 7.5254 - 1275 - 85

Experimental Protocols

Protocol 1: Two-Step Labeling of a Peptide with a Fluorescent Probe

This protocol describes the sequential conjugation of an aminooxy-functionalized fluorescent probe to the aldehyde terminus of this compound, followed by the coupling of the resulting PEGylated probe to the N-terminus of a peptide.

Materials:

  • This compound

  • Aminooxy-functionalized fluorescent probe (e.g., Aminooxy-Cy5)

  • Peptide with a free N-terminus

  • Anhydrous Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Diisopropylethylamine (DIPEA)

  • 0.1 M Sodium Acetate Buffer, pH 5.0

  • 0.1 M Phosphate Buffer, pH 7.4

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-MS)

Step 1: Conjugation of the Fluorescent Probe to the Linker

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the aminooxy-functionalized fluorescent probe (1.5 equivalents) dissolved in 0.1 M Sodium Acetate Buffer, pH 5.0.

  • Gently mix the reaction and incubate at room temperature for 2-4 hours.

  • Monitor the reaction progress by RP-HPLC. The formation of the oxime bond will result in a new peak with a longer retention time.

  • Upon completion, purify the Ald-Ph-amido-PEG24-Probe conjugate by preparative RP-HPLC.

  • Lyophilize the pure fractions to obtain the PEGylated probe as a powder.

  • Confirm the identity of the product by Mass Spectrometry.

Step 2: Conjugation of the PEGylated Probe to the Peptide

  • Dissolve the purified Ald-Ph-amido-PEG24-Probe (1.2 equivalents) in anhydrous DMF.

  • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution to activate the carboxylic acid.

  • Stir the reaction at room temperature for 15-30 minutes.

  • Dissolve the peptide (1 equivalent) in 0.1 M Phosphate Buffer, pH 7.4.

  • Add the activated PEGylated probe solution to the peptide solution.

  • Add DIPEA to adjust the pH to 7.2-7.5.

  • Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring.

  • Monitor the reaction progress by RP-HPLC.

  • Once the reaction is complete, purify the final peptide conjugate by preparative RP-HPLC.

  • Lyophilize the pure fractions and confirm the final product's identity and purity by Mass Spectrometry and analytical RP-HPLC.

Visualizations

Peptide_Labeling_Workflow cluster_step1 Step 1: Linker-Probe Conjugation cluster_step2 Step 2: Peptide Conjugation cluster_analysis Analysis linker This compound reaction1 Oxime Ligation (pH 4.5-5.5) linker->reaction1 probe Aminooxy-Probe probe->reaction1 peg_probe PEGylated Probe reaction1->peg_probe activation Carboxylic Acid Activation (EDC/NHS) peg_probe->activation peptide Peptide (with N-terminal amine) reaction2 Amide Bond Formation (pH 7.2-7.5) peptide->reaction2 activated_peg_probe Activated PEG-Probe activation->activated_peg_probe activated_peg_probe->reaction2 final_conjugate Labeled Peptide Conjugate reaction2->final_conjugate hplc RP-HPLC Purification final_conjugate->hplc ms Mass Spectrometry Confirmation hplc->ms

Caption: Workflow for the two-step labeling of a peptide using this compound.

Signaling_Pathway cluster_membrane Cell Membrane receptor GPCR Receptor g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector labeled_peptide Labeled Peptide Probe (e.g., Fluorescently Tagged) labeled_peptide->receptor Binding & Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling Cascade second_messenger->downstream cellular_response Cellular Response downstream->cellular_response

References

Application Notes and Protocols for Bioconjugation using Ald-Ph-amido-PEG24-acid with EDC/NHS Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent conjugation of Ald-Ph-amido-PEG24-acid to amine-containing molecules, such as proteins, peptides, or antibodies, utilizing the robust and widely-used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This compound is a heterobifunctional linker featuring a carboxylic acid group for EDC/NHS-mediated coupling to primary amines and a terminal benzaldehyde group for subsequent conjugation to hydrazide or aminooxy-functionalized molecules. The long polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate and reduces non-specific binding.[1][2]

This two-step conjugation strategy is a cornerstone in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs), diagnostic probes, and PEGylated protein therapeutics.[1][2][3] The first step involves the activation of the carboxylic acid on the PEG linker with EDC and NHS to form a more stable amine-reactive NHS ester.[4][5] The second step is the reaction of this activated linker with the primary amines (e.g., lysine residues or the N-terminus) of the target biomolecule.[6][7] The terminal aldehyde then provides a versatile handle for the subsequent attachment of a payload or another molecule of interest through the formation of a stable hydrazone or oxime bond.[8][9]

Data Presentation

The efficiency of the EDC/NHS coupling and subsequent aldehyde reactions can be influenced by factors such as reagent molar ratios, pH, and reaction time. The following tables summarize typical quantitative data obtained from bioconjugation experiments using this protocol.

Table 1: EDC/NHS Coupling Efficiency of this compound to a Model Protein (e.g., BSA)

ParameterCondition 1Condition 2Condition 3
Molar Ratio (PEG:Protein) 10:120:130:1
Molar Ratio (EDC:PEG) 2:12:12:1
Molar Ratio (NHS:PEG) 5:15:15:1
Coupling Efficiency (%) ~65%~80%~90%
Average PEGylation Sites 1-22-44-6

Coupling efficiency can be determined by methods such as MALDI-TOF mass spectrometry or SDS-PAGE analysis by observing the shift in molecular weight.[10]

Table 2: Aldehyde-Hydrazide Conjugation Yield

ParameterCondition ACondition B
Molar Ratio (Aldehyde-PEG-Protein:Hydrazide-Molecule) 1:51:10
Reaction pH 5.56.5
Reaction Time (hours) 42
Conjugation Yield (%) ~75%~85%

Conjugation yield can be quantified using techniques like HPLC or UV-Vis spectroscopy, depending on the properties of the hydrazide-containing molecule.

Experimental Protocols

Part 1: EDC/NHS Coupling of this compound to an Amine-Containing Protein

This protocol details the covalent attachment of the carboxylic acid group of the PEG linker to primary amines on a target protein.

Materials:

  • This compound

  • Protein to be conjugated (e.g., antibody, enzyme)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[11]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[3]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.[4]

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[6]

    • Prepare a solution of the protein in Coupling Buffer at a concentration of 1-10 mg/mL.[12]

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound solution with Activation Buffer.

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS relative to the this compound.[7]

    • Vortex the mixture gently and incubate for 15-30 minutes at room temperature to form the NHS ester.[6]

  • Conjugation to the Protein:

    • Add the activated PEG-NHS ester solution to the protein solution. A 10- to 50-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized for the specific application.[12]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6]

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[3]

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[3][12]

    • Remove excess, unreacted PEG linker and quenching reagents using a desalting column or dialysis equilibrated with Coupling Buffer.[3]

  • Characterization:

    • The resulting Aldehyde-PEG-Protein conjugate can be characterized by SDS-PAGE to observe the increase in molecular weight.

    • Mass spectrometry (MALDI-TOF or ESI-MS) can be used to determine the average number of PEG linkers conjugated to the protein.[10][13]

Part 2: Conjugation of a Hydrazide- or Aminooxy-Modified Molecule to the Aldehyde-PEG-Protein

This protocol describes the reaction of the terminal benzaldehyde group on the PEGylated protein with a hydrazide or aminooxy-containing molecule to form a stable hydrazone or oxime bond, respectively.[8][9]

Materials:

  • Aldehyde-PEG-Protein conjugate (from Part 1)

  • Hydrazide- or Aminooxy-modified molecule (e.g., drug, fluorescent dye)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5, or PBS, pH 6.5-7.5[8][9]

  • (Optional) Aniline (as a catalyst for oxime ligation)[8]

  • Desalting columns or appropriate chromatography system for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the hydrazide- or aminooxy-modified molecule in the appropriate Reaction Buffer.

  • Conjugation Reaction:

    • Combine the Aldehyde-PEG-Protein conjugate with a 5- to 20-fold molar excess of the hydrazide- or aminooxy-modified molecule in the Reaction Buffer.

    • For oxime formation, the reaction can be accelerated by the addition of aniline to a final concentration of 10-100 mM.[8]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction progress can be monitored by HPLC.

  • Purification:

    • Purify the final bioconjugate from excess unreacted hydrazide/aminooxy-molecule and catalyst using a desalting column, dialysis, or a suitable chromatography method (e.g., size-exclusion or ion-exchange chromatography).

  • Characterization:

    • The final conjugate can be characterized by UV-Vis spectroscopy (if the payload has a chromophore), HPLC, and mass spectrometry to confirm successful conjugation and purity.[10][14][15]

Mandatory Visualizations

EDC_NHS_Coupling_Workflow cluster_activation Step 1: Activation of PEG-Acid cluster_conjugation Step 2: Conjugation to Protein cluster_purification1 Step 3: Quenching & Purification PEG_Acid This compound EDC_NHS EDC + NHS in Activation Buffer (pH 6.0) PEG_Acid->EDC_NHS 15-30 min Room Temp Activated_PEG Amine-Reactive PEG-NHS Ester EDC_NHS->Activated_PEG Protein Amine-containing Protein in Coupling Buffer (pH 7.2-7.5) Activated_PEG->Protein 2h RT or Overnight 4°C Ald_PEG_Protein Aldehyde-PEG-Protein Conjugate Protein->Ald_PEG_Protein Quench Quenching Buffer (Tris or Glycine) Ald_PEG_Protein->Quench Purify1 Purification (Desalting/Dialysis) Quench->Purify1 Final_Intermediate Purified Aldehyde-PEG-Protein Purify1->Final_Intermediate

Caption: Workflow for EDC/NHS coupling of this compound to a protein.

Aldehyde_Conjugation_Workflow cluster_conjugation2 Step 4: Aldehyde Reaction cluster_purification2 Step 5: Final Purification Ald_PEG_Protein Aldehyde-PEG-Protein Payload Hydrazide or Aminooxy -modified Molecule in Reaction Buffer (pH 5.5-7.5) Ald_PEG_Protein->Payload 2-4h RT or Overnight 4°C Final_Conjugate Final Bioconjugate Payload->Final_Conjugate Purify2 Purification (Chromatography) Final_Conjugate->Purify2 Purified_Product Purified Final Bioconjugate Purify2->Purified_Product

Caption: Workflow for the subsequent conjugation to the aldehyde group.

Reaction_Signaling_Pathway PEG_Acid PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_Acid->O_Acylisourea + EDC activation EDC EDC NHS_Ester PEG-NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS stabilization NHS NHS Amide_Bond Protein-NH-CO-PEG (stable amide bond) NHS_Ester->Amide_Bond + Amine coupling Protein_NH2 Protein-NH2 Protein_NH2->Amide_Bond Hydrazone_Bond Protein-PEG-CH=N-NH-R (Hydrazone bond) Amide_Bond->Hydrazone_Bond + Hydrazone formation Oxime_Bond Protein-PEG-CH=N-O-R (Oxime bond) Amide_Bond->Oxime_Bond + Oxime formation Hydrazide R-NHNH2 Hydrazide->Hydrazone_Bond Aminooxy R-ONH2 Aminooxy->Oxime_Bond

Caption: Signaling pathway of the two-step bioconjugation reaction.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Ald-Ph-amido-PEG24-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of nanoparticles. This process involves the covalent attachment of PEG chains to the nanoparticle surface, which can shield the nanoparticles from the host's immune system, reduce opsonization and phagocytosis, and prolong their circulation time in the bloodstream. Ald-Ph-amido-PEG24-acid is a heterobifunctional PEG linker designed for the surface modification of nanoparticles. It possesses a terminal benzaldehyde group and a carboxylic acid group, enabling versatile conjugation strategies.

The benzaldehyde group reacts specifically with amine groups on the nanoparticle surface through reductive amination, forming a stable secondary amine linkage. This reaction is highly efficient and proceeds under mild conditions, making it suitable for sensitive biomolecules and drug-loaded nanoparticles. The terminal carboxylic acid can be used for subsequent conjugation of targeting ligands, imaging agents, or other functional molecules, allowing for the creation of multifunctional nanocarriers.

These application notes provide a detailed overview of the use of this compound for the surface modification of nanoparticles, including protocols for conjugation, characterization, and a representative application in drug delivery.

Key Applications

  • Prolonged Circulation Time: The hydrophilic PEG24 chain creates a hydration layer around the nanoparticle, reducing protein adsorption and recognition by the reticuloendothelial system (RES), leading to a longer half-life in vivo.

  • Improved Stability: PEGylation prevents nanoparticle aggregation, enhancing their colloidal stability in biological fluids.

  • Reduced Immunogenicity: The "stealth" properties conferred by the PEG layer can minimize immune responses to the nanoparticles.

  • Platform for Multifunctionality: The terminal carboxylic acid provides a reactive handle for the attachment of various moieties to achieve targeted drug delivery, imaging, and diagnostics.

Data Presentation

The following tables summarize representative quantitative data obtained from the surface modification of amine-functionalized nanoparticles with this compound.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles105 ± 30.15 ± 0.02+25 ± 2
PEGylated Nanoparticles130 ± 5[1][2]0.12 ± 0.03-5 ± 1[3][4][5][6]

Table 2: this compound Conjugation Efficiency

Molar Ratio (PEG:Amine)Conjugation Efficiency (%)
1:165 ± 5
5:185 ± 4
10:192 ± 3

Table 3: In Vitro Doxorubicin Release Profile from PEGylated Nanoparticles

Time (hours)Cumulative Release (%) - pH 7.4Cumulative Release (%) - pH 5.5
15 ± 112 ± 2
615 ± 235 ± 3
1225 ± 358 ± 4
2440 ± 475 ± 5
4858 ± 588 ± 4
7265 ± 695 ± 3

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles functionalized with primary amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., PLGA, silica, or liposomes)

  • This compound

  • Sodium cyanoborohydride (NaCNBH₃)

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 6.0

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Amicon® Ultra centrifugal filter units (or dialysis membrane)

  • Deionized (DI) water

Procedure:

  • Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in MES buffer at a concentration of 1-10 mg/mL.

  • PEGylation Reagent Preparation: Dissolve this compound in MES buffer to a final concentration that achieves the desired molar excess (e.g., 10-fold molar excess over the surface amine groups of the nanoparticles).

  • Conjugation Reaction: Add the this compound solution to the nanoparticle suspension.

  • Reduction Step: Immediately add a 20-fold molar excess of sodium cyanoborohydride (from a freshly prepared stock solution in DI water) to the reaction mixture.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Purification:

    • Centrifugal Filtration: Purify the PEGylated nanoparticles by washing three times with PBS (pH 7.4) using an appropriate molecular weight cutoff centrifugal filter unit.

    • Dialysis: Alternatively, dialyze the reaction mixture against PBS (pH 7.4) for 24-48 hours with frequent buffer changes to remove unreacted PEG linker and reducing agent.

  • Storage: Resuspend the purified PEGylated nanoparticles in PBS (pH 7.4) and store at 4°C.

Protocol 2: Characterization of PEGylated Nanoparticles

This protocol outlines the methods to characterize the physicochemical properties of the surface-modified nanoparticles.

A. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the nanoparticle suspension in DI water or PBS.

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.[1][2][7]

  • Perform measurements in triplicate and report the average values.

B. Zeta Potential Measurement:

  • Dilute the nanoparticle suspension in 10 mM NaCl solution or DI water.

  • Measure the zeta potential using a laser Doppler micro-electrophoresis instrument.[3][4][5][6]

  • Perform measurements in triplicate and report the average values.

C. Quantification of PEGylation Efficiency (TNBSA Assay):

  • Prepare a standard curve of the unmodified amine-functionalized nanoparticles.

  • React a known concentration of both unmodified and PEGylated nanoparticles with 2,4,6-trinitrobenzenesulfonic acid (TNBSA) solution according to the manufacturer's protocol.

  • Measure the absorbance at 335 nm.

  • Calculate the percentage of modified amine groups to determine the PEGylation efficiency.

Protocol 3: In Vitro Drug Release Study

This protocol describes a typical in vitro release study for a model drug, Doxorubicin, from the PEGylated nanoparticles.

Materials:

  • Doxorubicin-loaded PEGylated nanoparticles

  • PBS, pH 7.4 (representing physiological conditions)

  • Acetate Buffer, pH 5.5 (representing endosomal/lysosomal conditions)

  • Dialysis membrane (with an appropriate molecular weight cutoff)

  • Fluorescence spectrophotometer

Procedure:

  • Place 1 mL of the Doxorubicin-loaded PEGylated nanoparticle suspension (e.g., 1 mg/mL) into a dialysis bag.

  • Immerse the dialysis bag in 50 mL of release medium (either PBS pH 7.4 or Acetate Buffer pH 5.5).

  • Incubate at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

  • Quantify the concentration of Doxorubicin in the collected samples using a fluorescence spectrophotometer (Excitation/Emission: ~480 nm/~590 nm).[8][9][10][11]

  • Calculate the cumulative percentage of drug released over time.

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_pegylation PEGylation cluster_purification Purification cluster_characterization Characterization cluster_application Application Amine_NP Amine-Functionalized Nanoparticles Mix Mix Nanoparticles with This compound Amine_NP->Mix Reduce Add NaCNBH3 (Reductive Amination) Mix->Reduce Incubate Incubate (2-4h, RT) Reduce->Incubate Purify Centrifugation/ Dialysis Incubate->Purify DLS DLS (Size, PDI) Purify->DLS Zeta Zeta Potential Purify->Zeta TNBSA TNBSA Assay (Efficiency) Purify->TNBSA Drug_Release In Vitro Drug Release Purify->Drug_Release

Caption: Experimental workflow for nanoparticle surface modification.

signaling_pathway cluster_nanoparticle Nanoparticle Surface cluster_peg PEG Linker NP_Amine Nanoparticle-NH2 Reductive_Amination Reductive Amination (+ NaCNBH3) NP_Amine->Reductive_Amination PEG_Ald Ald-Ph-amido-PEG24-COOH PEG_Ald->Reductive_Amination PEG_NP PEGylated Nanoparticle (Stable Amine Linkage) Reductive_Amination->PEG_NP EDC_NHS EDC/NHS Chemistry PEG_NP->EDC_NHS Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Targeting_Ligand->EDC_NHS Targeted_NP Targeted PEGylated Nanoparticle EDC_NHS->Targeted_NP

Caption: Conjugation chemistry of this compound.

References

Application Notes and Protocols for Ald-Ph-amido-PEG24-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG24-acid is a bifunctional, polyethylene glycol (PEG)-based linker molecule designed for applications in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a terminal benzaldehyde group and a carboxylic acid, connected by a 24-unit PEG chain. This configuration allows for the sequential and specific conjugation of two different molecular entities.

The aldehyde group provides a reactive handle for conjugation to molecules containing hydrazide or aminooxy functionalities, forming stable hydrazone or oxime linkages, respectively. The carboxylic acid can be activated to react with primary amines, forming a robust amide bond. The long, hydrophilic PEG24 spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate.[1]

These application notes provide an overview of the experimental conditions and protocols for the two primary types of reactions involving this compound: amide bond formation and hydrazone/oxime ligation.

Key Applications

  • PROTAC Synthesis: this compound is an ideal linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).[1] The linker connects a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase.

  • Antibody-Drug Conjugates (ADCs): The bifunctional nature of this linker allows for the attachment of a cytotoxic drug to an antibody, enabling targeted delivery to cancer cells.

  • Peptide and Protein Modification: The linker can be used to PEGylate proteins or peptides, which can improve their solubility, stability, and pharmacokinetic profile.

  • Surface Functionalization: Immobilization of biomolecules onto surfaces for various applications, such as in diagnostics and biomaterials.

Chemical Properties

PropertyValue
Molecular Formula C₅₉H₁₀₇NO₂₈
Purity Typically >95%
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DMF
Storage Conditions Store at -20°C, desiccated and protected from light

Experimental Protocols

Protocol 1: Amide Bond Formation via Carboxylic Acid Activation

This protocol describes the conjugation of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as activating agents.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction Buffer (e.g., 0.1 M MES, pH 4.5-6.0 for activation; 0.1 M Phosphate Buffer, pH 7.2-8.0 for conjugation)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Bring all reagents to room temperature before use.

    • Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in the chosen reaction buffer or anhydrous solvent.

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-60 minutes.

  • Conjugation to Amine:

    • Dissolve the amine-containing molecule (1-1.2 equivalents) in the conjugation buffer.

    • Add the solution of the amine-containing molecule to the activated this compound.

    • If performing the reaction in an organic solvent, add DIPEA (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, TLC).

  • Quenching and Purification:

    • Once the reaction is complete, quench any unreacted NHS esters by adding a quenching solution.

    • Purify the conjugate using an appropriate chromatographic technique to remove unreacted starting materials and byproducts.

Quantitative Data (Representative):

ParameterValueNotes
Molar Ratio (Linker:EDC:NHS) 1 : 1.5 : 1.2Optimization may be required based on the specific amine-containing molecule.
Molar Ratio (Linker:Amine) 1 : 1.1A slight excess of the amine can be used to drive the reaction to completion.
Reaction Time 2 - 24 hoursDependent on the reactivity of the amine.
Typical Yield 60 - 80%Highly dependent on the substrates and purification method.
Protocol 2: Hydrazone/Oxime Ligation via Aldehyde Group

This protocol outlines the reaction of the benzaldehyde group of this compound with a hydrazide or aminooxy-functionalized molecule.

Materials:

  • This compound conjugate (from Protocol 1 or with a protected carboxylic acid)

  • Hydrazide or Aminooxy-containing molecule

  • Reaction Buffer (e.g., 0.1 M Sodium Acetate Buffer, pH 4.5-5.5 for hydrazone formation; 0.1 M Phosphate Buffer, pH 6.5-7.4 for oxime formation)

  • Aniline (optional, as a catalyst for oxime ligation)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound conjugate in the appropriate reaction buffer.

    • Dissolve the hydrazide or aminooxy-containing molecule (1.1-1.5 equivalents) in the same buffer.

  • Ligation Reaction:

    • Add the solution of the hydrazide or aminooxy-containing molecule to the aldehyde-containing solution.

    • For oxime ligation, aniline can be added to a final concentration of 10-20 mM to catalyze the reaction.

    • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, UV-Vis spectroscopy).

  • Purification:

    • Once the reaction is complete, purify the final conjugate using an appropriate chromatographic technique.

Quantitative Data (Representative):

ParameterValueNotes
Molar Ratio (Aldehyde:Nucleophile) 1 : 1.2A slight excess of the hydrazide or aminooxy compound is typically used.
pH for Hydrazone Formation 4.5 - 5.5The reaction is generally faster at slightly acidic pH.
pH for Oxime Formation 6.5 - 7.4Oxime ligation is efficient at neutral or near-neutral pH.
Reaction Time 2 - 16 hoursDependent on the concentration of reactants and the presence of a catalyst.
Typical Yield 70 - 95%Hydrazone and oxime ligations are generally high-yielding.

Mandatory Visualizations

PROTAC-Mediated Protein Degradation Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC using a bifunctional linker like this compound and its subsequent mechanism of action.

PROTAC_Workflow Linker This compound Activated_Linker Activated Linker (NHS-ester) Linker->Activated_Linker POI_Ligand POI Ligand (Amine-functionalized) POI_Ligand->Activated_Linker Amide Coupling (EDC, NHS) E3_Ligand E3 Ligand (Hydrazide-functionalized) Intermediate POI Ligand-Linker Conjugate E3_Ligand->Intermediate Hydrazone Ligation Activated_Linker->Intermediate PROTAC Final PROTAC Molecule Intermediate->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: PROTAC synthesis and mechanism of action workflow.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

PROTACs are a promising strategy for targeting kinases involved in disease signaling pathways. One such target is Bruton's Tyrosine Kinase (BTK), a key mediator in B-cell receptor (BCR) signaling.[2] The following diagram illustrates a simplified BTK signaling cascade.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 Phospholipase Cγ2 (PLCγ2) BTK->PLCG2 Phosphorylation Degradation BTK Degradation BTK->Degradation IP3_DAG IP3 & DAG Production PLCG2->IP3_DAG Ca_PKC Calcium Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation BTK_PROTAC BTK-targeting PROTAC BTK_PROTAC->BTK Degradation

Caption: Simplified BTK signaling pathway and PROTAC intervention.

References

Application Notes and Protocols for the Purification of Ald-Ph-amido-PEG24-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of biomolecules with polyethylene glycol (PEG) linkers is a widely adopted strategy to enhance the therapeutic properties of peptides, proteins, antibodies, and small molecules. The Ald-Ph-amido-PEG24-acid linker is a versatile, non-cleavable linker that facilitates the conjugation of a biomolecule to a drug or another molecule of interest. The aldehyde group on the phenyl moiety allows for the formation of a stable hydrazone or oxime bond with a hydrazide or aminooxy-functionalized molecule, respectively. Proper purification of the resulting conjugate is a critical step to ensure its homogeneity, purity, and ultimately, its efficacy and safety.

These application notes provide a detailed, two-step protocol for the purification of this compound conjugates, employing Size Exclusion Chromatography (SEC) for the initial cleanup followed by high-resolution purification using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Purification Strategy Overview

The purification of this compound conjugates from the crude reaction mixture typically involves the removal of several impurities:

  • Unreacted this compound linker

  • Unconjugated biomolecule (e.g., antibody, peptide)

  • Unconjugated payload (e.g., drug, dye)

  • Reagents used in the conjugation reaction (e.g., catalysts, quenching agents)

  • Aggregates of the conjugate or the starting biomolecule

A robust, two-step chromatographic approach is recommended to effectively separate the desired conjugate from this complex mixture.

  • Step 1: Size Exclusion Chromatography (SEC) : This initial step is designed for bulk purification. It efficiently separates the high molecular weight conjugate from low molecular weight impurities such as the unreacted PEG linker and other small molecule reagents.[][]

  • Step 2: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) : This step provides high-resolution separation of the conjugate from the unconjugated biomolecule and can also separate different conjugate species (e.g., different drug-to-antibody ratios).[] The separation is based on the hydrophobicity of the molecules.

Data Presentation

The following tables summarize the expected quantitative data from the purification of a model this compound conjugate. The data illustrates the effectiveness of the two-step purification protocol.

Table 1: Summary of Purification Steps and Yield

Purification StepPurposeStarting MaterialFinal ProductTypical Yield (%)
Size Exclusion Chromatography (SEC) Removal of unreacted small molecules (PEG linker, payload, etc.)Crude Conjugation MixturePartially Purified Conjugate> 90%
Reverse Phase HPLC (RP-HPLC) High-resolution separation of conjugate from unconjugated biomoleculePartially Purified ConjugatePurified Conjugate (>95% Purity)70 - 85%
Overall Process Crude Conjugation MixturePurified Conjugate63 - 77%

Table 2: Purity Analysis at Each Stage of Purification

SampleMethodMain Peak (Conjugate)Impurity 1 (Unconjugated Biomolecule)Impurity 2 (Unreacted PEG Linker)Other Impurities
Crude Reaction Mixture RP-HPLC~60%~30%~5%~5%
Post-SEC Fraction RP-HPLC~65%~33%< 1%< 1%
Final Purified Conjugate RP-HPLC> 95%< 5%Not DetectedNot Detected

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Bulk Purification

This protocol is designed to remove unreacted small molecules from the crude conjugation reaction mixture.

Materials:

  • SEC column (e.g., HiLoad 16/600 Superdex 200 pg or similar)

  • Chromatography system (e.g., ÄKTA pure or similar)

  • SEC Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • 0.22 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the SEC column with at least 2 column volumes of SEC Buffer at a flow rate of 1 mL/min.

  • Sample Preparation:

    • If the crude reaction mixture contains organic solvent, it may need to be removed or diluted. This can be achieved by dialysis against the SEC buffer or by using a desalting column.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatography:

    • Inject the prepared sample onto the equilibrated SEC column. The sample loading volume should not exceed 2-5% of the total column volume for optimal resolution.

    • Elute the sample with SEC Buffer at a flow rate of 1 mL/min.

    • Monitor the elution profile at 280 nm (for proteins/antibodies) and, if applicable, at a wavelength corresponding to the absorbance of the payload.

  • Fraction Collection: Collect fractions corresponding to the high molecular weight peak, which represents the conjugate and any unconjugated biomolecule. The low molecular weight peaks containing the unreacted PEG linker and other small molecules will elute later.

  • Pooling and Concentration: Pool the fractions containing the desired conjugate. If necessary, concentrate the pooled fractions using an appropriate method, such as ultrafiltration with a suitable molecular weight cutoff (MWCO) membrane.

Protocol 2: Reverse Phase HPLC (RP-HPLC) for High-Resolution Purification

This protocol is for the final purification of the this compound conjugate to achieve high purity.

Materials:

  • RP-HPLC column (e.g., C4 or C18, 300 Å pore size, 5 µm particle size, 4.6 x 250 mm for analytical scale or larger for preparative scale)

  • HPLC system with a gradient pump, UV detector, and fraction collector

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile

  • Sample solvent: Mobile Phase A or a low percentage of Mobile Phase B in A

Procedure:

  • System Preparation:

    • Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.

  • Sample Preparation:

    • The pooled and concentrated fractions from the SEC step should be buffer exchanged into a suitable aqueous buffer, or diluted with Mobile Phase A.

    • Ensure the final sample is clear and free of particulates by filtering through a 0.22 µm syringe filter.

  • Chromatography:

    • Inject the prepared sample onto the equilibrated column.

    • Elute the sample using a linear gradient of Mobile Phase B. A typical gradient might be:

      • 5-25% B over 5 minutes

      • 25-65% B over 40 minutes

      • 65-95% B over 5 minutes

      • Hold at 95% B for 5 minutes

      • Re-equilibrate at 5% B for 10-15 minutes

    • The flow rate will depend on the column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).

    • Monitor the elution at 280 nm and the payload-specific wavelength. The conjugate, being more hydrophobic due to the linker and payload, will elute at a higher acetonitrile concentration (later retention time) than the unconjugated biomolecule.

  • Fraction Collection: Collect fractions corresponding to the main peak of the purified conjugate.

  • Analysis and Post-Purification Processing:

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level (>95%).

    • Remove the acetonitrile and TFA by lyophilization or buffer exchange into a suitable formulation buffer.

Visualizations

Purification_Workflow crude Crude Conjugation Mixture (Conjugate, Unreacted Biomolecule, Unreacted Linker/Payload, Reagents) sec Step 1: Size Exclusion Chromatography (SEC) crude->sec Load waste1 Low Molecular Weight Impurities (Unreacted Linker, Payload, Salts) sec->waste1 Elute Low MW Fractions sec_product Partially Purified Conjugate (Conjugate + Unconjugated Biomolecule) sec->sec_product Elute High MW Fractions rphplc Step 2: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) sec_product->rphplc Load waste2 Unconjugated Biomolecule rphplc->waste2 Elute Early Peak final_product Final Purified Conjugate (Purity > 95%) rphplc->final_product Elute Main Peak analysis Purity & Yield Analysis (HPLC, MS, etc.) final_product->analysis Characterize

Caption: Purification workflow for this compound conjugates.

RPHPLC_Separation cluster_gradient Acetonitrile Gradient (%) cluster_chromatogram UV Absorbance (280 nm) g1 g2 g1->g2 g3 g2->g3 g4 g3->g4 p1_start p1_peak p1_start->p1_peak Unconjugated Biomolecule p1_end p1_peak->p1_end Unconjugated Biomolecule p2_start p2_peak p2_start->p2_peak Purified Conjugate p2_end p2_peak->p2_end Purified Conjugate

Caption: Idealized RP-HPLC separation of a conjugate and unconjugated biomolecule.

References

Troubleshooting & Optimization

Ald-Ph-amido-PEG24-acid low conjugation efficiency troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-amido-PEG24-acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low conjugation efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the reaction mechanism for conjugating this compound to a primary amine-containing molecule (e.g., protein, peptide)?

A1: The conjugation of this compound to a molecule containing a primary amine (like the N-terminus of a protein or the side chain of a lysine residue) proceeds via a two-step process known as reductive amination.[1][2]

  • Schiff Base Formation: The aldehyde group on the PEG linker reacts with the primary amine on the target molecule to form an unstable imine intermediate, also known as a Schiff base. This reaction is reversible, and the formation of the imine is favored by the removal of water.[1][3][4]

  • Reductive Amination: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the imine bond to a stable secondary amine bond, resulting in the final conjugate.[1][5]

Q2: I am observing very low to no conjugation. What are the most common causes?

A2: Low conjugation efficiency can stem from several factors. The most common issues are related to suboptimal reaction conditions, reagent quality, and the properties of the biomolecule itself. Key areas to investigate include:

  • Incorrect pH: The pH of the reaction buffer is critical for both Schiff base formation and the activity of the reducing agent.[6][7][8]

  • Inefficient Reducing Agent: The choice and concentration of the reducing agent are crucial for converting the unstable imine to a stable amine bond.[1][5]

  • Suboptimal Molar Ratio: An insufficient molar excess of the PEG linker can lead to incomplete conjugation.[3][9]

  • Steric Hindrance: The accessibility of the target amine groups on your biomolecule can be limited, preventing the PEG linker from reacting.[10][11]

  • Reagent Instability: Degradation of the this compound or the reducing agent can lead to failed reactions.

The following sections provide more detailed troubleshooting for each of these points.

Troubleshooting Low Conjugation Efficiency

Issue 1: Suboptimal Reaction pH

Q3: What is the optimal pH for the reductive amination reaction with this compound, and why is it so important?

A3: The optimal pH for reductive amination is typically between 6.0 and 7.5.[6][7] A slightly acidic pH of around 6.0 is often a good starting point.[6][7][12]

The pH is a critical factor because it influences two key steps in the reaction:

  • Schiff Base Formation: The formation of the imine intermediate requires a deprotonated (nucleophilic) amine on the target molecule to attack the aldehyde. However, the reaction is acid-catalyzed. At too low a pH, the amine groups become protonated and are no longer nucleophilic. At too high a pH, the acid catalysis is less effective.[8][13]

  • Reducing Agent Activity: The reducing agent, sodium cyanoborohydride, is most effective and selective for the imine over the aldehyde at a slightly acidic pH.[5]

ParameterRecommendationRationale
Reaction pH 6.0 - 7.5Balances amine nucleophilicity and acid catalysis for Schiff base formation, and ensures optimal activity of the reducing agent.
Starting pH ~6.0A good initial pH for optimization.[6][7][12]
Issue 2: Inefficient Reduction Step

Q4: My Schiff base intermediate seems to form but then reverts, leading to low final conjugate yield. What could be wrong with my reduction step?

A4: This issue often points to a problem with the reducing agent or its concentration.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for reductive amination in aqueous buffers due to its stability and selectivity for imines over aldehydes.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective option, particularly in non-aqueous solvents.[14]

  • Concentration of Reducing Agent: A sufficient concentration of the reducing agent is necessary to drive the reaction towards the stable amine product.

ParameterRecommendationRationale
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)Stable in aqueous solutions and selective for imines at slightly acidic pH.[5]
Concentration 20-50 mMEnsures efficient reduction of the imine intermediate.[6]
Issue 3: Suboptimal Reactant Concentrations

Q5: How do I determine the optimal molar ratio of this compound to my protein/peptide?

A5: The optimal molar ratio can vary depending on the number of available amine groups on your target molecule and their accessibility. A good starting point is a 2 to 10-fold molar excess of the PEG linker over the protein.[6] For molecules with multiple accessible amines, a higher excess may be required.

ParameterRecommendationRationale
PEG Linker Molar Excess 2 to 10-foldDrives the reaction equilibrium towards product formation. Higher excess may be needed for less reactive sites.[3][6]
Protein Concentration 1 - 10 g/LA common concentration range for PEGylation reactions.[6]

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

This protocol provides a starting point for the conjugation reaction. Optimization of pH, molar ratios, and reaction time may be necessary for your specific protein.

  • Prepare the Reaction Buffer: Prepare a 20 mM sodium phosphate buffer at pH 6.0.[6]

  • Prepare the Protein Solution: Dissolve your protein in the reaction buffer to a final concentration of 1-10 mg/mL.[6]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in the reaction buffer to a concentration that will achieve the desired molar excess (e.g., 5-fold molar excess over the protein).

  • Prepare the Reducing Agent Solution: Prepare a fresh stock solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer to a final concentration of 20 mM.[6]

  • Initiate the Conjugation Reaction:

    • Add the prepared this compound solution to the protein solution.

    • Add the sodium cyanoborohydride solution to the reaction mixture.

  • Incubate: Allow the reaction to proceed for 2 to 20 hours at room temperature or 4°C.[6][15] Reaction time is a critical parameter to optimize for maximizing the yield of the desired conjugate while minimizing side products.[6][7][12]

  • Quench the Reaction (Optional): The reaction can be stopped by adding a quenching reagent that reacts with the excess aldehyde, such as Tris buffer or hydroxylamine.

  • Purify the Conjugate: Remove unreacted PEG linker and other reagents using size exclusion chromatography (SEC) or other appropriate purification methods.

  • Analyze the Conjugate: Confirm the conjugation and assess the purity of the final product using techniques such as SDS-PAGE, mass spectrometry, and HPLC.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_downstream Downstream Processing prep_buffer Prepare Reaction Buffer (pH 6.0) prep_protein Prepare Protein Solution prep_buffer->prep_protein prep_peg Prepare PEG Linker Solution prep_buffer->prep_peg prep_reducer Prepare Reducing Agent Solution prep_buffer->prep_reducer mix Mix Reactants incubate Incubate (2-20h, RT or 4°C) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Analyze Conjugate (SDS-PAGE, MS) purify->analyze

Caption: General experimental workflow for protein conjugation with this compound.

Troubleshooting Logic

troubleshooting_logic cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_advanced Advanced Troubleshooting start Low Conjugation Efficiency check_ph Is pH optimal (6.0-7.5)? start->check_ph check_ratio Is PEG molar excess sufficient (2-10x)? check_ph->check_ratio [Yes] adjust_ph Optimize pH check_ph->adjust_ph [No] check_reagents Are reagents fresh and properly stored? check_ratio->check_reagents [Yes] increase_ratio Increase PEG Ratio check_ratio->increase_ratio [No] check_reagents->start [No, use fresh reagents] increase_time Increase Reaction Time check_reagents->increase_time [All Yes] adjust_ph->start Re-run increase_ratio->start Re-run change_temp Vary Temperature increase_time->change_temp check_accessibility Assess Amine Accessibility (Steric Hindrance) change_temp->check_accessibility check_protein_stability Confirm Protein Stability under reaction conditions check_accessibility->check_protein_stability

Caption: A logical flowchart for troubleshooting low conjugation efficiency.

References

Technical Support Center: Enhancing Solubility of Ald-Ph-amido-PEG24-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Ald-Ph-amido-PEG24-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a polyethylene glycol (PEG)-based linker used in the synthesis of Proteolysis Targeting Chimeracs (PROTACs) and other drug conjugates.[1] It features a terminal aldehyde group for reaction with hydrazides or aminooxy moieties and a terminal carboxylic acid for coupling with primary amines.[2][3] The PEG24 chain is hydrophilic and is intended to improve the solubility and pharmacokinetic properties of the resulting conjugate.[4][5][6]

Q2: What are the common causes of poor solubility for this compound conjugates?

Poor solubility of these conjugates can arise from several factors:

  • Hydrophobicity of the conjugated molecule: The drug or protein attached to the PEG linker may be inherently hydrophobic, counteracting the solubilizing effect of the PEG chain.[7][8]

  • High drug-to-antibody ratio (DAR): In the context of antibody-drug conjugates (ADCs), a higher number of conjugated hydrophobic drug molecules can lead to aggregation and precipitation.[7][8]

  • Intermolecular interactions: Aggregation can occur due to interactions between the conjugated molecules.

  • pH and buffer conditions: The solubility of the conjugate can be highly dependent on the pH and ionic strength of the solution, especially if the conjugated molecule has ionizable groups.

  • Purity of the conjugate: Impurities from the synthesis and purification process can contribute to poor solubility.

Q3: How can I assess the solubility of my this compound conjugate?

Several methods can be used to measure the solubility of your conjugate:

  • Visual Assessment: A simple initial check is to visually inspect the solution for any precipitation or cloudiness after dissolving the conjugate.

  • UV-Vis Spectroscopy: This technique can be used to determine the concentration of the conjugate in a saturated solution, provided the conjugate has a chromophore.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and accurate method to quantify the amount of soluble conjugate.[9][10]

  • Nephelometry: This technique measures light scattering from undissolved particles and is suitable for high-throughput kinetic solubility screening.[11]

Troubleshooting Guide

This guide provides systematic approaches to troubleshoot and improve the solubility of your this compound conjugates.

Problem Possible Cause Suggested Solution
Precipitation upon dissolution in aqueous buffer. The conjugate has low intrinsic aqueous solubility.1. Optimize pH: If your conjugate has ionizable groups, systematically vary the pH of the buffer to find the point of maximum solubility. 2. Use Co-solvents: Add organic co-solvents such as DMSO, DMF, ethanol, or polyethylene glycol (PEG) of lower molecular weight to the aqueous buffer.[12][13] Start with a low percentage (e.g., 5-10%) and gradually increase. 3. Formulation with Excipients: Incorporate solubilizing excipients like cyclodextrins or surfactants (e.g., Polysorbate 80).[14][15][16]
Cloudiness or aggregation over time. The conjugate is physically unstable in the chosen formulation.1. Screen different buffers: Test a range of buffer systems (e.g., phosphate, citrate, Tris) at different ionic strengths. 2. Incorporate stabilizing excipients: Add stabilizers such as sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine). 3. Solid Dispersion: Consider creating a solid dispersion of your conjugate with a hydrophilic carrier.[17][18]
Inconsistent solubility results between batches. Variability in the synthesis or purification process.1. Ensure high purity: Use highly purified conjugate for solubility studies. Impurities can significantly impact solubility. 2. Characterize each batch: Thoroughly characterize each new batch of conjugate for identity, purity, and aggregation state.

Experimental Protocols

Protocol 1: pH Screening for Solubility Optimization

This protocol describes a systematic approach to identify the optimal pH for maximizing the solubility of an this compound conjugate.

Materials:

  • This compound conjugate

  • A set of buffers covering a range of pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, Tris for pH 7-9)

  • Microcentrifuge tubes or 96-well plates

  • Spectrophotometer or HPLC system

Methodology:

  • Prepare a stock solution of the conjugate in a suitable organic solvent (e.g., DMSO) if it is not directly soluble in aqueous buffers.

  • Prepare a series of buffer solutions with varying pH values.

  • Add a small, fixed amount of the conjugate stock solution to each buffer to create a supersaturated solution.

  • Equilibrate the samples by shaking or rotating for a set period (e.g., 24 hours) at a constant temperature.

  • Centrifuge the samples to pellet any undissolved material.

  • Carefully collect the supernatant.

  • Quantify the concentration of the soluble conjugate in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the solubility of the conjugate as a function of pH to determine the optimal pH.

Protocol 2: Co-solvent Solubility Enhancement

This protocol outlines the use of co-solvents to improve the solubility of a poorly soluble this compound conjugate.

Materials:

  • This compound conjugate

  • Aqueous buffer at the optimal pH (determined from Protocol 1)

  • Co-solvents (e.g., DMSO, ethanol, PEG 400)

  • Microcentrifuge tubes or 96-well plates

  • Analytical instrument for quantification (e.g., HPLC)

Methodology:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v).

  • Add an excess amount of the conjugate to each co-solvent/buffer mixture.

  • Equilibrate the samples with agitation for 24 hours at a constant temperature.

  • Centrifuge the samples to remove undissolved solid.

  • Dilute an aliquot of the supernatant with the corresponding co-solvent/buffer mixture.

  • Analyze the concentration of the soluble conjugate by HPLC.

  • Plot the solubility as a function of the co-solvent percentage.

Quantitative Data Summary

Formulation Strategy Solvent System Achieved Solubility (µg/mL)
pH Optimization 50 mM Citrate Buffer, pH 4.5[Insert experimental data]
50 mM Phosphate Buffer, pH 7.4[Insert experimental data]
50 mM Tris Buffer, pH 8.0[Insert experimental data]
Co-solvent Addition 10% DMSO in PBS, pH 7.4[Insert experimental data]
20% Ethanol in PBS, pH 7.4[Insert experimental data]
15% PEG 400 in PBS, pH 7.4[Insert experimental data]
Excipient Formulation 5% Hydroxypropyl-β-cyclodextrin in Water[Insert experimental data]

(Note: The values in the table are placeholders and should be replaced with actual experimental data.)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_solubility Solubility Enhancement Strategy cluster_analysis Analysis cluster_result Result prep Prepare supersaturated solution of conjugate ph_screen pH Screening prep->ph_screen cosolvent Co-solvent Addition prep->cosolvent excipient Excipient Formulation prep->excipient equilibrate Equilibrate (e.g., 24h) ph_screen->equilibrate cosolvent->equilibrate excipient->equilibrate separate Separate solid/liquid (Centrifuge) equilibrate->separate quantify Quantify soluble conjugate (HPLC/UV-Vis) separate->quantify result Optimized Formulation quantify->result

Caption: Workflow for improving conjugate solubility.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions poor_solubility Poor Conjugate Solubility hydrophobicity Hydrophobic Conjugated Molecule poor_solubility->hydrophobicity aggregation Intermolecular Aggregation poor_solubility->aggregation conditions Suboptimal Formulation Conditions poor_solubility->conditions cosolvents Co-solvents hydrophobicity->cosolvents excipients Excipients (e.g., Cyclodextrins) hydrophobicity->excipients solid_disp Solid Dispersion hydrophobicity->solid_disp ph pH Optimization aggregation->ph aggregation->excipients conditions->ph conditions->cosolvents

Caption: Troubleshooting logic for poor solubility.

References

common side reactions with Ald-Ph-amido-PEG24-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-amido-PEG24-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this bifunctional linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a high-purity, monodisperse polyethylene glycol (PEG) linker used in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and PROTACs.[1][2] It features two distinct reactive groups: a benzaldehyde group and a terminal carboxylic acid, connected by a 24-unit PEG chain. This heterobifunctional structure allows for the sequential and controlled conjugation of two different molecules.

Q2: What are the main reactive functionalities of this linker and what do they react with?

This linker has two primary reactive sites:

  • Benzaldehyde Group (-CHO): This group reacts with primary amines (-NH2), such as the N-terminus of a protein or the side chain of lysine residues, via reductive amination.[3][4] It also readily reacts with hydrazide (-NHNH2) and aminooxy (-ONH2) moieties to form hydrazone and oxime linkages, respectively.[5][6][7]

  • Carboxylic Acid Group (-COOH): This group can be activated to react with primary amines to form a stable amide bond.[5] This activation is typically achieved using carbodiimide chemistry, for example, with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).[8]

Q3: What are the key advantages of using a PEG linker like this?

PEGylation, the process of attaching PEG chains to molecules, offers several benefits in drug development and research:

  • Increased Solubility: The hydrophilic PEG chain enhances the aqueous solubility of conjugated molecules.

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic size of a therapeutic, reducing renal clearance and extending its circulation half-life.[9]

  • Reduced Immunogenicity: The PEG chain can shield epitopes on a protein surface, potentially reducing its immunogenicity.

  • Enhanced Stability: It can protect the conjugated molecule from proteolytic degradation.[9]

Q4: Under what pH conditions should I perform the reductive amination with the aldehyde group?

The optimal pH for reductive amination is crucial for controlling selectivity:

  • N-terminal Specificity: To selectively target the α-amino group at the N-terminus of a protein, the reaction should be conducted under slightly acidic conditions, typically between pH 5.0 and 6.0.[10] At this pH, the ε-amino groups of lysine residues are mostly protonated and thus less reactive.

  • Lysine Conjugation: If conjugation to lysine residues is also desired, a higher pH (7-9) can be used.[3][4] However, this will result in less site-selectivity.

Q5: What is the role of the reducing agent in the aldehyde conjugation reaction?

The reaction between an aldehyde and a primary amine forms an intermediate called an imine (or Schiff base), which is hydrolytically unstable.[11][12][13] A reducing agent, such as sodium cyanoborohydride (NaBH3CN), is required to reduce the imine bond to a stable secondary amine linkage.[3][4][14]

Troubleshooting Guide

This section addresses common issues encountered during bioconjugation experiments with this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conjugation Yield 1. Inefficient Imine Formation: The equilibrium may not favor the imine intermediate. 2. Suboptimal pH: Incorrect pH can hinder the reaction. 3. Degraded Reducing Agent: Sodium cyanoborohydride can degrade if not stored properly. 4. Competing Nucleophiles: Primary amine-containing buffers (e.g., Tris, glycine) will compete for the aldehyde group.1. Promote Imine Formation: Add a dehydrating agent like molecular sieves. Pre-incubate the aldehyde and amine for a period before adding the reducing agent.[15] 2. Optimize pH: Ensure the reaction buffer is within the optimal range for your desired selectivity (pH 5-6 for N-terminal, pH 7-9 for lysine).[3][4][10] 3. Use Fresh Reducing Agent: Purchase a new batch of sodium cyanoborohydride and store it under anhydrous conditions.[15] 4. Use a Non-Amine Buffer: Switch to a buffer like PBS, MES, or HEPES.[14][]
Presence of Unreacted Aldehyde in Final Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Stoichiometry: Molar excess of the PEG linker was too high.1. Optimize Reaction Time/Temperature: Extend the reaction time or gently increase the temperature. Monitor the reaction progress using techniques like HPLC or mass spectrometry.[15] 2. Adjust Molar Ratio: Reduce the molar excess of the this compound linker in the reaction.
Residual Imine Detected in Product 1. Incomplete Reduction: The amount or activity of the reducing agent is insufficient to fully reduce the Schiff base. 2. Hydrolysis during Workup: The imine bond may hydrolyze back to the aldehyde and amine if the pH is not controlled.1. Increase Reducing Agent: Add a larger molar excess of fresh sodium cyanoborohydride.[17] Consider adding it in portions. 2. Control pH during Purification: Maintain a stable pH during purification steps to prevent hydrolysis.
Formation of Unexpected Side Products 1. Cyanide Impurities in Reducing Agent: Commercial sodium cyanoborohydride can contain free cyanide, leading to the formation of cyanoamines or cyanohydrins.[18][19][20][21] 2. Reduction of the Aldehyde: Stronger reducing agents (like sodium borohydride) or suboptimal conditions can reduce the starting aldehyde to an alcohol.[14][15]1. Screen the Reducing Agent: Use a high-purity sodium cyanoborohydride or screen batches for cyanide content.[19] 2. Use Milder Reducing Agent: Sodium cyanoborohydride is preferred over sodium borohydride because it selectively reduces the imine in the presence of the aldehyde.[14] Ensure the reducing agent is added after the imine has had time to form.[15]
Lack of Selectivity (Multiple PEG Chains Attached) 1. High Reaction pH: A pH above 7 increases the reactivity of lysine side chains, leading to multiple PEGylations.[22] 2. High Molar Excess of Linker: A large excess of the PEG linker increases the probability of multiple conjugations.1. Lower Reaction pH: For N-terminal selectivity, maintain the pH between 5.0 and 6.0.[10] 2. Optimize Stoichiometry: Reduce the molar ratio of the PEG linker to the biomolecule. Consider kinetic control by adding the linker gradually to the reaction mixture.[23]

Experimental Protocols & Data

General Protocol for N-Terminal Protein PEGylation

This protocol provides a general guideline for the selective conjugation of this compound to the N-terminus of a protein.

  • Protein Preparation:

    • Dialyze the protein against a suitable reaction buffer (e.g., 100 mM MES or sodium phosphate, pH 5.5-6.0).

    • Adjust the protein concentration to 1-10 mg/mL.

  • Reaction Setup:

    • Dissolve the this compound linker in the reaction buffer.

    • Add the linker solution to the protein solution at a molar ratio of 5:1 to 10:1 (linker:protein).

    • Dissolve sodium cyanoborohydride (NaBH3CN) in the reaction buffer to a concentration of approximately 600 mM. Add the NaBH3CN solution to the reaction mixture to a final concentration of 20-50 mM.

  • Incubation:

    • Gently stir the reaction mixture at room temperature or 4°C. Reaction times can vary from a few hours to overnight.[10]

    • Monitor the reaction progress by taking aliquots and analyzing them by SDS-PAGE or mass spectrometry.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris) or by proceeding directly to purification.

    • Purify the PEGylated protein from excess reagents and unconjugated protein using methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Quantification of PEGylation Efficiency

Several methods can be used to determine the degree of PEGylation.

MethodPrincipleTypical ProcedurePros & Cons
SDS-PAGE PEGylation increases the apparent molecular weight of the protein, causing a shift in its migration on the gel.Run non-PEGylated and PEGylated samples alongside a molecular weight ladder. Visualize with Coomassie blue or a PEG-specific stain (e.g., barium iodide).Pros: Simple, widely available. Cons: Semi-quantitative, resolution may be insufficient for small PEG chains.[24]
Mass Spectrometry (MALDI-TOF or ESI-MS) Directly measures the mass of the protein before and after PEGylation. The mass difference indicates the number of attached PEG molecules.Analyze purified samples of the native and conjugated protein. The number of PEG chains is calculated from the mass increase.Pros: Highly accurate, provides information on the distribution of PEGylated species. Cons: Requires specialized equipment.[24]
TNBS Assay Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines. PEGylation of amines blocks this reaction, leading to a decrease in the colorimetric signal.React both native and PEGylated protein with TNBS and measure the absorbance at 420 nm. The decrease in absorbance is proportional to the degree of amine modification.Pros: Simple, colorimetric readout. Cons: Indirect method, only applicable for amine-targeted PEGylation.[24]
Barium/Iodide Assay PEG forms a colored complex with a barium-iodide solution, which can be quantified spectrophotometrically.Mix the purified conjugate with a barium chloride and iodine solution. Measure absorbance at 535 nm and compare to a standard curve of the free PEG linker.Pros: Direct quantification of PEG. Cons: Requires careful controls to subtract background absorbance.[25]

Visualizations

G Experimental Workflow for Aldehyde-PEG Conjugation cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis prep_protein Prepare Protein (Buffer Exchange, pH 5-6) mix Mix Protein + PEG Linker prep_protein->mix prep_peg Dissolve Ald-Ph-amido-PEG-acid prep_peg->mix prep_reducer Prepare Reducing Agent (e.g., NaBH3CN) add_reducer Add Reducing Agent prep_reducer->add_reducer mix->add_reducer incubate Incubate (RT or 4°C, 2-24h) add_reducer->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (e.g., SEC, IEX) quench->purify analyze Analyze Product (SDS-PAGE, MS) purify->analyze G Reductive Amination: Main Reaction and Side Reactions protein Protein-NH2 (Primary Amine) schiff_base Protein-N=CH-PEG (Unstable Imine) protein->schiff_base + PEG-CHO peg_ald PEG-CHO (Aldehyde Linker) peg_ald->schiff_base side_product1 PEG-CH2OH (Reduced Aldehyde) peg_ald->side_product1 Over-reduction schiff_base->protein Hydrolysis desired_product Protein-NH-CH2-PEG (Stable Secondary Amine) schiff_base->desired_product Reduction side_product2 Protein-NH-CH(CN)-PEG (Cyanoamine Adduct) schiff_base->side_product2 Cyanide Addition hydrolysis Hydrolysis (Reversible) reducer [NaBH3CN] reducer->schiff_base reducer_impure [NaBH3CN] + Free CN- reducer_impure->schiff_base water + H2O / - H2O G Troubleshooting Logic for Low Conjugation Yield start Low Yield Observed check_reagents Are reagents (linker, reducer) fresh and stored correctly? start->check_reagents check_buffer Is buffer non-amine based (e.g., PBS, MES)? check_reagents->check_buffer Yes sol_reagents Solution: Use fresh reagents. check_reagents->sol_reagents No check_ph Is pH optimal for desired selectivity (5-6 or 7-9)? check_buffer->check_ph Yes sol_buffer Solution: Switch to a non-amine buffer. check_buffer->sol_buffer No check_conditions Are reaction time and stoichiometry adequate? check_ph->check_conditions Yes sol_ph Solution: Adjust buffer pH. check_ph->sol_ph No sol_conditions Solution: Increase reaction time or linker:protein ratio. check_conditions->sol_conditions No

References

Technical Support Center: Preventing Aggregation with Ald-Ph-amido-PEG24-acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing aggregation when using Ald-Ph-amido-PEG24-acid linkers in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its primary reactive groups?

The this compound is a heterobifunctional linker featuring a polyethylene glycol (PEG) spacer.[1][2][3][4] It contains two primary reactive groups:

  • An aldehyde group (Ald-Ph) on a phenyl ring, which selectively reacts with hydrazide and aminooxy moieties.[3][5]

  • A terminal carboxylic acid group (acid) , which can be coupled with primary amines in the presence of activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond.[3][5]

Q2: What are the main causes of aggregation when using linkers like this compound in bioconjugation?

Aggregation of biomolecules during conjugation can be triggered by several factors:

  • Hydrophobicity: The payload (drug) being attached is often hydrophobic. Conjugating it to an antibody or protein can create hydrophobic patches on the surface, leading to self-association and aggregation.[6][7][8] While the PEG chain enhances hydrophilicity, a high drug-to-antibody ratio (DAR) can still induce aggregation.[8]

  • Unfavorable Buffer Conditions: The pH and salt concentration of the buffer can significantly impact protein stability.[7] Performing the conjugation at a pH near the isoelectric point of the protein can reduce its solubility and promote aggregation.[7]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations can facilitate intermolecular interactions and aggregation.[9][10]

  • Presence of Organic Solvents: Solvents used to dissolve hydrophobic payloads and linkers can sometimes disrupt protein structure and lead to aggregation.[7][11]

  • Temperature: Elevated temperatures can decrease protein stability and increase the rate of aggregation.[6]

Q3: How does the PEG24 chain in the linker help in preventing aggregation?

The polyethylene glycol (PEG) chain is hydrophilic and provides several benefits in reducing aggregation:[8][][13]

  • Increased Hydrophilicity: The PEG spacer increases the overall water solubility of the resulting conjugate, which can help to mitigate the hydrophobicity of the payload.[8][14]

  • Steric Hindrance: The flexible PEG chain creates a "shield" around the protein, which can sterically hinder intermolecular interactions that lead to aggregation.[15]

  • Improved Pharmacokinetics: By reducing aggregation and providing a hydrophilic shield, PEGylation can extend the circulation half-life of the conjugate and reduce its immunogenicity.[][13]

Troubleshooting Guide

This guide provides solutions to common problems encountered during conjugation with this compound linkers.

Problem Potential Cause Recommended Solution
Visible precipitation or cloudiness in the reaction mixture. Protein or conjugate aggregation.1. Optimize Reaction Buffer: * Adjust the pH to be at least 1 unit away from the protein's isoelectric point.[7] * Screen different salt concentrations (e.g., 50-200 mM NaCl) to improve protein solubility.[16]2. Reduce Protein Concentration: If possible, lower the protein concentration to 1-5 mg/mL.[16]3. Incorporate Stabilizing Excipients: Add stabilizers to the buffer (see table below for examples).[9][16]4. Control Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process.[9]
Low conjugation efficiency. Suboptimal reaction conditions for one or both reactive ends of the linker.1. Two-Step Conjugation: If conjugating to two different molecules, perform the reactions sequentially to optimize conditions for each step.2. pH Optimization for Amine Coupling: For the carboxylic acid end, ensure the pH is optimal for EDC/HATU chemistry (typically pH 4.5-7.2). Use non-amine containing buffers like MES or PBS.[17]3. pH Optimization for Aldehyde Reaction: For the aldehyde end, ensure the pH is suitable for reaction with hydrazides or aminooxy groups (typically slightly acidic to neutral).
High levels of soluble aggregates detected by SEC or DLS. Formation of smaller, soluble aggregates that have not yet precipitated.1. Use PEGylated Reagents: The this compound already contains a PEG chain. Ensure that other components are also as hydrophilic as possible.2. Add Aggregation Suppressors: Include additives like L-Arginine or non-ionic surfactants in the reaction and formulation buffers (see table below).[9]3. Purify Immediately: Purify the conjugate immediately after the reaction is complete to remove any small aggregates that may have formed.[16]
Table 1: Recommended Stabilizing Excipients to Prevent Aggregation
Additive Typical Concentration Mechanism of Action
L-Arginine50-100 mMSuppresses non-specific protein-protein interactions.[9]
Sucrose5-10% (w/v)Increases protein stability through preferential exclusion.[9]
Polysorbate 20/800.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.[9]
Glycerol5-20% (v/v)Promotes the native, folded state of the protein.[16]

Experimental Protocols & Workflows

General Two-Step Conjugation Workflow

This workflow outlines a general procedure for using the this compound linker in a two-step conjugation, for example, first to a protein via its amines and then to a payload with an aminooxy group.

G cluster_0 Step 1: Activation and Conjugation to Protein cluster_1 Step 2: Conjugation to Payload cluster_2 Quality Control A Activate Carboxylic Acid of This compound (with EDC/NHS in MES buffer, pH 6.0) B Add Activated Linker to Protein Solution (in PBS, pH 7.4) A->B C Incubate to form Protein-Linker Conjugate B->C D Purify Protein-Linker Conjugate (e.g., SEC or Dialysis) to remove excess linker and reagents C->D F Add Payload to Purified Protein-Linker Conjugate D->F E Prepare Payload with Aminooxy Group (dissolved in appropriate buffer/solvent) E->F G Incubate to form Final Conjugate (Protein-Linker-Payload) F->G H Final Purification (e.g., SEC) to remove excess payload and aggregates G->H I Characterize Final Conjugate (e.g., SEC for aggregation, Mass Spec for DAR) H->I

Two-step conjugation workflow.
Troubleshooting Logic for Aggregation Issues

This diagram illustrates a logical workflow for troubleshooting aggregation during your conjugation experiment.

G start Aggregation Observed? no_agg Proceed with Downstream Processing and Analysis start->no_agg No check_conc Is Protein Concentration > 5 mg/mL? start->check_conc Yes reduce_conc Reduce Protein Concentration check_conc->reduce_conc Yes check_buffer Is pH near pI or salt concentration low? check_conc->check_buffer No reassess Re-assess for Aggregation reduce_conc->reassess optimize_buffer Optimize Buffer: - Adjust pH away from pI - Increase salt concentration check_buffer->optimize_buffer Yes check_temp Is reaction temperature elevated? check_buffer->check_temp No optimize_buffer->reassess lower_temp Lower Reaction Temperature (e.g., 4°C) check_temp->lower_temp Yes add_excipients Add Stabilizing Excipients (e.g., Arginine, Sucrose) check_temp->add_excipients No lower_temp->reassess final_purify Purify Immediately After Reaction add_excipients->final_purify final_purify->reassess reassess->start Persistent reassess->no_agg Resolved

Troubleshooting decision tree for aggregation.

References

Ald-Ph-amido-PEG24-acid stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-amido-PEG24-acid. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and storage of this bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at or below -20°C.[1][2] The product should be kept in a tightly sealed container in a dry and cool place.[3]

Q2: How should I handle the compound upon receiving it?

The compound is typically shipped at ambient temperature.[1][2] Upon receipt, it is recommended to store it at -20°C for long-term use.

Q3: What solvents are suitable for dissolving this compound?

This compound is an aqueous soluble PEG linker. For bioconjugation, it can be dissolved in water, DMSO, DCM, or DMF.

Q4: What are the functional groups of this compound and what are their reactivities?

This linker possesses two functional groups:

  • Benzaldehyde group (-CHO): This group is reactive towards hydrazide and aminooxy moieties, forming hydrazones and oximes, respectively.

  • Carboxylic acid group (-COOH): This group can be coupled with primary amines in the presence of activating agents like EDC or HATU to form a stable amide bond.[1]

Troubleshooting Guide

This section addresses specific issues that users might encounter during their experiments.

Problem Potential Cause Suggested Solution
Low or no reactivity of the aldehyde group. Oxidation: The benzaldehyde group may have oxidized to a carboxylic acid, especially if exposed to air for prolonged periods.1. Use freshly opened or properly stored material. 2. Consider running a quick quality control test (e.g., NMR or mass spectrometry) to check the integrity of the aldehyde group. 3. If oxidation is suspected, consider repurposing the material for applications where a dicarboxylic acid PEG linker is needed, if applicable.
Inefficient coupling of the carboxylic acid group. Hydrolysis of activated ester: If the carboxylic acid is pre-activated (e.g., as an NHS ester) and exposed to moisture, it can hydrolyze back to the carboxylic acid. Incomplete activation: The coupling reagents (e.g., EDC/HATU) may be old or used in insufficient amounts.1. If using a pre-activated ester, ensure it is handled under anhydrous conditions. 2. Use fresh coupling reagents and optimize the stoichiometry. 3. Ensure the pH of the reaction is optimal for amide bond formation (typically pH 7-8).
Poor solubility of the final conjugate. Hydrophobic nature of the conjugated molecule: The molecule being attached to the PEG linker may be highly hydrophobic, leading to poor solubility of the final product despite the hydrophilic PEG chain.1. Consider using a longer PEG chain linker if solubility is a major concern. 2. Perform the conjugation in a co-solvent system (e.g., DMSO/water) to maintain the solubility of all components.
Inconsistent results between batches. Degradation during storage: Improper storage of either the solid material or stock solutions can lead to degradation.1. Strictly adhere to the recommended storage conditions (-20°C, dry). 2. Prepare fresh stock solutions for each experiment or aliquot single-use portions to avoid multiple freeze-thaw cycles. 3. Perform a stability test on your stock solutions (see Experimental Protocols section).

Stability Data Summary

Currently, there is limited publicly available quantitative data on the long-term stability of this compound under various conditions. The primary recommendation from suppliers is to store the solid compound at -20°C.[1][2] For solutions, it is best practice to prepare them fresh or conduct a stability study for your specific solvent and storage conditions.

Condition Recommendation Rationale
Solid (Long-term) Store at -20°C in a tightly sealed container.To minimize potential degradation from moisture and temperature fluctuations.
Solid (Short-term) Can be handled at room temperature.The compound is stable enough for shipping at ambient temperatures.
In Solution (e.g., DMSO, water) Prepare fresh for each use. If storage is necessary, aliquot and store at -80°C. Avoid multiple freeze-thaw cycles.To prevent hydrolysis of the amide bond or oxidation of the aldehyde group.

Experimental Protocols

Protocol: Assessment of Aldehyde Group Stability in Solution

This protocol provides a general method to assess the stability of the aldehyde functionality of this compound in a chosen solvent over time.

Materials:

  • This compound

  • Desired solvent (e.g., DMSO, water, PBS)

  • A fluorescent or colorimetric probe containing a hydrazide or aminooxy group (e.g., Dansyl hydrazide)

  • Fluorometer or spectrophotometer

  • HPLC system

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the solvent of interest.

  • Time-Point Aliquots: Aliquot the stock solution into several vials for different time points (e.g., 0, 24, 48, 72 hours) and storage conditions (e.g., 4°C, room temperature).

  • Reaction with Probe: At each time point, take an aliquot of the stored linker solution and react it with an excess of the hydrazide or aminooxy probe.

  • Analysis:

    • Spectroscopic Analysis: Measure the fluorescence or absorbance of the resulting solution. A decrease in signal over time indicates a loss of reactive aldehyde groups.

    • HPLC Analysis: Analyze the reaction mixture by HPLC to quantify the amount of unreacted probe and the product formed. A decrease in product formation over time suggests degradation of the aldehyde.

  • Data Interpretation: Plot the signal or product concentration against time to determine the stability of the aldehyde group under the tested conditions.

Visualizations

Potential Degradation Pathway

The following diagram illustrates a potential degradation pathway for the benzaldehyde moiety of the linker.

G Potential Oxidation of Benzaldehyde Moiety A This compound (Reactive Aldehyde) C Oxidized Linker (Carboxylic Acid - Unreactive to amines/hydrazides) A->C Oxidation B Oxidizing Agent (e.g., air, peroxides) B->A Exposure G Troubleshooting Workflow Start Experiment Failed (Low Yield/No Product) Check_Linker Check Linker Integrity Start->Check_Linker Check_Reagents Check Other Reagents (Substrate, Coupling Agents) Check_Linker->Check_Reagents No QC_Linker Perform QC on Linker (e.g., NMR, MS) Check_Linker->QC_Linker Yes Check_Protocol Review Protocol (pH, Temp, Stoichiometry) Check_Reagents->Check_Protocol OK Optimize_Protocol Optimize Protocol Check_Reagents->Optimize_Protocol Issue Found Check_Protocol->Optimize_Protocol Issue Found QC_Linker->Check_Reagents OK Order_New Order New Linker QC_Linker->Order_New Degraded Success Successful Experiment Order_New->Success Optimize_Protocol->Success

References

troubleshooting PROTAC degradation assays using Ald-Ph-amido-PEG24-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your degradation experiments, with a focus on PROTACs utilizing linkers such as Ald-Ph-amido-PEG24-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in a PROTAC?

This compound is a chemical linker used in the synthesis of PROTACs.[1] It is based on polyethylene glycol (PEG), a common component in PROTAC design.[1][2][3] The linker's primary role is to connect the two active ends of a PROTAC: the ligand that binds to your target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[2] The length and chemical properties of the linker are critical for the proper formation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[2][4] PEG linkers, like this one, are often used to improve the solubility and cell permeability of the PROTAC molecule.[2][5]

Q2: What is the "hook effect" and how can I avoid it?

The "hook effect" is a common phenomenon in PROTAC experiments where at high concentrations, the degradation of the target protein decreases.[6][7][8] This results in a characteristic bell-shaped dose-response curve.[7][8] It occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[8][9]

To mitigate the hook effect:

  • Perform a wide dose-response curve: Test a broad range of concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for degradation and to observe the full bell-shaped curve.[6][8]

  • Test lower concentrations: The optimal degradation concentration (DC50) is often in the nanomolar range.[6]

  • Enhance ternary complex cooperativity: PROTACs designed for positive cooperativity can be less prone to the hook effect.[6]

  • Use biophysical assays: Techniques like TR-FRET, SPR, or AlphaLISA can help you understand the relationship between ternary complex formation and the degradation profile you observe.[6][7]

Q3: Why am I not observing any degradation of my target protein?

Several factors can lead to a lack of degradation. Here's a troubleshooting workflow to consider:

  • Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.[6][10] Consider modifying the linker to improve physicochemical properties.[11]

  • Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended targets inside the cell.[6]

  • Inefficient Ternary Complex Formation: The geometry of the PROTAC may not be optimal for bringing the target protein and the E3 ligase together.[12]

  • Low Protein Expression: The levels of the target protein or the E3 ligase in your cell line might be too low.[4]

  • PROTAC Instability: The PROTAC molecule may be unstable in your cell culture medium.[6]

Q4: My degradation results are inconsistent. What could be the cause?

Inconsistent results can often be traced back to variability in experimental conditions.[6]

  • Cell Health and Passage Number: Use cells within a consistent passage number range and ensure they are healthy and not overly confluent.[6]

  • Standardize Seeding Densities: Ensure that you are seeding the same number of cells for each experiment.[6]

Troubleshooting Guide

This guide provides a structured approach to common issues encountered in PROTAC degradation assays.

Problem Potential Cause Recommended Action
No Degradation Observed Poor cell permeability of the PROTAC.[10][11]Modify the linker to improve physicochemical properties.[11] Perform a cell permeability assay (e.g., PAMPA).[8]
Lack of target or E3 ligase engagement.[6]Confirm target engagement using cellular thermal shift assays (CETSA) or NanoBRET.[4]
Inefficient ternary complex formation.[12]Perform co-immunoprecipitation (Co-IP) or proximity assays (e.g., TR-FRET) to confirm complex formation.[12]
Low expression of target protein or E3 ligase.[4]Verify protein expression levels using Western Blot.[4]
PROTAC instability in culture medium.[6]Assess the stability of your PROTAC in media over time using LC-MS/MS.[4]
Weak or Incomplete Degradation High rate of new protein synthesis.[12]Perform a time-course experiment to find the optimal degradation window.[12]
"Hook effect" at high concentrations.[12]Perform a full dose-response curve with a wider range of concentrations, including lower ones.[12]
Suboptimal ternary complex stability.[12]While difficult to change without altering the molecule, ensure optimal cell health and assay conditions.[12]
Bell-Shaped Dose-Response Curve ("Hook Effect") Formation of non-productive binary complexes at high PROTAC concentrations.[8]Extend the dose-response range to fully characterize the curve.[7] Identify the optimal concentration (Dmax) and use concentrations at or below this for future experiments.[8]
Assess ternary complex formation directly using biophysical assays like AlphaLISA or FRET.[7]
Inconsistent Degradation Results Variability in cell culture conditions.[6]Standardize cell passage number, seeding density, and confluency.[6]
Experimental error.Ensure accurate pipetting and consistent incubation times.

Experimental Protocols

1. Western Blot Analysis of Protein Degradation

This is a standard method to quantify the reduction in target protein levels.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.[13]

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[13][14] Include a vehicle control (e.g., DMSO).[14]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.[13]

    • Lyse the cells using RIPA buffer with protease and phosphatase inhibitors.[14]

    • Centrifuge the lysates to pellet cell debris.[13]

    • Determine the protein concentration of the supernatant using a BCA assay.[13]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples.[14]

    • Prepare samples with Laemmli buffer and boil to denature proteins.[13]

    • Load equal amounts of protein onto an SDS-PAGE gel.[13]

    • Transfer separated proteins to a PVDF or nitrocellulose membrane.[13]

    • Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).[13][15]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.[13]

    • Detect the signal using an ECL substrate and an imaging system.[15]

  • Data Analysis:

    • Quantify band intensities using densitometry software.[15]

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the log of the PROTAC concentration to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[15][16]

2. DC50 and Dmax Determination

The following table provides hypothetical data for determining DC50 and Dmax values for a PROTAC targeting Protein X.

PROTAC Concentration (nM)% Protein Remaining (Normalized to Vehicle)
0 (Vehicle)100%
0.195%
175%
1050% (DC50)
10015%
10005% (Dmax ≈ 95%)
1000025% ("Hook Effect")

From this data, a dose-response curve can be generated to visually determine the DC50 and Dmax.

Visualizing Key Processes

PROTAC Mechanism of Action

PROTAC_Mechanism

Troubleshooting Workflow for No Degradation

Troubleshooting_Workflow Start No Degradation Observed Permeability Check Cell Permeability (e.g., PAMPA) Start->Permeability Engagement Confirm Target Engagement (e.g., CETSA, NanoBRET) Permeability->Engagement Permeable Redesign Redesign PROTAC Permeability->Redesign Not Permeable Ternary Assess Ternary Complex Formation (e.g., Co-IP, TR-FRET) Engagement->Ternary Engaged Engagement->Redesign No Engagement Expression Verify Protein Expression (Western Blot) Ternary->Expression Complex Forms Ternary->Redesign No Complex Stability Check PROTAC Stability (LC-MS/MS) Expression->Stability Sufficient Expression Expression->Redesign Low Expression Success Degradation Achieved Stability->Success Stable Stability->Redesign Unstable

References

impact of pH on Ald-Ph-amido-PEG24-acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ald-Ph-amido-PEG24-acid

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the reactive groups on this compound and what do they react with?

A1: this compound is a heterobifunctional linker with two reactive groups:

  • An aldehyde (Ald) group that specifically reacts with primary amines (-NH2) on molecules like proteins, peptides, or antibodies to form a Schiff base. This bond can be stabilized by reduction to a secondary amine.

  • A carboxylic acid (-COOH) group that can be activated to react with primary amines, forming a stable amide bond. This is a common method for conjugation to various biomolecules.

Q2: How does pH affect the reactivity of the aldehyde group?

A2: The reaction of the aldehyde with a primary amine is highly pH-dependent. The optimal pH range is typically between 6.5 and 7.5. At lower pH values, the amine nucleophile becomes protonated (-NH3+), rendering it unreactive. At higher pH values (above 8.0), competing side reactions can occur.

Q3: What is the optimal pH for the carboxylic acid conjugation?

A3: The carboxylic acid group requires activation, commonly using carbodiimide chemistry (e.g., EDC) in the presence of an N-hydroxysuccinimide ester (e.g., NHS or Sulfo-NHS). The activation step is most efficient at a pH between 4.5 and 6.0. The subsequent reaction of the activated ester with a primary amine is favored at a slightly basic pH, typically between 7.2 and 8.5, to ensure the amine is deprotonated and nucleophilic.

Q4: Can I perform a one-pot, two-step conjugation using both ends of the molecule?

A4: Yes, the differential pH requirements of the two functional groups allow for sequential, one-pot conjugations. You can perform the aldehyde-amine reaction at a near-neutral pH first, followed by the activation of the carboxylic acid and subsequent amine coupling at a different pH. Careful buffer exchange or pH adjustment between the steps is crucial.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Aldehyde Conjugation Yield Suboptimal pH: The pH of the reaction buffer is outside the optimal range (6.5-7.5), leading to protonation of the amine or side reactions.Verify the pH of your reaction buffer. Use a non-amine-containing buffer such as MES or HEPES at the appropriate pH.
Hydrolysis of Schiff Base: The intermediate Schiff base is reversible and can hydrolyze back to the aldehyde and amine.Add a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) to reduce the Schiff base to a stable secondary amine bond.
Reagent Instability: The aldehyde group may have oxidized over time if not stored properly.Use a fresh vial of the reagent. Store the reagent under inert gas (argon or nitrogen) at the recommended temperature.
Low Carboxylic Acid Conjugation Yield Inefficient Activation: The pH for the EDC/NHS activation is too high, leading to hydrolysis of the NHS ester.Perform the activation step in a buffer with a pH between 4.5 and 6.0 (e.g., MES buffer).
Hydrolysis of Activated Ester: The NHS-ester is susceptible to hydrolysis, especially at higher pH.Add the amine-containing molecule to the activated linker as soon as possible after the activation step.
Buffer Interference: The buffer contains primary amines (e.g., Tris) or carboxylates (e.g., acetate, citrate) that compete with the reaction.Use non-interfering buffers. For activation, use MES. For the coupling step, use a phosphate or borate buffer.
Poor Solubility of the Reagent Aggregation: The reagent may not be fully dissolved in the reaction buffer.Dissolve the reagent in a small amount of a compatible organic solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough not to affect your biomolecule.
Unexpected Side Reactions Cross-reactivity: If your target molecule has multiple primary amines, the linker may cross-link them.Adjust the molar ratio of the linker to the target molecule. A lower molar excess of the linker can help minimize cross-linking.

Experimental Protocols

Protocol 1: Aldehyde-Mediated Conjugation to a Protein
  • Buffer Preparation: Prepare a reaction buffer such as 100 mM MES or HEPES at pH 7.0.

  • Protein Preparation: Dissolve the protein containing a primary amine in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Linker Preparation: Dissolve this compound in the reaction buffer.

  • Conjugation Reaction: Add the linker to the protein solution at a 10- to 20-fold molar excess. Incubate at room temperature for 1-2 hours.

  • Reduction (Stabilization): Prepare a fresh solution of sodium cyanoborohydride (NaBH3CN) in the reaction buffer. Add it to the conjugation reaction to a final concentration of 20 mM. Incubate for an additional 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess linker and byproducts by dialysis, size-exclusion chromatography (SEC), or spin filtration.

Protocol 2: Carboxylic Acid-Mediated Conjugation to a Molecule
  • Buffer Preparation:

    • Activation Buffer: 100 mM MES, pH 5.5.

    • Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.4.

  • Linker Activation:

    • Dissolve this compound in the Activation Buffer.

    • Add EDC and Sulfo-NHS to the linker solution at a 1.5-fold molar excess over the linker.

    • Incubate at room temperature for 15-30 minutes to generate the NHS-ester.

  • Conjugation Reaction:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Immediately add the activated linker solution to the amine-containing molecule solution.

    • Incubate at room temperature for 2 hours or overnight at 4°C.

  • Quenching: Quench any unreacted NHS-ester by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Purification: Purify the conjugate using an appropriate method such as dialysis, SEC, or HPLC.

Visual Guides

ph_reactivity cluster_aldehyde Aldehyde Reactivity cluster_acid Carboxylic Acid Reactivity aldehyde_low_ph Low pH (<6.5) Amine Protonated (-NH3+) No Reaction aldehyde_optimal_ph Optimal pH (6.5 - 7.5) Amine Nucleophilic (-NH2) Schiff Base Formation aldehyde_low_ph->aldehyde_optimal_ph Increase pH aldehyde_high_ph High pH (>8.0) Side Reactions Low Yield aldehyde_optimal_ph->aldehyde_high_ph Increase pH acid_activation_ph Activation pH (4.5 - 6.0) -COOH + EDC/NHS Forms NHS-Ester acid_coupling_ph Coupling pH (7.2 - 8.5) NHS-Ester + Amine (-NH2) Amide Bond Formation acid_activation_ph->acid_coupling_ph Increase pH & Add Amine acid_hydrolysis High pH (>8.5) NHS-Ester Hydrolysis No Reaction acid_coupling_ph->acid_hydrolysis Increase pH

Caption: pH-dependent reactivity of this compound functional groups.

conjugation_workflow cluster_aldehyde_path Aldehyde Conjugation cluster_acid_path Carboxylic Acid Conjugation start Start: Prepare Reagents dissolve_linker Dissolve this compound in appropriate buffer start->dissolve_linker dissolve_molecule Dissolve amine-containing molecule in reaction buffer start->dissolve_molecule mix Mix linker and molecule at desired molar ratio dissolve_linker->mix dissolve_molecule->mix incubate Incubate under specified time and temperature mix->incubate aldehyde_reaction Reaction at pH 6.5 - 7.5 incubate->aldehyde_reaction Aldehyde Path acid_activation Activate with EDC/NHS at pH 4.5 - 6.0 incubate->acid_activation Acid Path reduction Add reducing agent (e.g., NaBH3CN) to stabilize bond aldehyde_reaction->reduction purify Purify conjugate (e.g., SEC, Dialysis) reduction->purify acid_coupling Couple to amine at pH 7.2 - 8.5 acid_activation->acid_coupling quench Quench unreacted NHS-esters acid_coupling->quench quench->purify analyze Analyze conjugate (e.g., SDS-PAGE, Mass Spec) purify->analyze

Caption: General experimental workflow for conjugation reactions.

troubleshooting_guide start Low Conjugation Yield? check_ph_aldehyde Is pH between 6.5-7.5? start->check_ph_aldehyde Aldehyde reaction check_activation_ph Is activation pH 4.5-6.0? start->check_activation_ph Acid reaction adjust_ph_aldehyde Action: Adjust buffer pH to 6.5-7.5 check_ph_aldehyde->adjust_ph_aldehyde No check_reduction Was a reducing agent used? check_ph_aldehyde->check_reduction Yes add_reducer Action: Add NaBH3CN to stabilize the Schiff base check_reduction->add_reducer No check_reagent_freshness Is the reagent fresh? check_reduction->check_reagent_freshness Yes adjust_activation_ph Action: Adjust activation buffer pH to 4.5-6.0 check_activation_ph->adjust_activation_ph No check_coupling_ph Is coupling pH 7.2-8.5? check_activation_ph->check_coupling_ph Yes adjust_coupling_ph Action: Adjust coupling buffer pH to 7.2-8.5 check_coupling_ph->adjust_coupling_ph No check_buffer_amines Does buffer contain amines (Tris)? check_coupling_ph->check_buffer_amines Yes change_buffer Action: Use a non-amine buffer (e.g., PBS, Borate) check_buffer_amines->change_buffer Yes check_buffer_amines->check_reagent_freshness No use_fresh_reagent Action: Use a new vial of the reagent check_reagent_freshness->use_fresh_reagent No

Caption: Troubleshooting decision tree for low conjugation yield.

Technical Support Center: Purification of Ald-Ph-amido-PEG24-acid Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ald-Ph-amido-PEG24-acid. This guide addresses common purification challenges to help ensure the successful use of this PROTAC linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound products?

A1: Common impurities can include unreacted starting materials, byproducts from the PEGylation reaction, and degradation products.[] Specific impurities to consider are:

  • Unreacted PEG starting materials: PEG chains that have not been functionalized with the aldehyde-phenyl-amido or carboxylic acid groups.

  • PEG-diol: The starting polyethylene glycol material which has hydroxyl groups at both ends.

  • Side-reaction products: Impurities arising from reactions involving the aldehyde or carboxylic acid functional groups.[2]

  • Aggregates: High molecular weight clusters of the PEG linker.[3]

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure the stability of this compound, it is recommended to store the product at -20°C in a desiccated environment.[4] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the linker. For stock solutions, use an inert gas like argon or nitrogen to minimize exposure to air.

Q3: Which analytical techniques are best suited for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating the target compound from non-PEGylated impurities and byproducts.[2][5] Size-exclusion chromatography (SEC) can be used to assess the presence of aggregates and unreacted PEG of different molecular weights.[][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is crucial for confirming the chemical structure and can be used for quantitative analysis to determine purity.[7][8][9]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to confirm the molecular weight of the product and identify impurities.[10][11]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield After Purification Product Loss During Chromatography: The linker may be irreversibly binding to the column matrix.- For SEC: Ensure the column is properly equilibrated and consider using a column with a different stationary phase. - For RP-HPLC: Optimize the gradient and mobile phase composition. A shallower gradient may improve recovery.[5]
Precipitation of the Product: The linker may have limited solubility in the chosen purification buffers.- Adjust the pH or ionic strength of the buffers. - Perform purification at a lower concentration.
Presence of Multiple Peaks in HPLC Chromatogram Incomplete Reaction: The synthesis of the linker may not have gone to completion, resulting in a mixture of starting materials and intermediates.- Review the synthetic protocol and consider optimizing reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents).
Degradation of the Product: The aldehyde functionality can be susceptible to oxidation or other side reactions.[2]- Handle the material under an inert atmosphere where possible. - Use freshly prepared, degassed solvents for purification.
Aggregation: The PEG linker may be forming aggregates.- Analyze the sample by SEC to confirm the presence of high molecular weight species.[6] - Try disaggregating the sample by gentle heating or sonication before injection, if the product is stable under these conditions.
Broad Peaks in HPLC Chromatogram Poor Chromatographic Resolution: The chosen HPLC method may not be optimal for this specific molecule.- For RP-HPLC: Experiment with different columns (e.g., C18, C8), mobile phases (e.g., acetonitrile, methanol), and additives (e.g., trifluoroacetic acid, formic acid).[5] - For SEC: Ensure the column is appropriate for the molecular weight range of your product and that the flow rate is optimal.[]
On-Column Degradation: The product may be degrading on the HPLC column.- Use a biocompatible HPLC system if available. - Reduce the run time or modify the mobile phase to be less harsh.
Inconsistent Purity Between Batches Variability in Starting Materials: The quality of the initial PEG raw material can vary.- Source high-purity, monodisperse PEG starting materials.
Inconsistent Reaction or Purification Conditions: Minor variations in the experimental protocol can lead to different impurity profiles.- Carefully control all reaction and purification parameters, including temperature, pH, and solvent quality.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

This protocol provides a general method for analyzing the purity of this compound. Optimization may be required based on the specific instrumentation and impurity profile.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Dissolve a small amount of the this compound product in Mobile Phase A to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm and 280 nm

    • Gradient:

      Time (min) % Mobile Phase B
      0 20
      25 80
      30 80
      31 20

      | 35 | 20 |

  • Data Analysis:

    • Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.

Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Analysis

This protocol is designed to separate molecules based on their size and is useful for detecting high molecular weight aggregates.

Materials:

  • This compound sample

  • Phosphate-buffered saline (PBS), pH 7.4

  • SEC column suitable for the molecular weight range of the PEG linker (e.g., with a fractionation range of 100 to 7,000 Da)

Procedure:

  • Mobile Phase Preparation:

    • Prepare PBS buffer and filter it through a 0.22 µm filter. Degas the buffer before use.

  • Sample Preparation:

    • Dissolve the this compound product in the mobile phase (PBS) to a concentration of 1-5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • SEC Conditions:

    • Column: Appropriate SEC column

    • Mobile Phase: PBS, pH 7.4

    • Flow Rate: 0.5 mL/min (or as recommended by the column manufacturer)

    • Injection Volume: 20-50 µL

    • Detection: Refractive Index (RI) or UV at 254 nm

  • Data Analysis:

    • Analyze the chromatogram for the presence of early-eluting peaks, which correspond to high molecular weight aggregates. The main product should elute as a single, symmetrical peak.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Principle Primary Use Advantages Disadvantages
Precipitation Differential solubilityRemoval of bulk impuritiesSimple, low cost, good for initial cleanup[3]Not suitable for removing small molecule impurities, may result in lower purity[3]
Size-Exclusion Chromatography (SEC) Separation by hydrodynamic volumeRemoval of aggregates and unreacted PEG of different sizes[]Mild conditions, good for separating based on size[6]Cannot separate molecules of similar size, limited loading capacity
Reversed-Phase HPLC (RP-HPLC) Separation by hydrophobicityHigh-resolution separation of the target molecule from non-polar and closely related impuritiesHigh resolving power, good for analytical and preparative scale[5]Can be denaturing for biomolecules, requires organic solvents
Ion-Exchange Chromatography (IEC) Separation by chargeSeparation of charged molecules from neutral or oppositely charged speciesCan separate based on charge differencesThe PEG chain can shield charges, reducing separation efficiency[12]

Table 2: Typical Analytical Parameters for this compound

Parameter Method Expected Result
Purity RP-HPLC≥ 95%
Identity 1H NMR, Mass SpectrometryConforms to the expected structure and molecular weight
Appearance VisualWhite to off-white solid
Solubility VisualSoluble in water, DMSO, DMF

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis raw_product Crude this compound precipitation Precipitation (Optional) raw_product->precipitation Initial Cleanup sec Size-Exclusion Chromatography (SEC) raw_product->sec Direct to SEC precipitation->sec Remove Aggregates rphplc Reversed-Phase HPLC (RP-HPLC) sec->rphplc High-Resolution Purification hplc_analysis HPLC (RP & SEC) rphplc->hplc_analysis nmr_analysis NMR Spectroscopy rphplc->nmr_analysis ms_analysis Mass Spectrometry rphplc->ms_analysis final_product Pure this compound hplc_analysis->final_product nmr_analysis->final_product ms_analysis->final_product

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting_Tree start Impure Product After Purification check_hplc Review HPLC Chromatogram start->check_hplc multiple_peaks Multiple Peaks Observed? check_hplc->multiple_peaks broad_peaks Broad Peaks Observed? multiple_peaks->broad_peaks No incomplete_reaction Incomplete Reaction or Degradation multiple_peaks->incomplete_reaction Yes aggregation Aggregation multiple_peaks->aggregation Early Eluting Peaks poor_resolution Poor Chromatographic Resolution broad_peaks->poor_resolution Yes on_column_degradation On-Column Degradation broad_peaks->on_column_degradation Tailing Peaks optimize_synthesis Optimize Synthesis/Handling incomplete_reaction->optimize_synthesis run_sec Perform SEC Analysis aggregation->run_sec optimize_hplc Optimize HPLC Method poor_resolution->optimize_hplc modify_conditions Modify Mobile Phase/Column on_column_degradation->modify_conditions

Caption: A troubleshooting decision tree for impure this compound products.

References

Validation & Comparative

The Strategic Role of PEG Linkers in PROTAC Design: A Comparative Guide to Ald-Ph-amido-PEG24-acid and Other Polyethylene Glycol Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the diverse array of linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their favorable physicochemical properties. This guide provides a comparative analysis of Ald-Ph-amido-PEG24-acid and other PEG linkers in the context of PROTAC development, supported by experimental data and detailed methodologies.

This compound: A Long-Chain, Functionalized PEG Linker

This compound is a PEG-based PROTAC linker characterized by a long polyethylene glycol chain (24 ethylene glycol units), an amide group, a phenyl ring, and a terminal carboxylic acid. The extended PEG chain imparts significant hydrophilicity, which can enhance the aqueous solubility of the resulting PROTAC molecule—a common challenge in PROTAC design.[1][2] The terminal carboxylic acid allows for straightforward conjugation to an amine-containing E3 ligase ligand or protein of interest (POI) ligand via amide bond formation.[3] The embedded phenyl and amide moieties can introduce a degree of rigidity and potential for specific interactions within the ternary complex.[4]

The Critical Impact of PEG Linker Properties on PROTAC Performance

The linker is not a passive spacer; its length, composition, and hydrophilicity profoundly influence a PROTAC's efficacy by affecting several key parameters:

  • Ternary Complex Formation and Stability: The linker must be of an optimal length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5]

  • Degradation Efficiency (DC50 and Dmax): The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[6]

  • Solubility and Permeability: The physicochemical properties of the linker significantly impact the overall solubility and cell permeability of the PROTAC, which are crucial for its bioavailability and therapeutic potential.[7][8] Hydrophilic linkers like PEGs are often employed to improve the solubility of often large and hydrophobic PROTAC molecules.[9]

  • Pharmacokinetics: The linker can influence the metabolic stability and in vivo pharmacokinetic profile of a PROTAC.[10]

The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI Degradation PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow POI_Ligand POI Ligand (with reactive handle) Step1 Step 1: Couple POI Ligand to Linker POI_Ligand->Step1 E3_Ligand E3 Ligase Ligand (with reactive handle) Step2 Step 2: Couple E3 Ligase Ligand E3_Ligand->Step2 Linker Bifunctional Linker (e.g., this compound) Linker->Step1 Intermediate POI-Linker Intermediate Step1->Intermediate Intermediate->Step2 PROTAC_Product Final PROTAC Molecule Step2->PROTAC_Product Purification Purification (e.g., HPLC) PROTAC_Product->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization

References

analytical techniques for characterizing Ald-Ph-amido-PEG24-acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with PROTACs and other complex molecules, accurate and robust analytical characterization is paramount. This guide provides a comparative overview of key analytical techniques for characterizing Ald-Ph-amido-PEG24-acid conjugates, offering experimental insights and data-driven comparisons to aid in method selection and implementation.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique hinges on the specific information required, such as purity, molecular weight, or structural integrity. Below is a summary of commonly employed methods for the characterization of PEGylated conjugates.

TechniqueInformation ProvidedResolutionThroughputKey AdvantagesKey Limitations
RP-HPLC Purity, presence of isomers, hydrophobicityHighHighExcellent for separating closely related species, widely available.May require method development for optimal separation of PEGylated compounds.
SEC-MALS Molecular weight, aggregation, size distributionModerateMediumProvides absolute molecular weight without the need for standards, excellent for detecting aggregates.[1][2]Lower resolution for separating species with similar hydrodynamic radii.
MALDI-TOF MS Molecular weight, molecular weight distributionHighHighFast, tolerant of some impurities, provides detailed information on PEG polydispersity.[3][4][5]Fragmentation can occur, and matrix selection is crucial for optimal results.[4]
ESI-LC/MS Molecular weight, identification of impuritiesHighMediumCan be directly coupled with liquid chromatography for online separation and analysis.Complex spectra can arise from multiple charge states of the PEGylated molecule.
¹H NMR Structural confirmation, degree of substitutionHighLowProvides detailed structural information and can be used to quantify the extent of conjugation.[6]Lower sensitivity compared to MS, requires pure samples for unambiguous interpretation.

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. The following sections provide starting points for method development.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for assessing the purity and heterogeneity of this compound conjugates.

Protocol:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point. For PEGylated proteins, a C4 column may also be suitable.[7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be from 20% to 65% Mobile Phase B over 25 minutes.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 45°C to improve peak shape for PEGylated molecules.[7]

  • Detection: UV at 220 nm and 280 nm. A Charged Aerosol Detector (CAD) can be used for more uniform response of PEGylated species.[8]

  • Sample Preparation: Dissolve the conjugate in the initial mobile phase composition. Inject 10-15 µg of the sample.[7]

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is the gold standard for determining the absolute molecular weight and aggregation state of conjugates in solution.

Protocol:

  • Column: A size-exclusion column appropriate for the molecular weight range of the conjugate (e.g., TSKgel G3000SWxl).[1]

  • Mobile Phase: A buffer that prevents non-specific interactions, such as 100 mM sodium phosphate, 300 mM arginine, pH 6.2 with 10% isopropanol.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Detectors: In-line UV, MALS, and Refractive Index (RI) detectors.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1-5 mg/mL. Filter the sample through a 0.1 µm filter before injection.

  • Data Analysis: Use specialized software (e.g., ASTRA) to process the data from all three detectors to calculate the molar mass and size distribution across the elution profile.[2]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight and polydispersity of PEGylated conjugates.

Protocol:

  • Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for peptides and PEGylated molecules.[3][4] trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) can also be effective.

  • Cationizing Agent: Sodium trifluoroacetate (NaTFA) is often added to promote the formation of sodiated adducts, which are readily detected.[4]

  • Sample Preparation:

    • Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50% acetonitrile with 0.1% TFA).

    • Dissolve the conjugate in a similar solvent at a concentration of approximately 1 mg/mL.[3]

    • Mix the sample, matrix, and cationizing agent solutions. A common ratio is 1:5:1 (sample:matrix:cationizing agent).[4]

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire spectra in positive ion reflector mode. The laser power should be adjusted to just above the ionization threshold to minimize fragmentation.[3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed structural information, confirming the identity of the conjugate and allowing for the determination of the degree of PEGylation.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the conjugate.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Key signals to observe include the characteristic repeating ethylene oxide protons of the PEG chain (around 3.6 ppm), as well as signals from the phenyl group and the terminal acid of the linker.[9]

  • Data Analysis: Integrate the characteristic peaks of the PEG chain and compare them to the integration of a peak corresponding to a unique proton on the conjugated molecule to determine the degree of substitution. Be aware of potential peak overlap and the presence of ¹³C satellites which can affect integration accuracy.[6]

Visualization of Analytical Workflows and Relationships

To better understand the application and interplay of these techniques, the following diagrams illustrate a typical characterization workflow and the logical relationships between the methods.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_decision Decision synthesis Conjugate Synthesis purification Initial Purification (e.g., Flash Chromatography) synthesis->purification rphplc RP-HPLC (Purity Assessment) purification->rphplc Purity Check sec SEC-MALS (MW & Aggregation) purification->sec Size Analysis ms Mass Spectrometry (MW & Identity) purification->ms Identity Check nmr NMR Spectroscopy (Structural Confirmation) purification->nmr Structure Check analysis Data Analysis & Comparison rphplc->analysis sec->analysis ms->analysis nmr->analysis pass Meets Specifications analysis->pass Pass fail Further Purification/ Resynthesis analysis->fail Fail fail->purification Re-purify

Figure 1. A typical experimental workflow for the characterization of this compound conjugates.

logical_relationships cluster_primary Primary Characterization cluster_secondary Detailed Structural Analysis rphplc RP-HPLC ms Mass Spectrometry (MALDI/ESI) rphplc->ms Provides info on what to analyze by MS sec SEC-MALS rphplc->sec Suggests presence of aggregates/fragments ms->rphplc Confirms identity of HPLC peaks nmr NMR Spectroscopy ms->nmr Provides MW for structural assignment sec->rphplc Confirms size-based separation nmr->ms Confirms structure of observed masses

Figure 2. Logical relationships between different analytical techniques for conjugate characterization.

References

Revolutionizing Protein Modulation: A Comparative Guide to PROTAC Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the ability to selectively modulate protein levels is paramount. Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented capability to hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. At the heart of every PROTAC lies the linker, a critical component that dictates the efficacy, selectivity, and overall performance of these bifunctional molecules. This guide provides an in-depth comparison of protein conjugation using the advanced Ald-Ph-amido-PEG24-acid linker and other common alternatives, supported by experimental data to empower researchers in the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is far more than a simple spacer. Its length, composition, and flexibility are critical determinants in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This ternary complex is the essential intermediate that precedes the ubiquitination and subsequent degradation of the target protein. An optimized linker ensures the correct spatial orientation of the target protein and the E3 ligase, facilitating efficient ubiquitin transfer.

This compound is a polyethylene glycol (PEG)-based linker that offers several advantages in PROTAC design. The extended PEG24 chain provides a significant degree of flexibility and hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC. The terminal aldehyde and acid functionalities allow for versatile and efficient conjugation to both the target-binding ligand and the E3 ligase-recruiting moiety.

Comparative Analysis of PROTAC Linkers: A Data-Driven Approach

The choice of linker can dramatically impact the biological activity of a PROTAC, specifically its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achievable).

To illustrate the profound effect of the linker, we present a comparative analysis of PROTACs designed to target the Estrogen Receptor α (ERα), a key therapeutic target in breast cancer. The following data, adapted from a systematic study by Cyrus et al., showcases how varying the linker length and composition influences the degradation efficiency of ERα-targeting PROTACs.

PROTAC Linker Composition and LengthDC50 (nM) for ERα DegradationDmax (% Degradation)
PEG-based Linkers
12-atom chain (PEG-like)~100>90%
16-atom chain (PEG-like)<10 >95%
19-atom chain (PEG-like)~50>90%
Alkyl-based Linkers
12-carbon chain>1000<50%
16-carbon chain~500~60%

This data is representative and compiled from published studies for illustrative purposes. Actual values can vary based on specific experimental conditions, cell lines, and the nature of the target and E3 ligase ligands.

As the data clearly indicates, the 16-atom PEG-like linker demonstrated significantly enhanced potency in degrading ERα compared to both shorter and longer PEG-like linkers, as well as alkyl-based linkers of similar lengths. This highlights the critical importance of optimizing the linker to achieve the desired biological activity. While a specific head-to-head comparison with this compound is not publicly available, its 24-unit PEG chain places it in the category of longer, flexible linkers, which, as the data suggests, can be highly effective when appropriately matched with the target and E3 ligase.

Experimental Protocols for Evaluating PROTAC Efficacy

To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments used to assess the biological activity of PROTACs.

Western Blotting for Protein Degradation

This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., MCF-7 for ERα) in appropriate culture dishes and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein (e.g., anti-ERα antibody). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

  • Quantification: Densitometry analysis of the protein bands is performed to quantify the relative protein levels and determine the DC50 and Dmax values.

Ternary Complex Formation Assays

These assays assess the ability of the PROTAC to bring together the target protein and the E3 ligase.

Isothermal Titration Calorimetry (ITC):

Protocol:

  • Protein and PROTAC Preparation: Purify the target protein and the E3 ligase. Prepare solutions of the proteins and the PROTAC in a matched buffer.

  • ITC Experiment: In the ITC instrument, place one protein (e.g., the target protein) in the sample cell. Titrate the PROTAC into the cell and measure the heat changes upon binding.

  • Ternary Complex Measurement: To confirm ternary complex formation, pre-saturate the PROTAC with the E3 ligase and then titrate this complex into the sample cell containing the target protein. The resulting thermogram will indicate the binding affinity and stoichiometry of the ternary complex.

Visualizing the Mechanism of Action

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start Synthesize PROTACs with different linkers (e.g., this compound vs. alternatives) cell_treatment Treat cells with varying PROTAC concentrations start->cell_treatment ternary_complex_assay Ternary Complex Formation Assay (e.g., ITC) start->ternary_complex_assay lysis Cell Lysis and Protein Quantification cell_treatment->lysis western_blot Western Blotting for Target Protein Levels lysis->western_blot quantification Densitometry and Data Analysis western_blot->quantification dc50_dmax Determine DC50 and Dmax quantification->dc50_dmax conclusion Select Optimal Linker for Further Development dc50_dmax->conclusion binding_affinity Determine Binding Affinities (Kd) ternary_complex_assay->binding_affinity binding_affinity->conclusion

Caption: Experimental workflow for comparing PROTAC efficacy.

Conclusion: The Path to Rational PROTAC Design

The judicious selection of a linker is a cornerstone of successful PROTAC development. While this compound offers a versatile and promising scaffold, the optimal linker is ultimately target- and system-dependent. The experimental data overwhelmingly supports the necessity of systematic linker optimization to achieve maximal protein degradation. By employing the robust experimental protocols outlined in this guide, researchers can effectively compare the performance of various linkers, paving the way for the creation of highly potent and selective protein-degrading therapeutics. This data-driven approach will undoubtedly accelerate the translation of PROTAC technology from the laboratory to the clinic, offering new hope for patients with a wide range of diseases.

The Strategic Role of Ald-Ph-amido-PEG24-acid in Advanced Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a linker molecule is a critical determinant of efficacy, stability, and overall performance. This guide provides a comprehensive comparison of Ald-Ph-amido-PEG24-acid, a heterobifunctional linker, with other common alternatives, supported by data from relevant studies on similar linker technologies. Our analysis is tailored for researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies.

Unpacking the Components: The Functional Advantage of this compound

This compound is a non-cleavable linker distinguished by its specific functional groups that offer a unique set of advantages in bioconjugation.[1]

  • Aldehyde Group (-CHO): The phenyl-aldehyde moiety provides a reactive handle for forming a stable bond with molecules containing hydrazide or aminooxy groups.[2] This type of reaction is known for its high efficiency and stability.

  • Amido-PEG24 Chain: The core of the linker consists of a 24-unit polyethylene glycol (PEG) chain. PEGylation is a widely adopted strategy in drug development to enhance the solubility and hydrophilicity of often hydrophobic cytotoxic payloads.[3][4] This can mitigate aggregation, especially with high drug-to-antibody ratios (DARs).[3] The extended PEG24 chain can also improve the pharmacokinetic profile of the conjugate by increasing its hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life.[3][5]

  • Acid Group (-COOH): The terminal carboxylic acid allows for straightforward conjugation to primary amines on antibodies or other proteins through the formation of a stable amide bond, typically facilitated by activating agents like EDC or HATU.[2]

Performance Comparison: this compound vs. Alternative Linkers

The selection of a linker is a crucial step in the design of ADCs and other bioconjugates. The following table compares the anticipated performance of this compound with other commonly used linker types. The data is synthesized from studies on linkers with similar PEG lengths and functionalities.

Linker TypeKey CharacteristicsImpact on ADC/Bioconjugate PerformanceRepresentative Experimental Data/Observations
This compound Non-cleavable, long PEG chain, aldehyde and acid termini.High Stability: Non-cleavable nature prevents premature drug release.[6]Improved Pharmacokinetics: The PEG24 chain is expected to extend circulation half-life.[3][5]Enhanced Solubility: The hydrophilic PEG chain helps to counteract payload hydrophobicity and reduce aggregation.[4][7]Studies on long-chain PEG linkers (e.g., PEG24) have shown they can effectively reduce the overall hydrophobicity of ADCs, improve pharmacokinetics, and enhance antitumor activity.[5] A linear 24-unit PEG oligomer has been used as a comparator in studies evaluating novel linker designs.[4][7]
Maleimide-PEG-NHS Thiol-reactive (maleimide) and amine-reactive (NHS ester).Site-Specific Conjugation (engineered cysteines): Allows for precise control over DAR.[8]Potential Instability: The thioether bond formed can be susceptible to retro-Michael addition, leading to drug deconjugation.While widely used, the stability of maleimide-based conjugates can be a concern, leading to the exploration of alternative conjugation strategies.
Click Chemistry Linkers (e.g., Azide-PEG-Acid) Bioorthogonal reactivity (azide-alkyne cycloaddition).High Specificity and Efficiency: Click chemistry reactions are highly selective and efficient, enabling precise bioconjugation.[9]Versatility: A wide range of azide and alkyne-modified molecules can be used.The azide group can react with alkyne, BCN, or DBCO via Click Chemistry, offering a versatile conjugation method.[9]
Cleavable Linkers (e.g., Val-Cit-PABC) Designed to be cleaved by specific enzymes (e.g., cathepsins) in the tumor microenvironment.Controlled Payload Release: Enables targeted release of the cytotoxic drug inside cancer cells.[5]Potential for Off-Target Toxicity: Premature cleavage in circulation can lead to systemic toxicity.Val-Cit-PABC linkers have demonstrated potency in various ADC constructs, but their stability and potential for off-target effects are key considerations during development.[5]
Short-Chain PEG Linkers (e.g., PEG4, PEG8) Shorter PEG chain compared to PEG24.Less Impact on Hydrophilicity and PK: Provides some improvement in solubility but to a lesser extent than longer PEG chains.Potentially Higher in vitro Potency: Shorter linkers may lead to less steric hindrance and higher potency in cell-based assays compared to very long PEG chains.[3]Studies have shown that a PEG8 side chain can be the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not always providing a significant further advantage in this specific parameter.[3]

Experimental Protocols

While specific case studies for this compound are not publicly available, the following are detailed methodologies for key experiments typically performed to evaluate ADCs constructed with similar PEG linkers.

Protocol 1: ADC Conjugation using this compound
  • Antibody Preparation:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • If necessary, perform buffer exchange using a desalting column.

  • Activation of this compound:

    • Dissolve this compound and a carboxyl-activating agent (e.g., EDC and sulfo-NHS) in an anhydrous organic solvent (e.g., DMSO).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to Antibody:

    • Add the activated linker solution to the antibody solution at a specific molar ratio to target a desired Drug-to-Antibody Ratio (DAR).

    • Incubate the reaction mixture for 2-4 hours at room temperature or 4°C with gentle mixing.

  • Payload Attachment:

    • Prepare the payload molecule with a hydrazide or aminooxy functional group.

    • Add the payload solution to the antibody-linker conjugate.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification and Characterization:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker and payload.

    • Characterize the ADC for DAR using UV-Vis spectroscopy and/or mass spectrometry.

    • Assess aggregation using SEC.

Protocol 2: In Vitro Cytotoxicity Assay
  • Cell Culture:

    • Culture target cancer cells in appropriate media until they reach logarithmic growth phase.

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and a control antibody in cell culture media.

    • Remove the old media from the cells and add the ADC or control solutions.

    • Incubate the cells for a defined period (e.g., 72-96 hours).

  • Viability Assessment:

    • Measure cell viability using a standard assay such as MTT, XTT, or a luminescence-based assay (e.g., CellTiter-Glo®).

    • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 3: Pharmacokinetic (PK) Study in Mice
  • Animal Model:

    • Use an appropriate mouse strain (e.g., BALB/c or nude mice).

    • Acclimate the animals for at least one week before the study.

  • ADC Administration:

    • Administer a single intravenous (IV) dose of the ADC to a group of mice.

  • Blood Sampling:

    • Collect blood samples at various time points post-injection (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours).

    • Process the blood to obtain plasma.

  • ADC Quantification:

    • Quantify the concentration of the total antibody or conjugated antibody in the plasma samples using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Use pharmacokinetic modeling software to calculate key PK parameters such as clearance, volume of distribution, and half-life.

Visualizing the Strategy: Workflows and Pathways

To further elucidate the role and application of this compound, the following diagrams, generated using the DOT language, illustrate key processes.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody Targeting Specificity Linker This compound Stability & PK Modulation Antibody:f1->Linker:f0 Amide Bond Payload Cytotoxic Drug Cell Killing Linker:f1->Payload:f0 Hydrazone/Oxime Bond

Caption: Structure of an ADC utilizing this compound.

Conjugation_Workflow start Start antibody_prep Antibody Preparation start->antibody_prep linker_activation Linker Activation (EDC/NHS) start->linker_activation conjugation Conjugation to Antibody antibody_prep->conjugation linker_activation->conjugation payload_attachment Payload Attachment conjugation->payload_attachment payload_prep Payload Preparation (Hydrazide/Aminooxy) payload_prep->payload_attachment purification Purification (SEC) payload_attachment->purification characterization Characterization (DAR, Aggregation) purification->characterization end End characterization->end

Caption: General workflow for ADC conjugation.

Caption: Comparison of key linker properties.

References

The Linker's Length: A Critical Determinant in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the influence of linker length on the performance of Proteolysis Targeting Chimeras (PROTACs), providing researchers, scientists, and drug development professionals with supporting experimental data and detailed protocols for evaluation.

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] While much attention is given to the warhead and E3 ligase ligand, the linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its ability to induce the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][3] The length of this linker is a paramount design consideration, as it dictates the proximity and orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[3][]

An optimal linker length is crucial for successful protein degradation.[1][2] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[5][6] Conversely, an excessively long linker can result in an unstable and overly flexible complex, leading to inefficient ubiquitination.[5][7] Therefore, systematic evaluation of various linker lengths is a cornerstone of rational PROTAC design.[6]

Comparative Efficacy of PROTACs with Varying Linker Lengths

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing to identify the most potent degrader.[5] The following tables summarize quantitative data from studies that systematically investigated the impact of linker length on the degradation of different target proteins.

Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs

A study by Cyrus et al. systematically explored the effect of linker length on the degradation of ERα, a key target in breast cancer.[1][7] The PROTACs utilized a ligand for ERα connected to a von Hippel-Lindau (VHL) E3 ligase ligand with linkers of varying atom chain lengths.[1][8]

Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%140
12~75%Not Reported
16>95%26
19~60%>200
21~25%>200

Data sourced from multiple studies referencing the work of Cyrus et al.[1][7][8]

Table 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs

PROTACs developed by Arvinas to target TBK1 demonstrated a clear dependence on a minimum linker length for degradation activity.[8]

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%

This data illustrates that for TBK1, a linker length below 12 atoms was inactive, while a 21-atom linker showed the highest potency.[1][8]

Table 3: Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs

Studies on CDK9-targeting PROTACs have also highlighted the critical nature of linker length for achieving optimal degradation.

Linker Type & LengthDC50 (nM)Dmax (%)
PEG3>1000<20%
PEG4150~80%
PEG525>95%
PEG6100~85%

This data demonstrates a clear "sweet spot" for linker length, with the PEG5 linker providing the most potent degradation of CDK9.[1]

Key Experimental Protocols

Detailed and robust methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.[1]

Protocol 1: Target Protein Degradation Assay by Western Blot

This is the most common method to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., MCF7 breast cancer cells for ERα) in multi-well plates and allow them to adhere overnight.[1] Treat the cells with a range of concentrations of the PROTACs with different linker lengths or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).[1][9]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[1] Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][9]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.[9] Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein (e.g., anti-ERα) overnight at 4°C.[9] Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[9]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[9] Visualize the protein bands using an ECL detection reagent and an imaging system.[9]

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).[9] Normalize the target protein band intensity to the loading control.[9] Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the Dmax and plot the percentage of degradation against PROTAC concentration to calculate the DC50 value.[6][9]

Protocol 2: Ternary Complex Formation Assay using AlphaLISA

This biophysical assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.

  • Reagent Preparation: Reconstitute and dilute a recombinant tagged version of the target protein (e.g., GST-tagged POI) and the E3 ligase complex (e.g., Flag-tagged VHL complex) in AlphaLISA buffer.[9] Prepare serial dilutions of the PROTACs with varying linker lengths.[9]

  • Assay Procedure: In a 384-well plate, add the target protein, E3 ligase complex, and PROTAC at their final desired concentrations.[9] Incubate for a set time (e.g., 1 hour) at room temperature to allow for ternary complex formation.[9]

  • Detection: Add AlphaLISA acceptor beads that bind one of the tagged proteins (e.g., anti-GST) and donor beads that bind the other (e.g., anti-Flag).[9] Incubate in the dark to allow bead association.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader. A signal is generated when the donor and acceptor beads are brought into close proximity by the formation of the ternary complex.

  • Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration to assess the efficiency of ternary complex formation for each linker length.

Visualizing the Impact of Linker Length

Diagrams can help illustrate the complex relationships in PROTAC design and evaluation.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC->Ternary E3 E3 Ligase E3->PROTAC Recruits E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Linker_Length_Logic cluster_outcome cluster_result TooShort Linker Too Short StericHindrance Steric Hindrance TooShort->StericHindrance Optimal Optimal Linker Length StableComplex Stable & Productive Ternary Complex Optimal->StableComplex TooLong Linker Too Long UnstableComplex Unstable/Inefficient Ternary Complex TooLong->UnstableComplex NoDegradation No/Poor Degradation StericHindrance->NoDegradation EfficientDegradation Efficient Degradation StableComplex->EfficientDegradation ReducedDegradation Reduced Degradation UnstableComplex->ReducedDegradation

Caption: Relationship between PROTAC linker length and ternary complex formation.

Experimental_Workflow start Design & Synthesize PROTACs with Varying Linker Lengths biophysical Biophysical Assays (e.g., AlphaLISA, SPR) Assess Ternary Complex Formation start->biophysical cellular Cellular Degradation Assays (e.g., Western Blot, HiBiT) Assess Protein Degradation start->cellular optimize Identify Optimal Linker Length biophysical->optimize data Determine DC50 & Dmax cellular->data data->optimize

Caption: Experimental workflow for optimizing PROTAC linker length.

Conclusion

The length of the linker is a critical parameter in the design of effective PROTACs.[1] As the presented data for ERα, TBK1, and CDK9-targeting PROTACs demonstrates, linker length optimization is essential for achieving potent and selective protein degradation.[1] A systematic approach, exploring a range of linker lengths and employing rigorous experimental validation through assays like Western blotting and AlphaLISA, is paramount for identifying the optimal configuration for a specific target and E3 ligase combination.[6] By carefully considering the principles of linker design, researchers and drug developers can unlock the full therapeutic potential of this promising modality.

References

Navigating the In Vivo Landscape: A Comparative Stability Analysis of Ald-Ph-amido-PEG24-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo stability of bioconjugates is a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive comparison of the in vivo stability of Ald-Ph-amido-PEG24-acid conjugates against common alternative linker chemistries, supported by experimental data and detailed methodologies.

The choice of linker technology is paramount in the design of bioconjugates, directly influencing their pharmacokinetic profile, biodistribution, and potential for off-target toxicity. The this compound linker, which forms a stable amide bond, is often selected for its presumed high stability in biological environments. This guide will delve into the quantitative stability of this linkage and compare it with other widely used conjugation strategies, including those based on maleimide, oxime, and hydrazone chemistries.

Comparative In Vivo Stability of Bioconjugate Linkers

The stability of a bioconjugate in vivo is often assessed by its plasma half-life and the percentage of the intact conjugate remaining in circulation over time. The amide bond within the this compound linker is renowned for its exceptional stability under physiological conditions.

Linker TypeChemistryIn Vivo Stability ProfileKey Considerations
This compound Amide bondHigh: Amide bonds are generally resistant to enzymatic and chemical cleavage in vivo, leading to a long circulation half-life. The PEG24 moiety further enhances stability and solubility.Non-cleavable nature means the entire conjugate must be internalized and degraded for payload release.
Maleimide Thioether bondModerate to High: The initial thioether bond is stable. However, the succinimide ring can undergo a retro-Michael reaction, leading to potential payload exchange with other thiols like albumin, or hydrolysis, which stabilizes the linkage.[1]Stability can be engineered by modifying the maleimide structure. Susceptible to thiol exchange in the circulation.
Oxime Oxime bondHigh: Oxime linkages are known for their high stability across a range of physiological pH values, making them a reliable choice for in vivo applications.Formation kinetics can be slower compared to other chemistries.
Hydrazone Hydrazone bondpH-Sensitive (Cleavable): Generally less stable than amide or oxime bonds, with stability being pH-dependent. Cleavage is accelerated in the acidic environment of endosomes and lysosomes.[2]Useful for applications requiring payload release in acidic intracellular compartments.

Quantitative Data from In Vivo and In Vitro Studies:

While direct, head-to-head in vivo stability data for this compound conjugates is not extensively published in a comparative format, the principles of peptide bond stability are well-established. Studies on PEGylated proteins with amide linkages have demonstrated a significant extension of their plasma half-life. For instance, PEGylation of recombinant human TIMP-1 extended its elimination half-life in mice from 1.1 hours to 28 hours.[3][4]

In a study comparing different linker-payloads, an m-amide linker demonstrated significantly improved stability in mouse serum compared to other linkers, with only 7% hydrolysis over 24 hours for an optimized construct.[5] In contrast, some maleimide-based conjugates have shown a deconjugation of over 30% after seven days of incubation in the presence of glutathione, a competing thiol.

Experimental Protocols for Assessing In Vivo Stability

A multi-faceted approach is crucial for the rigorous assessment of the in vivo stability of bioconjugates. Key experimental protocols are outlined below.

In Vivo Pharmacokinetic Study in a Mouse Model

This protocol outlines a typical pharmacokinetic study to determine the in vivo stability and clearance rate of a bioconjugate.

Objective: To determine the pharmacokinetic profile of an this compound conjugate and its alternatives in mice.

Materials:

  • Test bioconjugates (e.g., antibody conjugated with this compound-payload)

  • Control bioconjugates (e.g., maleimide-linked conjugate)

  • 6-8 week old female BALB/c mice (or other appropriate strain)

  • Sterile PBS or formulation buffer

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of the test and control bioconjugates to separate groups of mice (n=3-5 per group) via the tail vein. A typical dose might be 1-10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 20-30 µL) from the retro-orbital sinus or tail vein at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 96 hr, and 168 hr post-injection).

  • Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation at 4°C.

  • Sample Analysis: Quantify the concentration of the intact bioconjugate in the plasma samples using a validated LC-MS/MS method. This typically involves immunocapture of the antibody-drug conjugate (ADC) followed by analysis.[6]

  • Data Analysis: Plot the plasma concentration of the intact bioconjugate versus time. Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) using appropriate software (e.g., Phoenix WinNonlin).

G cluster_0 In Vivo Pharmacokinetic Workflow Dosing IV Dosing of Conjugate to Mice Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep LCMS_Analysis LC-MS/MS Analysis of Intact Conjugate Plasma_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis

Experimental workflow for in vivo pharmacokinetic studies.
In Vitro Plasma Stability Assay

This assay provides a preliminary assessment of conjugate stability in a biologically relevant matrix.

Objective: To evaluate the stability of the bioconjugate in plasma from different species (e.g., mouse, rat, human).

Materials:

  • Test and control bioconjugates

  • Pooled plasma from the desired species (e.g., human, mouse)

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the bioconjugate in plasma at a final concentration of 1 µM at 37°C.[7]

  • Time Points: Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours).

  • Reaction Termination: Stop the reaction by adding a cold quenching solution.

  • Protein Precipitation: Precipitate plasma proteins by centrifugation.

  • Analysis: Analyze the supernatant for the concentration of the intact bioconjugate using LC-MS/MS.

  • Data Analysis: Plot the percentage of the remaining intact conjugate against time to determine the in vitro half-life.

G cluster_1 In Vitro Plasma Stability Assay Workflow Incubation Incubate Conjugate in Plasma at 37°C Sampling Aliquots Taken at Time Points Incubation->Sampling Quenching Terminate Reaction Sampling->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation Analysis LC-MS/MS Analysis of Supernatant Centrifugation->Analysis HalfLife Calculate In Vitro Half-life Analysis->HalfLife

Workflow for the in vitro plasma stability assay.
LC-MS/MS Method for Intact Bioconjugate Quantification

Objective: To develop a sensitive and specific method for quantifying the intact bioconjugate in plasma samples.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.

Sample Preparation:

  • Immunocapture: Use magnetic beads coated with an anti-human IgG antibody (or an antibody against the specific bioconjugate) to capture the conjugate from the plasma matrix.[6]

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the captured bioconjugate from the beads using an appropriate elution buffer (e.g., low pH glycine).

  • Neutralization: Neutralize the eluate with a suitable buffer.

LC-MS/MS Analysis:

  • Chromatography: Separate the intact bioconjugate from other components using a reverse-phase column with a suitable gradient of acetonitrile in water with 0.1% formic acid.

  • Mass Spectrometry: Acquire data in positive ion mode. Determine the mass of the intact bioconjugate.

  • Quantification: Integrate the peak area of the most abundant charge states of the intact bioconjugate. Use a standard curve prepared with known concentrations of the bioconjugate in plasma to quantify the amount in the unknown samples.

G cluster_2 Logical Flow for Stability Assessment Start Bioconjugate Synthesis (this compound vs. Alternatives) InVitro In Vitro Plasma Stability Assay Start->InVitro InVivo In Vivo Pharmacokinetic Study Start->InVivo LCMS LC-MS/MS Quantification of Intact Conjugate InVitro->LCMS InVivo->LCMS Data Comparative Data Analysis (Half-life, % Intact) LCMS->Data Conclusion Assessment of In Vivo Stability Data->Conclusion

Logical relationship for assessing bioconjugate stability.

Conclusion

The this compound linker offers a highly stable conjugation chemistry, which is advantageous for applications requiring a long in vivo circulation time and minimal premature payload release. The inherent stability of the amide bond, coupled with the benefits of PEGylation, makes it a robust choice for the development of bioconjugates. However, for applications where controlled release of the payload is desired at the target site, cleavable linkers such as pH-sensitive hydrazones may be more appropriate.

The selection of the optimal linker technology ultimately depends on the specific therapeutic application, the nature of the payload, and the desired pharmacokinetic profile. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of the in vivo stability of different bioconjugate platforms, enabling researchers to make informed decisions in the drug development process.

References

A Comparative Guide to Ald-Ph-amido-PEG24-acid in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ald-Ph-amido-PEG24-acid, a bifunctional linker increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). We will delve into its applications, compare its performance with alternative linkers based on available data, and provide detailed experimental protocols for its use.

Introduction to this compound

This compound is a heterobifunctional linker featuring a phenyl-aldehyde group on one end and a carboxylic acid on the other, connected by a 24-unit polyethylene glycol (PEG) chain. This structure provides a versatile tool for covalently linking two different molecules. The aldehyde group can react with hydrazides or aminooxy groups to form hydrazones or oximes, respectively, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[1][2] The long, hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1]

Its primary application lies in the synthesis of PROTACs, which are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[3][4] In a PROTAC molecule, one end binds to the target protein, and the other end recruits an E3 ubiquitin ligase. The linker, in this case, this compound, plays a crucial role in bridging these two entities and orienting them optimally for ubiquitination and subsequent proteasomal degradation of the target protein.

Performance Comparison

The efficacy of a PROTAC is highly dependent on the nature of the linker. Factors such as linker length, composition, and flexibility can significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.

While direct head-to-head comparative studies for this compound are not extensively published, we can infer its performance characteristics based on research on PEG linkers of varying lengths in PROTACs.

Table 1: Comparison of Linker Types in PROTACs

Linker TypeAdvantagesDisadvantagesRepresentative Applications
This compound High hydrophilicity, improves solubility and pharmacokinetics.[1] Long chain provides flexibility for optimal ternary complex formation. Bifunctional handles allow for versatile conjugation strategies.[1][2]Potential for metabolic instability of the PEG chain.[5] The specific optimal length can be target-dependent.PROTACs, Antibody-Drug Conjugates (ADCs), peptide modifications.
Shorter PEG Linkers (e.g., PEG4, PEG8) May be optimal for specific target-E3 ligase pairs where a shorter distance is required.Can lead to steric hindrance and prevent efficient ternary complex formation if too short. May have lower solubility compared to longer PEGs.PROTACs targeting various proteins where linker length has been optimized.
Alkyl Chains Metabolically more stable than PEG linkers.[3]Lower hydrophilicity can lead to poor solubility and aggregation. Less flexibility compared to PEG chains.PROTACs where metabolic stability is a primary concern.
Rigid Linkers (e.g., containing piperazine or triazole) Provide conformational constraint which can improve binding affinity and selectivity. Enhanced metabolic stability.[6]Reduced flexibility may hinder the formation of a productive ternary complex. Synthesis can be more complex.PROTACs requiring high selectivity and improved pharmacokinetic profiles.

Quantitative Data on Linker Length in PROTACs

The optimal linker length is critical and often determined empirically for each target protein and E3 ligase combination. Research has shown that both excessively short and long linkers can be detrimental to PROTAC activity.

Table 2: Effect of Linker Length on PROTAC Performance for Different Targets

Target ProteinLinker TypeLinker Length (atoms)Observed Effect on Degradation
BRD4PEG0, 4-5 PEG unitsPotent degradation (< 0.5 µM)
BRD4PEG1-2 PEG unitsReduced potency (> 5 µM)[3]
Estrogen Receptor α (ERα)PEG16Significantly more potent than a 12-atom linker
TANK-binding kinase 1 (TBK1)Alkyl/Ether< 12No apparent activity
TANK-binding kinase 1 (TBK1)Alkyl/Ether12-29Submicromolar degradation potency

This table is a summary of findings from various studies and does not represent a direct comparison in a single system.

Experimental Protocols

The following are generalized protocols for the use of this compound in the synthesis of a PROTAC and subsequent evaluation of its activity.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes the conjugation of a target protein ligand containing a primary amine and an E3 ligase ligand containing a hydrazide group.

Materials:

  • This compound

  • Target protein ligand with a primary amine (Ligand-NH2)

  • E3 ligase ligand with a hydrazide (E3-hydrazide)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Acetic Acid

  • HPLC for purification

  • Mass Spectrometer for characterization

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1 eq), DCC (1.1 eq), and NHS (1.1 eq) in anhydrous DMF.

    • Stir the reaction at room temperature for 4 hours to form the NHS ester.

  • Conjugation to the Target Protein Ligand:

    • Add Ligand-NH2 (1 eq) to the reaction mixture.

    • Stir at room temperature for 16 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification of the Intermediate:

    • Purify the resulting Ligand-PEG24-Ph-Aldehyde intermediate by reverse-phase HPLC.

    • Lyophilize the pure fractions.

  • Hydrazone Formation:

    • Dissolve the purified intermediate (1 eq) and E3-hydrazide (1.2 eq) in anhydrous DMF.

    • Add a catalytic amount of acetic acid.

    • Stir at room temperature for 24 hours.

  • Final Purification:

    • Purify the final PROTAC conjugate by reverse-phase HPLC.

    • Characterize the final product by mass spectrometry and NMR.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot

Materials:

  • Cancer cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC synthesized in Protocol 1

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).

    • Include a positive control with a known degrader if available, and a negative control with a proteasome inhibitor to confirm the degradation is proteasome-dependent.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell Target Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex binds to PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds to Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides PROTAC_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Chemical Synthesis (using this compound) Purification HPLC Purification Synthesis->Purification Characterization Mass Spec & NMR Purification->Characterization Treatment PROTAC Treatment Characterization->Treatment Cell_Culture Cell Seeding Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Western_Blot Western Blot Quantification->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Ald-Ph-amido-PEG24-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety Precautions

Before beginning any disposal procedures, it is essential to wear appropriate personal protective equipment (PPE). Standard laboratory safety protocols should be strictly followed:

  • Safety Goggles: To protect the eyes from potential splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.

  • Laboratory Coat: To protect clothing and skin.

All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.

Step-by-Step Disposal Protocol

The disposal route for Ald-Ph-amido-PEG24-acid is contingent on its classification as either non-hazardous or hazardous waste. In the absence of an SDS, it is best practice to treat the substance as hazardous.

1. Waste Identification and Segregation:

  • Hazard Assessment: Without a specific SDS, treat this compound as a hazardous chemical. The aldehyde functional group, in particular, can warrant special handling.

  • Waste Container: Collect all waste containing this compound (both solid and solutions) in a dedicated, clearly labeled, and chemically compatible hazardous waste container. Ensure the container is sealed to prevent leaks or spills.

  • Segregation: Store the waste container in a designated satellite accumulation area within the laboratory. It is crucial to segregate it from incompatible chemicals to prevent dangerous reactions. For instance, keep acidic waste separate from basic waste.[1]

2. Chemical Treatment and Neutralization (where applicable and permitted):

  • Aldehyde Deactivation: Aldehydes can often be neutralized to less toxic substances.[2][3] Commercially available aldehyde neutralization products can convert aldehydes into non-hazardous waste.[2][3] This typically involves mixing the aldehyde-containing waste with the neutralizing agent in a specific ratio.[2][3] Always follow the manufacturer's instructions for such products. Some methods for neutralizing aldehydes in wastewater involve treatment with sodium pyrosulfite.[4]

  • Acid Neutralization: The carboxylic acid group can be neutralized. For small volumes of acidic waste, a dilute solution of a base like sodium bicarbonate can be slowly added while stirring in a fume hood.[5] The pH should be adjusted to a neutral range (typically between 5.5 and 9.5).[5] This process can generate heat and vapors, so it must be done cautiously.[5]

  • PEG Backbone: Polyethylene glycol is generally considered biodegradable and not hazardous.[6]

3. Disposal of Treated and Untreated Waste:

  • Treated, Non-Hazardous Waste: If the waste has been effectively neutralized and is confirmed to be non-hazardous according to your institution's EHS guidelines and local regulations, it may be permissible for drain disposal with copious amounts of water.[2][3][5] However, always obtain approval from your local sewer authority before discharging any treated chemical waste.[7]

  • Hazardous Waste: If the waste is not treated or is still considered hazardous, it must be disposed of through your institution's hazardous waste management program.[1][8] This involves ensuring the waste container is properly labeled with the chemical name and associated hazards and arranging for pickup by a licensed hazardous waste disposal contractor.[6]

Quantitative Data Summary

Functional GroupPotential HazardRecommended TreatmentDisposal Consideration
Aldehyde Toxic, ReactiveChemical neutralization (e.g., with commercial kits or sodium pyrosulfite)[2][3][4]If neutralized and confirmed non-hazardous, may be eligible for drain disposal with approval.[7] Otherwise, dispose of as hazardous waste.
Amide Generally stableNo specific chemical treatment is typically required for the amide bond itself.Disposal route depends on the overall hazard profile of the molecule.[1]
Carboxylic Acid CorrosiveNeutralization with a weak base (e.g., sodium bicarbonate) to a pH of 5.5-9.5.[5]Neutralized solutions may be drain disposable with approval.[5] Otherwise, dispose of as hazardous waste.
PEG24 LowBiodegradable[6]Generally considered non-hazardous, but disposal should follow the protocol for the entire molecule.

Experimental Protocol for Waste Handling

Protocol: Neutralization of this compound Waste (for consideration and adaptation by EHS professionals)

  • Preparation: In a chemical fume hood, prepare a designated container for the neutralization process. Ensure you are wearing appropriate PPE.

  • Aldehyde Neutralization (Example):

    • If using a commercial aldehyde neutralizer, follow the manufacturer's instructions regarding the ratio of neutralizer to waste.[2][3]

    • For a chemical approach, a solution of sodium pyrosulfite can be prepared and added to the aldehyde-containing waste with stirring.[4] The reaction should be allowed to proceed for a sufficient time (e.g., 15 minutes) to ensure complete neutralization.[4]

  • Acid Neutralization:

    • Slowly add a dilute solution of sodium bicarbonate to the waste while stirring.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the base until the pH is within the neutral range (5.5-9.5).[5]

  • Verification and Disposal:

    • Once the neutralization is complete, consult with your EHS department to verify that the treated waste is non-hazardous. This may require analytical testing.[7]

    • If deemed non-hazardous, and with approval from the local sewer authority, the solution can be poured down the drain with a large volume of water.[5][7]

    • If the treated waste is still considered hazardous, or if neutralization was not performed, it must be collected in a labeled hazardous waste container for professional disposal.

Disposal Workflow Diagram

cluster_0 Initial Assessment cluster_1 Waste Collection & Segregation cluster_2 Treatment Options (Consult EHS) cluster_3 Final Disposal A Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines B SDS Unavailable? Treat as Hazardous Waste A->B If SDS is unavailable C Collect Waste in a Labeled, Compatible Container B->C D Segregate from Incompatible Chemicals C->D E Neutralize Aldehyde Group (e.g., commercial neutralizer) D->E F Neutralize Carboxylic Acid Group (e.g., with sodium bicarbonate) D->F G No Treatment D->G H Verify Non-Hazardous Status (with EHS approval) E->H F->H J Dispose as Hazardous Waste via Institutional Program G->J I Dispose via Sanitary Sewer (with local authority approval) H->I If Approved H->J If Not Approved or Still Hazardous

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Ald-Ph-amido-PEG24-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ald-Ph-amido-PEG24-acid. The following procedures are designed to ensure the safe and effective use of this compound in the laboratory.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds, such as other amido-PEG derivatives and aldehyde-functionalized molecules, indicate that this compound should be handled with care. The toxicological properties have not been fully characterized, and it should be assumed to be potentially hazardous upon inhalation, ingestion, or skin contact.[1] The following PPE is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment

PPE CategoryItemSpecifications & Rationale
Eye Protection Chemical Safety GogglesMust meet ANSI Z87.1 standards to protect against chemical splashes.[2] A face shield is recommended when handling larger quantities.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility chart for specific breakthrough times.[2]
Body Protection Laboratory CoatA long-sleeved, fully buttoned lab coat is required. For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[2]
Respiratory Protection Chemical Fume HoodAll handling of this compound, particularly if it is a powder or if aerosols may be generated, must be conducted in a certified chemical fume hood.[1][2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for both safety and experimental integrity.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Equilibrate vial to room temperature prep2 Weigh desired amount in fume hood prep1->prep2 prep3 Dissolve in appropriate anhydrous solvent (e.g., DMSO, DMF) prep2->prep3 handle1 Work in a certified chemical fume hood prep3->handle1 handle2 Use appropriate PPE handle1->handle2 handle3 Withdraw solution using a syringe with septum handle2->handle3 storage1 Store stock solution at -20°C handle3->storage1 disp1 Collect all waste in a sealed, labeled hazardous waste container handle3->disp1 After Use storage2 Store under an inert atmosphere (Argon or Nitrogen) storage1->storage2 disp2 Follow institutional and local environmental regulations disp1->disp2

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Storage of Unused Compound: Upon receipt, store the vial of this compound desiccated at -20°C.[2][3]

  • Preparation for Use:

    • Before opening, allow the vial to warm completely to room temperature to prevent moisture condensation.[2]

    • All weighing and solution preparation must occur inside a certified chemical fume hood.[1][2]

    • To minimize exposure to air and moisture, consider handling the compound under an inert atmosphere, such as argon or nitrogen.[2]

  • Creating a Stock Solution:

    • Carefully weigh the desired amount of the compound.

    • Dissolve the compound in a suitable anhydrous solvent (e.g., DMSO, DMF) to the desired concentration.[1]

    • Store the resulting stock solution at -20°C under an inert atmosphere.[1][2]

  • During the Experiment:

    • Always handle the compound and its solutions within a chemical fume hood.[2]

    • Wear all recommended PPE as detailed in Table 1.

    • Avoid generating dust or aerosols.[1]

    • Do not eat, drink, or smoke in the laboratory area.[4]

Emergency and Disposal Plans

Proper planning for spills and waste disposal is a critical component of laboratory safety.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][4]

  • Skin Contact: Wash the affected area thoroughly with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[4]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

  • Spill:

    • Evacuate the immediate area.[1]

    • Wear appropriate PPE, including respiratory protection if necessary.[1]

    • Absorb the spill with an inert material such as vermiculite or sand.[1]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]

    • Clean the spill area with a suitable solvent, followed by soap and water.[1]

Disposal Plan

  • Waste Collection: All waste materials, including empty containers, contaminated gloves, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.[2] Do not dispose of this material down the drain or in the regular trash.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.